molecular formula C6H3ClN2O4 B1345493 2-Chloro-1,4-dinitrobenzene CAS No. 619-16-9

2-Chloro-1,4-dinitrobenzene

Cat. No.: B1345493
CAS No.: 619-16-9
M. Wt: 202.55 g/mol
InChI Key: OEZJLUBWUDVTSS-UHFFFAOYSA-N
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Description

2-Chloro-1,4-dinitrobenzene is a useful research compound. Its molecular formula is C6H3ClN2O4 and its molecular weight is 202.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-1,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O4/c7-5-3-4(8(10)11)1-2-6(5)9(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZJLUBWUDVTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210923
Record name Benzene, 2-chloro-1,4-dinitro-
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Molecular Weight

202.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

619-16-9
Record name 2-Chloro-1,4-dinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=619-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1,4-dinitrobenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene,4-dinitro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154554
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 2-chloro-1,4-dinitro-
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Record name 2-CHLORO-1,4-DINITROBENZENE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reactions of 2-Chloro-1,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and key reactions of 2-Chloro-1,4-dinitrobenzene, an important intermediate in organic synthesis. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of reaction pathways and workflows to support research and development activities.

Physicochemical Properties

This compound is a light yellow crystalline solid.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₃ClN₂O₄[1]
Molecular Weight 202.55 g/mol [1]
CAS Number 619-16-9[1]
Melting Point 64 °C[1]
Boiling Point 320.1 ± 22.0 °C at 760 mmHg[1]
Density 1.6 ± 0.1 g/cm³[1]
Solubility Soluble in ethanol (B145695) and ether; insoluble in water.[1][2]
Appearance Light yellow crystals[1][2]

Synthesis of this compound

The primary route for the synthesis of this compound is through the nitration of a suitable chlorobenzene (B131634) derivative. The most common precursor is 1-chloro-2-nitrobenzene (B146284), which undergoes a second nitration step. Industrial production often involves the dinitration of chlorobenzene, which typically yields a mixture of isomers requiring separation.[3]

dot

Synthesis_of_2_Chloro_1_4_dinitrobenzene 1-Chloro-2-nitrobenzene 1-Chloro-2-nitrobenzene Nitration Nitration 1-Chloro-2-nitrobenzene->Nitration Mixed Acid (HNO3/H2SO4) Mixed Acid (HNO3/H2SO4) Mixed Acid (HNO3/H2SO4)->Nitration This compound This compound Nitration->this compound

Caption: Synthesis of this compound via nitration.

Experimental Protocol: Nitration of 1-Chloro-2-nitrobenzene (Adapted from similar procedures)

This protocol is adapted from established methods for the dinitration of chlorobenzene derivatives.[4]

Materials:

  • 1-Chloro-2-nitrobenzene

  • Concentrated Nitric Acid (98%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate solution (5%)

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully prepare a nitrating mixture by slowly adding 100 mL of concentrated sulfuric acid to 50 mL of concentrated nitric acid, while cooling the flask in an ice-water bath.

  • Once the nitrating mixture has cooled to below 10 °C, begin the dropwise addition of 50 g of 1-chloro-2-nitrobenzene from the dropping funnel. Maintain the reaction temperature between 60-70 °C by adjusting the rate of addition and external cooling.[5]

  • After the addition is complete, raise the temperature of the reaction mixture to 105 °C and maintain it for 2-2.5 hours with continuous stirring to ensure the completion of the dinitration.[5]

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto 500 g of crushed ice with stirring.

  • The solid product will precipitate. Isolate the crude product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to litmus (B1172312) paper.

  • To neutralize any remaining acid, wash the crude product with a 5% sodium bicarbonate solution, followed by another wash with deionized water.

  • For purification, recrystallize the crude product from ethanol.

  • Dry the purified crystals in a vacuum oven at a temperature below its melting point.

Reactions of this compound

The presence of two strongly electron-withdrawing nitro groups activates the chlorine atom towards nucleophilic aromatic substitution (SNAr). This makes this compound a versatile substrate for introducing a variety of functional groups onto the aromatic ring. Another significant reaction is the reduction of the nitro groups to form diamino derivatives.

dot

Reactions_of_2_Chloro_1_4_dinitrobenzene cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Reduction of Nitro Groups This compound This compound SNAr_Product 2-Substituted-1,4-dinitrobenzene This compound->SNAr_Product Nucleophile Nucleophile (e.g., R-NH2, R-O-, R-S-) Nucleophile (e.g., R-NH2, R-O-, R-S-) 2-Chloro-1,4-dinitrobenzene_redux This compound Reduction_Product 1-Chloro-2,5-diaminobenzene 2-Chloro-1,4-dinitrobenzene_redux->Reduction_Product Reduction Reducing Agent (e.g., SnCl2/HCl) Reducing Agent (e.g., SnCl2/HCl)

Caption: Key reactions of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The general mechanism for the SNAr reaction involves the addition of a nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the chloride ion.[6]

dot

SNAr_Mechanism Start This compound + Nu- Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition Product 2-Nu-1,4-dinitrobenzene + Cl- Intermediate->Product Elimination

Caption: General workflow of the SNAr mechanism.

This protocol provides a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., aniline, piperidine)

  • Ethanol or other suitable solvent

  • Sodium carbonate (optional, as a base)

Procedure:

  • Dissolve 1 equivalent of this compound in a suitable solvent such as ethanol in a round-bottom flask.

  • Add 2.2 equivalents of the desired amine to the solution. If the amine is used as its hydrochloride salt, add an equivalent of a base like sodium carbonate.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period of 1 to 24 hours, depending on the reactivity of the amine. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the product by filtration.

  • If the product is soluble, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Quantitative Data for SNAr Reactions:

The yields of SNAr reactions are generally high due to the high activation of the substrate.

NucleophileProductYield (%)Reference
Hydrazine2,4-DinitrophenylhydrazineHigh (qualitative)[1]
Methoxide1-Methoxy-2,4-dinitrobenzene81[1]
ThiophenoxidesAryl-2,4-dinitrophenyl sulfides72-86[1]
Reduction of Nitro Groups

The two nitro groups of this compound can be reduced to amino groups, yielding 1-chloro-2,5-diaminobenzene. A common and effective method for this transformation is the use of tin(II) chloride in the presence of a strong acid.[7] Catalytic hydrogenation is also a viable method.[8]

This protocol is adapted from a procedure for the reduction of a similar nitroaromatic compound.[7]

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of this compound in concentrated hydrochloric acid.

  • To the stirred solution, add 4-5 equivalents of tin(II) chloride dihydrate portion-wise. The addition is exothermic and may require external cooling to control the temperature.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC.

  • After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath until the pH is basic (pH > 8). A precipitate of tin salts will form.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The product, 1-chloro-2,5-diaminobenzene, can be further purified by column chromatography or recrystallization if necessary.

Expected Yield: Reductions of dinitroaromatics with SnCl₂/HCl generally proceed with high yields.

Spectroscopic Data

Detailed spectroscopic data is crucial for the characterization of this compound.

  • Mass Spectrometry: The mass spectrum of this compound is available in public databases such as PubChem.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum, showing characteristic peaks for the nitro groups and the aromatic ring, can also be accessed through databases like PubChem.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available, fully assigned high-resolution NMR spectrum for this compound is not readily found in the searched literature, the expected 1H NMR spectrum would show three aromatic protons with complex splitting patterns due to their different chemical environments and spin-spin coupling. For the related isomer, 1-chloro-2,4-dinitrobenzene, some NMR data is available.[10][11] For complex spectra of substituted nitroaromatics, 2D NMR techniques such as COSY and HSQC can be invaluable for unambiguous signal assignment.[12]

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its synthesis is readily achievable through the nitration of chlorobenzene derivatives. The presence of two nitro groups makes it highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functionalities. Furthermore, the nitro groups can be efficiently reduced to form the corresponding diamine, which is a precursor to various dyes and pharmaceuticals. The experimental protocols and data presented in this guide are intended to support researchers in the effective utilization of this versatile chemical compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-1,4-dinitrobenzene. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for experimental design, synthesis, and analysis. This document includes a summary of quantitative data, relevant experimental protocols, and a visualization of its key chemical reactivity.

Core Physicochemical Properties

This compound is a solid, light-yellow crystalline compound.[1][2] Its key physical and chemical properties are summarized in the table below, providing a foundational dataset for laboratory and research applications.

PropertyValueSource
Molecular Formula C₆H₃ClN₂O₄[3][4][5]
Molecular Weight 202.55 g/mol [4][5][6][7]
CAS Number 619-16-9[1][3][4][5][6][7]
Appearance Light yellow crystals[1][2]
Melting Point 64 °C[2]
Boiling Point 320.1 °C at 760 mmHg[2][3][6]
Density 1.619 g/cm³[3]
Solubility Insoluble in water; Soluble in ethanol (B145695) and ether[1][2][6]
Flash Point 147.4 °C[3][6]
Topological Polar Surface Area 91.6 Ų[2][7]
Hydrogen Bond Acceptor Count 4[2][3]
Hydrogen Bond Donor Count 0[3]

Experimental Protocols

The synthesis and characterization of this compound and its isomers are well-established in organic chemistry. Below are representative methodologies for its preparation and analysis.

a) Synthesis via Dinitration of Chlorobenzene (B131634)

A common method for the synthesis of dinitrochlorobenzene isomers involves the nitration of chlorobenzene. The following protocol is a general representation of this type of reaction.

Materials:

  • Chlorobenzene

  • Nitric Acid (d=1.50 g/ml)

  • Sulfuric Acid (d=1.84 g/ml)

  • Ice bath

  • Stirring apparatus

  • Reaction flask with reflux condenser

Procedure:

  • A mixture of nitric acid and sulfuric acid is prepared in a reaction flask and cooled in an ice bath.

  • Chlorobenzene is added dropwise to the stirred acid mixture. The temperature is carefully controlled and maintained between 50-55°C.[8][9]

  • After the addition of chlorobenzene is complete, the reaction mixture is heated to approximately 95°C and held at this temperature for a period of two hours to ensure the completion of the dinitration.[8][9]

  • Upon cooling, the product layer solidifies and can be separated.

  • The crude product is then washed successively with cold water, hot water (while molten), and finally cold water again to remove residual acids.[9]

  • The resulting product is a mixture of isomers, primarily 1-chloro-2,4-dinitrobenzene (B32670) and a smaller amount of the 2,6-dinitro isomer.[8][9] Further purification can be achieved through recrystallization.

b) Characterization Methods

The identity and purity of this compound are typically confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its structure.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the C-Cl, C-NO₂, and aromatic C-H bonds.[7]

  • Melting Point Analysis: The melting point is a crucial indicator of purity. A sharp melting point close to the literature value suggests a high-purity sample.

Key Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The presence of two electron-withdrawing nitro groups on the benzene (B151609) ring makes the chlorine atom susceptible to nucleophilic aromatic substitution (SNAr).[6] This is a fundamental aspect of the reactivity of this compound and is crucial for its use as a synthetic intermediate.[6] The nitro groups activate the aromatic ring towards attack by nucleophiles.

References

A Technical Guide to 2-Chloro-1,4-dinitrobenzene (CAS 619-16-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 2-Chloro-1,4-dinitrobenzene (CAS 619-16-9), a significant organic compound utilized as a versatile intermediate in various synthetic applications. Its importance lies primarily in its chemical structure, which is highly activated for nucleophilic aromatic substitution, making it a valuable building block in the synthesis of dyes, pharmaceuticals, and other complex organic molecules.[1][2] This guide consolidates key data on its physicochemical properties, synthesis, chemical reactivity, applications in research and drug development, detailed experimental protocols, and essential safety information. All quantitative data is presented in tabular format for clarity and ease of comparison.

Physicochemical Properties

This compound is a light yellow crystalline solid under standard conditions.[3] It is characterized by its poor solubility in water but good solubility in organic solvents like ethanol (B145695) and ether.[3][4] The presence of two strong electron-withdrawing nitro groups renders the aromatic ring electron-deficient, which is fundamental to its reactivity.[1]

PropertyValueReference
Molecular Formula C₆H₃ClN₂O₄[5]
Molecular Weight 202.55 g/mol [3][5]
Appearance Light yellow crystals[3][4]
Melting Point 64 °C[3]
Boiling Point 320.1 °C at 760 mmHg[3][6]
Density 1.6 ± 0.1 g/cm³[3]
Water Solubility Insoluble[3][4]
Organic Solvent Solubility Soluble in ethanol and ether[3][4]
LogP 2.1564[5]
Topological Polar Surface Area (TPSA) 91.6 Ų[3]

Synthesis and Manufacturing

The commercial production of dinitrochlorobenzene isomers, including this compound, typically involves the dinitration of chlorobenzene.[1] This process utilizes a nitrating mixture of concentrated nitric acid and sulfuric acid.[1][7] The reaction conditions, particularly the concentration and molar ratio of the nitrating agents, are critical parameters that influence the yield and purity of the final product.[1]

G reactants Reactants: - Chlorobenzene - Mixed Acid (HNO₃ + H₂SO₄) reactor Nitration Reactor reactants->reactor Feed reaction_step Nitration Reaction (Controlled Temperature) reactor->reaction_step Process separation Phase Separation (Product from Spent Acid) reaction_step->separation neutralization Neutralization & Washing separation->neutralization Crude Product spent_acid Spent Acid (Recycled/Treated) separation->spent_acid product Final Product: This compound neutralization->product Purified G start This compound (Starting Material) reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction Undergoes intermediate Functionalized Intermediates (e.g., Thiazoles) reaction->intermediate Yields application Potential Therapeutic Agents intermediate->application Developed into outcome Target: Coxsackievirus Inhibitors, Anti-inflammatory Agents, etc. application->outcome Investigated as

References

IUPAC name for 2-Chloro-1,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-1,4-dinitrobenzene

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, applications, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Nomenclature and Chemical Identifiers

The compound with the chemical formula C₆H₃ClN₂O₄ is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] This name precisely describes a benzene (B151609) ring substituted with a chlorine atom at the second position and two nitro groups at the first and fourth positions.[1] For unambiguous identification in databases and publications, it is assigned the CAS Registry Number 619-16-9 .[1][2]

Common synonyms for this compound include:

  • 1,4-Dinitro-2-chlorobenzene[1][2]

  • 2,5-Dinitrochlorobenzene[2][3]

  • 1-Chloro-2,5-dinitrobenzene[2][3]

Physicochemical and Computed Properties

The key physical and chemical properties of this compound are summarized in the table below. This compound typically appears as light yellow crystals.[3] It exhibits solubility in organic solvents like ethanol (B145695) and ether, while being insoluble in water.[3]

PropertyValueReference
Molecular Formula C₆H₃ClN₂O₄[2][3]
Molecular Weight 202.55 g/mol [2][3]
Melting Point 64 °C[3]
Boiling Point 320.1 °C at 760 mmHg[3][4]
Density 1.619 g/cm³[4]
Flash Point 147.4 °C[3][4]
Appearance Light yellow crystals[3]
Solubility Soluble in ethanol and ether; insoluble in water[3]
InChI Key OEZJLUBWUDVTSS-UHFFFAOYSA-N[2]
Canonical SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])Cl)--INVALID-LINK--[O-][2]
Topological Polar Surface Area 91.6 Ų[5]
XLogP3 2.1[5]

Synthesis and Reactivity

The presence of two strong electron-withdrawing nitro groups on the benzene ring, in addition to the electronegative chlorine atom, renders the aromatic ring electron-deficient.[1] This electronic property is key to its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom can be readily displaced by various nucleophiles. This reactivity makes it a valuable precursor for the synthesis of more complex organic molecules.[1]

General Synthesis Method

Dinitrochlorobenzenes are typically synthesized through the nitration of a less nitrated chlorobenzene (B131634) derivative.[1] For instance, this compound can be prepared by the nitration of p-nitrochlorobenzene using a mixture of concentrated nitric acid and sulfuric acid.[1] The general reaction involves the electrophilic substitution of a hydrogen atom on the benzene ring with a nitronium ion (NO₂⁺), which is generated in situ from the acid mixture.

A logical workflow for a typical synthesis is depicted below.

G start Start: Prepare Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) add_reactant Slowly add p-nitrochlorobenzene to the cooled nitrating mixture start->add_reactant control_temp Maintain reaction temperature (e.g., 50-95°C) add_reactant->control_temp reaction Allow reaction to proceed with stirring (e.g., 2-10 hours) control_temp->reaction quench Quench the reaction mixture by pouring onto ice reaction->quench isolate Isolate the crude product by filtration quench->isolate wash Wash the solid with water to remove residual acid isolate->wash purify Purify the product (e.g., by recrystallization) wash->purify end_product Final Product: This compound purify->end_product

Caption: General workflow for the synthesis of dinitrochlorobenzenes.
Representative Experimental Protocol for Dinitration of Chlorobenzene

While a specific protocol for the 2,4-isomer is provided here for illustrative purposes, the principles are applicable to the synthesis of other isomers. This protocol is adapted from established laboratory procedures for the synthesis of 1-chloro-2,4-dinitrobenzene (B32670).

Materials:

  • Chlorobenzene (100 g)

  • Concentrated nitric acid (160 g, d=1.50 g/mL)

  • Concentrated sulfuric acid (340 g, d=1.84 g/mL)

  • Ice

  • Mechanical stirrer

  • Reaction vessel with temperature control

Procedure:

  • A mixture of 160 g of concentrated nitric acid and 340 g of concentrated sulfuric acid is prepared in a suitable reaction vessel and cooled.

  • With mechanical stirring, 100 g of chlorobenzene is added dropwise to the acid mixture. The rate of addition is controlled to maintain the reaction temperature between 50-55°C.[6][7]

  • After the complete addition of chlorobenzene, the temperature of the mixture is raised to 95°C and held for an additional 2 hours with continuous stirring to ensure the completion of the dinitration.[6][7]

  • The reaction mixture is then cooled and poured onto a sufficient quantity of crushed ice. The crude product precipitates as a solid.

  • The solid product is collected by suction filtration and washed initially with cold water to remove the spent acid.

  • The crude product is then washed several times with hot water while in a molten state, followed by a final wash with cold water.[7]

  • The purified product is dried at ambient temperature. The resulting solid is primarily 1-chloro-2,4-dinitrobenzene, which may contain small amounts of the 2,6-dinitro isomer.[6][7]

Applications in Research and Development

This compound and its isomers are important reagents in several areas of chemical research and drug development.

  • Synthetic Intermediate: Its activated aromatic system makes it a versatile starting material for introducing diverse functional groups onto a benzene ring through nucleophilic substitution of the chlorine atom.[1] It serves as a reagent in the synthesis of novel thiazole (B1198619) derivatives, which have been investigated as potential inhibitors of the coxsackie virus.

  • Substrate for Enzyme Assays: The isomer 1-chloro-2,4-dinitrobenzene (CDNB) is a widely used model substrate for measuring the activity of Glutathione (B108866) S-transferases (GSTs).[8] GSTs are a family of enzymes crucial for cellular detoxification, catalyzing the conjugation of the thiol group of glutathione (GSH) to various xenobiotic compounds.[8][9] The reaction with CDNB produces a thioether conjugate (GS-DNB), which can be monitored spectrophotometrically.

Experimental Protocol: Glutathione S-Transferase (GST) Activity Assay

This section provides a detailed protocol for a standard GST activity assay using the common substrate 1-chloro-2,4-dinitrobenzene (CDNB). The assay measures the rate of conjugation of CDNB with reduced glutathione (GSH), which results in an increase in absorbance at 340 nm.[8]

Materials:

  • Sample (cell lysate, tissue homogenate, or purified enzyme)

  • Assay Buffer: 100 mM potassium phosphate, pH 6.5

  • Reduced Glutathione (GSH) stock solution (e.g., 100 mM)

  • 1-Chloro-2,4-dinitrobenzene (CDNB) stock solution (e.g., 100 mM in ethanol)

  • UV-transparent 96-well plate or quartz cuvettes

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Sample Preparation:

    • Tissue Homogenate: Homogenize tissue in 5-10 volumes of cold buffer (e.g., 100 mM potassium phosphate, pH 7.0, with 2 mM EDTA). Centrifuge at 10,000 x g for 15 minutes at 4°C. The resulting supernatant is used for the assay.[8]

    • Cell Lysate: Collect cells by centrifugation. Resuspend the cell pellet in 1-2 mL of cold lysis buffer and homogenize or sonicate. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant is used for the assay.[8]

  • Assay Cocktail Preparation:

    • Prepare a fresh assay cocktail for the number of reactions to be performed. For each 1 mL of cocktail, mix:

      • 980 µL of Assay Buffer (pH 6.5)

      • 10 µL of 100 mM GSH stock solution

      • 10 µL of 100 mM CDNB stock solution

    • Vortex the solution immediately to prevent precipitation of CDNB.[2][10]

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to perform a kinetic reading at 340 nm at a controlled temperature (e.g., 25°C or 30°C).

    • To each well of the 96-well plate, add the sample (e.g., 10-20 µL of lysate) and a blank control (sample buffer).

    • Initiate the reaction by adding the assay cocktail (e.g., 180-190 µL) to each well.

    • Immediately begin recording the absorbance at 340 nm every 30-60 seconds for a period of 5-10 minutes.

  • Calculation of GST Activity:

    • Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the kinetic curve.

    • Subtract the rate of the blank from the rate of each sample.

    • Calculate the GST activity using the Beer-Lambert law:

      • Activity (nmol/min/mL) = (ΔA₃₄₀/min / ε) * (V_total / V_sample) * 10⁶ * D

      • Where:

        • ε is the molar extinction coefficient of the GS-DNB conjugate at 340 nm (typically 9.6 mM⁻¹cm⁻¹ or 0.0096 µM⁻¹cm⁻¹).[2]

        • V_total is the total reaction volume in the cuvette/well.

        • V_sample is the volume of the sample added.

        • D is the sample dilution factor.

A diagram of the experimental workflow is presented below.

G prep_sample Prepare Sample (Cell Lysate / Tissue Homogenate) setup_assay Pipette Sample and Blank into 96-well plate prep_sample->setup_assay prep_reagents Prepare Assay Cocktail (Buffer, GSH, CDNB) start_reaction Add Assay Cocktail to wells to initiate reaction prep_reagents->start_reaction setup_assay->start_reaction measure_abs Measure Absorbance at 340 nm (Kinetic Mode, e.g., 5 min) start_reaction->measure_abs calc_rate Calculate Rate (ΔA₃₄₀/min) measure_abs->calc_rate calc_activity Calculate GST Activity using Beer-Lambert Law calc_rate->calc_activity result Final Result: GST Specific Activity (U/mg) calc_activity->result

Caption: Workflow for the Glutathione S-Transferase (GST) activity assay.

Safety and Handling

This compound and its isomers are hazardous substances and must be handled with appropriate precautions.

  • Hazards: These compounds are toxic if swallowed, in contact with skin, or if inhaled.[11] They can cause skin irritation and may cause an allergic skin reaction. Prolonged or repeated exposure may cause damage to organs. They are also very toxic to aquatic life with long-lasting effects.[11]

  • Handling:

    • Work in a well-ventilated area, preferably under a chemical fume hood.

    • Avoid breathing dust, fumes, or vapors.

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke when using this product.

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, protective clothing, and eye/face protection (safety glasses and face shield).

    • If dust is generated, respiratory protection is required.[12]

  • First Aid:

    • If Swallowed: Immediately call a poison center or doctor. Rinse mouth.

    • If on Skin: Wash with plenty of soap and water. Remove contaminated clothing immediately.[13]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place. Store locked up.[12]

Always consult the material safety data sheet (MSDS) before handling this chemical.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Chloro-1,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding, and physicochemical properties of 2-Chloro-1,4-dinitrobenzene. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a building block or reference standard in their work.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 1,4-Dinitro-2-chlorobenzene, 2,5-Dinitrochlorobenzene[1][2]
CAS Number 619-16-9[1]
Chemical Formula C₆H₃ClN₂O₄[1][2]
Molecular Weight 202.55 g/mol [1][2]
Appearance Light yellow crystals[3]
Melting Point 64 °C[2][4]
Boiling Point 320.1 ± 22.0 °C at 760 mmHg[2]
Density 1.6 ± 0.1 g/cm³[2]
Solubility Soluble in ethanol (B145695) and ether; insoluble in water[2][3]
Topological Polar Surface Area 91.6 Ų[2]
XLogP3 2.1[2]

Molecular Structure and Bonding

This compound possesses a benzene (B151609) ring substituted with one chlorine atom and two nitro groups. The chlorine atom is positioned at C2, while the nitro groups are at C1 and C4. The presence of two strongly electron-withdrawing nitro groups significantly influences the electronic properties of the aromatic ring, making it electron-deficient. This electronic characteristic is pivotal to its reactivity, particularly in nucleophilic aromatic substitution reactions.[5]

Logical Relationships of Functional Groups in this compound A Benzene Ring (Aromatic Core) B Chlorine Atom (Halogen Substituent) A->B C-Cl Bond C Nitro Group at C1 (Electron-Withdrawing) A->C C-N Bond D Nitro Group at C4 (Electron-Withdrawing) A->D C-N Bond E Electron-Deficient Aromatic System B->E Inductive Effect C->E Inductive & Resonance Effects D->E Inductive & Resonance Effects F Reactivity in Nucleophilic Aromatic Substitution E->F Facilitates Nucleophilic Attack General Experimental Workflow for Synthesis and Characterization A Synthesis (e.g., Nitration) B Work-up & Isolation of Crude Product A->B C Purification of Isomers (e.g., Fractional Crystallization, Preparative Chromatography) B->C D Characterization of Pure Isomer C->D E ¹H NMR, ¹³C NMR D->E F IR Spectroscopy D->F G Mass Spectrometry D->G H X-ray Crystallography (for single crystals) D->H

References

Solubility of 2-Chloro-1,4-dinitrobenzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-1,4-dinitrobenzene in various organic solvents. Due to the limited availability of quantitative solubility data for this compound, this guide also includes detailed information on its isomer, 1-Chloro-2,4-dinitrobenzene, to provide a comparative context for solubility behavior. The guide further outlines detailed experimental protocols for determining the solubility of solid organic compounds in organic solvents, which can be applied to this compound.

Introduction to this compound

This compound (CAS No. 619-16-9) is a yellow crystalline solid.[1][2] It is known to be soluble in organic solvents such as ethanol (B145695) and ether, but insoluble in water.[1][2] Understanding its solubility is crucial for its application in chemical synthesis, particularly as an intermediate in the production of dyes and pharmaceuticals.

Quantitative Solubility Data

Table 1: Solubility of 1-Chloro-2,4-dinitrobenzene in Various Organic Solvents [3]

SolventTemperature (°C)Solubility ( g/100g solvent)
Acetone16268
30532
Benzene15158.4
31359.6
Carbon Disulfide154.21
3128.87
Carbon Tetrachloride153.85
3177
Chloroform15102.76
32210
Diethyl Ether1523.52
30.5128.1
Ethanol (96%)164.73
3415.47
Methanol1611.23
3232.36
Pyridine1526.32
Toluene15139.87
31.5282.56

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in chemical process development and formulation. The following are detailed methodologies for two common experimental techniques used to determine the solubility of solid organic compounds like this compound in organic solvents.

Isothermal Equilibrium (Shake-Flask) Method

The isothermal equilibrium method, often referred to as the shake-flask method, is a conventional and reliable technique for determining thermodynamic solubility.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Methodology:

  • Sample Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a series of sealed, temperature-controlled vessels (e.g., screw-cap vials or flasks).

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to each vessel.

  • Equilibration: Place the vessels in a constant-temperature shaker bath. Agitate the mixtures for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be controlled to within ±0.1 °C.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To separate the saturated solution from the undissolved solid, filtration through a chemically inert filter (e.g., PTFE syringe filter) or centrifugation is employed. It is crucial to maintain the temperature of the solution during this step to prevent precipitation or further dissolution.

  • Analysis: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Calculation: From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. The results can be expressed in various units, including mole fraction (x), mass fraction (w), or grams per 100g of solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for solubility determination that relies on the mass of the dissolved solute.

Principle: A known mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Detailed Methodology:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen organic solvent at a constant temperature using the equilibration procedure described in the isothermal equilibrium method (steps 1-3).

  • Sampling: After equilibration and phase separation (filtration or centrifugation at constant temperature), accurately weigh a portion of the clear saturated solution into a pre-weighed, dry container (e.g., an evaporating dish or beaker).

  • Solvent Evaporation: Carefully evaporate the solvent from the solution. This can be achieved by heating the container in a fume hood, using a rotary evaporator, or placing it in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to avoid decomposition of the solute.

  • Drying and Weighing: Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a vacuum oven. Cool the container in a desiccator to room temperature before each weighing to prevent errors due to moisture absorption.

  • Calculation: The mass of the dissolved solute is the difference between the final mass of the container with the residue and the initial mass of the empty container. The mass of the solvent is the difference between the initial mass of the saturated solution and the mass of the dissolved solute. The solubility can then be calculated as grams of solute per 100 grams of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid organic compound in an organic solvent using the Isothermal Equilibrium (Shake-Flask) Method followed by analytical determination.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start weigh_solute Weigh excess This compound start->weigh_solute add_solvent Add known volume/mass of organic solvent weigh_solute->add_solvent agitate Agitate at constant temperature (24-72h) add_solvent->agitate settle Allow excess solid to settle agitate->settle separate Separate saturated solution (Filtration/Centrifugation) settle->separate aliquot Take an aliquot of the clear solution separate->aliquot dilute Dilute the aliquot aliquot->dilute analyze Analyze concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

References

A Technical Guide to the Historical Synthesis of Dinitrochlorobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical evolution of synthetic methodologies for dinitrochlorobenzenes, crucial intermediates in the chemical and pharmaceutical industries. From early nitration techniques of the 19th century to the development of more controlled industrial processes, this document provides a comprehensive overview of the core synthetic routes, complete with detailed experimental protocols and comparative data.

Introduction: The Rise of Dinitrochlorobenzenes

Dinitrochlorobenzenes, particularly the 2,4-isomer, emerged as vital building blocks in the late 19th and early 20th centuries, primarily driven by the burgeoning synthetic dye industry. Their utility later expanded into the production of pharmaceuticals, explosives, and agrochemicals. The reactivity of the chlorine atom, activated by the two electron-withdrawing nitro groups, makes these compounds versatile precursors for a wide range of nucleophilic aromatic substitution reactions. This guide focuses on the historical methods that laid the groundwork for the large-scale production of these important chemical entities.

Primary Historical Synthesis Methods

The historical synthesis of dinitrochlorobenzenes has been dominated by two main approaches: the direct dinitration of chlorobenzene (B131634) and the nitration of mononitrochlorobenzene isomers. An alternative route, particularly for isomers not easily accessible by direct nitration, involves the Sandmeyer reaction of dinitroanilines.

Direct Dinitration of Chlorobenzene

The most direct and historically significant method for producing 2,4-dinitrochlorobenzene is the nitration of chlorobenzene using a mixture of concentrated nitric acid and sulfuric acid, commonly known as "mixed acid." This electrophilic aromatic substitution reaction proceeds in a stepwise manner, with the first nitration yielding a mixture of ortho- and para-nitrochlorobenzene, followed by a second nitration.

Logical Workflow for Direct Dinitration:

G Chlorobenzene Chlorobenzene Mononitrochlorobenzene o/p-Nitrochlorobenzene Chlorobenzene->Mononitrochlorobenzene First Nitration MixedAcid1 Mixed Acid (HNO3 + H2SO4) Dinitrochlorobenzene 2,4-Dinitrochlorobenzene (major isomer) Mononitrochlorobenzene->Dinitrochlorobenzene Second Nitration MixedAcid2 Mixed Acid (HNO3 + H2SO4)

Caption: Workflow of the direct dinitration of chlorobenzene.

Experimental Protocol (Adapted from early 20th-century literature): [1]

A mixture of 140g of 98% sulfuric acid and 140g of 60% nitric acid was prepared and cooled. To this stirred mixed acid, 113g of monochlorobenzene was added dropwise, maintaining the temperature below 5°C. Stirring was continued for one hour at 5-10°C. The temperature was then slowly raised to 50°C and held for another hour. Subsequently, 350g of 98% sulfuric acid was added, and the mixture was heated to 115°C for one hour. After cooling, the reaction mixture was poured onto ice. The precipitated solid was filtered under suction, washed with cold water, and dried. This process primarily yields 2,4-dinitrochlorobenzene, with the 2,6-isomer as a minor byproduct.[2]

Two-Step Nitration via p-Nitrochlorobenzene

To achieve higher purity and better control over the reaction, a two-step process involving the nitration of p-nitrochlorobenzene became a common industrial practice.[3][4] This method takes advantage of the separated and purified p-nitrochlorobenzene from the initial nitration of chlorobenzene.

Reaction Pathway for Two-Step Nitration:

G pNitrochlorobenzene p-Nitrochlorobenzene DNCB_24 2,4-Dinitrochlorobenzene pNitrochlorobenzene->DNCB_24 Nitration MixedAcid Mixed Acid (HNO3 + H2SO4) Separation Separation & Purification DNCB_24->Separation FinalProduct High Purity 2,4-DNCB Separation->FinalProduct

Caption: Synthesis of 2,4-DNCB via nitration of p-nitrochlorobenzene.

Experimental Protocol (Based on industrial patents): [4][5]

To a nitration kettle, a mixed acid of nitric acid and sulfuric acid is added. p-Nitrochlorobenzene is then added dropwise while maintaining the temperature between 60-90°C.[4] The reaction is typically held for 5-10 hours.[4] In some variations, the temperature is controlled at 65-70°C during the addition and then raised to 105°C for 2-2.5 hours.[5] After the reaction is complete, the mixture is allowed to stand for layering. The spent acid is separated, and the organic layer containing the 2,4-dinitrochlorobenzene is washed with water and neutralized, typically with a sodium carbonate solution, to obtain the final product.[4][5]

Synthesis of other Isomers: The Sandmeyer Reaction

The synthesis of dinitrochlorobenzene isomers where the nitro groups are not in the 2,4- or 2,6-positions relative to the chlorine atom via direct nitration is challenging due to the directing effects of the substituents. For instance, the synthesis of 3,5-dinitrochlorobenzene historically relied on a multi-step process starting from a suitable aniline (B41778) derivative, followed by a Sandmeyer reaction. The Sandmeyer reaction, discovered in 1884, provides a method to replace a diazonium group with a halide.

Logical Pathway for 3,5-Dinitrochlorobenzene Synthesis:

G Dinitroaniline 3,5-Dinitroaniline DiazoniumSalt 3,5-Dinitrobenzenediazonium Chloride Dinitroaniline->DiazoniumSalt Step 1 Diazotization Diazotization (NaNO2, HCl) DNCB_35 3,5-Dinitrochlorobenzene DiazoniumSalt->DNCB_35 Step 2 Sandmeyer Sandmeyer Reaction (CuCl, HCl)

Caption: Synthesis of 3,5-DNCB via the Sandmeyer reaction.

Experimental Protocol for Sandmeyer Reaction (General procedure adapted for dinitroanilines):

A solution of the corresponding dinitroaniline in a suitable acid (e.g., hydrochloric acid) is cooled to 0-5°C. A solution of sodium nitrite (B80452) in water is then added dropwise while maintaining the low temperature to form the diazonium salt. This diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid. The reaction mixture is warmed to facilitate the replacement of the diazonium group with a chlorine atom. The product, the dinitrochlorobenzene isomer, is then isolated by filtration or extraction.

Quantitative Data from Historical Methods

The yields and reaction conditions reported in historical literature often varied. The following tables summarize available quantitative data for the primary synthesis methods.

Table 1: Direct Dinitration of Chlorobenzene

ParameterValueReference
Starting MaterialChlorobenzene[1]
Nitrating AgentMixed Acid (HNO₃/H₂SO₄)[1]
Temperature5-10°C (initial), then up to 115°C[1]
YieldNot specified, but 2,4-isomer is major[2]

Table 2: Two-Step Nitration of p-Nitrochlorobenzene

ParameterValueReference
Starting Materialp-Nitrochlorobenzene[4][5]
Nitrating AgentMixed Acid (HNO₃/H₂SO₄)[4][5]
Temperature60-90°C or 65-70°C then 105°C[4][5]
Reaction Time2-10 hours[4][5]
Purity of Product>99% achievable[4]

Conclusion

The historical synthesis methods for dinitrochlorobenzenes, primarily centered around the nitration of chlorobenzene and its derivatives, laid the essential groundwork for the large-scale industrial production of these vital chemical intermediates. While early methods often involved harsh conditions and yielded mixtures of isomers, the evolution of these processes, such as the two-step nitration, allowed for greater control and higher purity of the desired products. For less common isomers, the Sandmeyer reaction provided a crucial alternative synthetic route. Understanding these historical methodologies provides valuable context for the continued development of more efficient, safer, and environmentally benign synthetic processes in modern chemical manufacturing.

References

An In-depth Technical Guide on the Electron-Withdrawing Effects in 2-Chloro-1,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1,4-dinitrobenzene is a nitroaromatic compound of significant interest in synthetic chemistry due to the profound influence of its substituents on the reactivity of the benzene (B151609) ring. The presence of two strongly electron-withdrawing nitro groups, in conjunction with a moderately electron-withdrawing chlorine atom, renders the aromatic system highly electron-deficient. This electronic characteristic is the cornerstone of its chemical behavior, most notably its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. This technical guide provides a comprehensive analysis of the electron-withdrawing effects in this compound, detailing its synthesis, reactivity, and spectroscopic properties. A comparative discussion with its more extensively studied isomer, 1-Chloro-2,4-dinitrobenzene, is included to illustrate key reactivity principles. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

Nitroaromatic compounds are a pivotal class of molecules in organic chemistry, with applications ranging from explosives to pharmaceuticals. The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups, a property that dramatically alters the electron density distribution and reactivity of an aromatic ring to which it is attached.[1][2] In this compound, the cumulative electron-withdrawing effects of two nitro groups and a chlorine atom create a highly activated system for specific chemical transformations.

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr), a pathway that is typically disfavored for unsubstituted benzene rings.[1] The electron-withdrawing substituents stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby lowering the activation energy and facilitating the displacement of the chlorine atom by a wide range of nucleophiles.[3] This reactivity makes this compound a versatile precursor for the synthesis of more complex molecules.[4]

This guide will delve into the theoretical and practical aspects of the electron-withdrawing effects in this molecule, providing a foundational understanding for its application in research and development.

Electron-Withdrawing Effects: A Theoretical Overview

The electron-withdrawing nature of the substituents in this compound is a combination of two primary electronic effects: the inductive effect and the resonance effect.

  • Inductive Effect (-I): This effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole in a bond.[5] Both the nitro groups and the chlorine atom are more electronegative than carbon and therefore exert an electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bonds.[5]

  • Resonance Effect (-M or -R): This effect involves the delocalization of π-electrons through overlapping p-orbitals.[5] The nitro groups have a strong electron-withdrawing resonance effect, as the π-electrons from the benzene ring can be delocalized onto the electronegative oxygen atoms of the nitro group.[6][7] This delocalization is most effective when the nitro group is positioned ortho or para to the reaction center, as this allows for the formation of resonance structures that place a positive charge on the ring, further activating it towards nucleophilic attack. The chlorine atom, while inductively withdrawing, has a weak electron-donating resonance effect due to its lone pairs, but this is significantly outweighed by its inductive effect and the powerful resonance withdrawal of the nitro groups.

The combined -I and -M effects of the two nitro groups and the -I effect of the chlorine atom make the aromatic ring of this compound highly electrophilic.

Synthesis of Dinitrochlorobenzenes

Experimental Protocol: Nitration of Chlorobenzene (B131634) to Dinitrochlorobenzene

This protocol is adapted from established methods for the synthesis of 1-Chloro-2,4-dinitrobenzene and is expected to yield a mixture of dinitrochlorobenzene isomers.[8][9]

Materials:

  • Chlorobenzene (100 g)

  • Nitric acid (160 g, d=1.50 g/mL)

  • Sulfuric acid (340 g, d=1.84 g/mL)

  • Ice

  • Water

Procedure:

  • In a suitable reaction vessel equipped with a mechanical stirrer and a cooling bath, a mixture of 160 g of nitric acid and 340 g of sulfuric acid is prepared.

  • While stirring mechanically, 100 g of chlorobenzene is added dropwise to the acid mixture. The temperature of the reaction mixture should be maintained between 50-55°C by adjusting the rate of addition and using a cooling bath if necessary.

  • After the complete addition of chlorobenzene, the reaction temperature is slowly raised to 95°C.

  • The reaction mixture is maintained at 95°C for 2 hours with continuous stirring to ensure the completion of the dinitration.

  • After the reaction is complete, the mixture is allowed to cool. The upper layer, containing the product, will solidify upon cooling.

  • The solidified product layer is separated, broken up, and washed with cold water.

  • For further purification, the crude product is washed several times with hot water while in a molten state, and then finally with cold water.

  • The product is then drained and allowed to dry at ambient temperature. The resulting product will be a mixture of dinitrochlorobenzene isomers, primarily 1-chloro-2,4-dinitrobenzene, with smaller amounts of other isomers such as the 2,6-dinitro and potentially the 2,5- (equivalent to 2-chloro-1,4-) dinitro isomer.[8][9]

Note: The separation of the this compound isomer from the product mixture would require chromatographic techniques.

Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The key to the reactivity of this compound is the SNAr mechanism. This is an addition-elimination process.[3]

The SNAr Mechanism
  • Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the chlorine atom. This attack is facilitated by the strong electron-withdrawing nature of the nitro groups, which polarize the C-Cl bond and make the carbon atom more electrophilic. This step results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The negative charge of this intermediate is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro groups.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion, which is a good leaving group.

The presence of the nitro groups is crucial for the stability of the Meisenheimer complex. The nitro group at the para position is particularly effective at stabilizing the negative charge through resonance.

Caption: Generalized workflow for the synthesis and analysis of dinitrochlorobenzene.

Spectroscopic and Physicochemical Data

While detailed experimental spectroscopic data specifically for this compound is scarce in the public domain, we can predict its characteristic spectral features based on the known properties of nitroaromatic compounds. For comparative purposes, data for the well-characterized 1-Chloro-2,4-dinitrobenzene isomer is often used.

Infrared (IR) Spectroscopy

Aromatic nitro compounds exhibit strong and characteristic absorption bands in the IR spectrum, primarily due to the vibrations of the NO₂ group.[10][11][12]

Vibrational Mode Typical Wavenumber Range (cm⁻¹) for Aromatic Nitro Compounds Intensity
Asymmetric NO₂ Stretch1550 - 1475Strong
Symmetric NO₂ Stretch1360 - 1290Strong
C-N Stretch890 - 835Medium
Aromatic C-H Stretch> 3000Medium to Weak
Aromatic C=C Stretch1600 - 1450Medium to Weak
C-Cl Stretch800 - 600Medium to Strong

Data sourced from general spectroscopic data for aromatic nitro compounds.[11][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals for the three aromatic protons. Due to the strong electron-withdrawing effects of the nitro groups, these protons will be deshielded and appear at a high chemical shift (downfield). The exact chemical shifts and coupling patterns would depend on the specific electronic environment of each proton. For comparison, the ¹H NMR spectrum of 1-Chloro-2,4-dinitrobenzene shows distinct signals for its three aromatic protons, often in the range of 7.5-9.0 ppm.[15][16]

Physicochemical Properties
Property Value for this compound
Molecular Formula C₆H₃ClN₂O₄[17]
Molecular Weight 202.55 g/mol [17]
CAS Number 619-16-9[17]
Boiling Point 320.1°C at 760 mmHg[1]
Density 1.619 g/cm³[1]

Reactivity Comparison with Isomers

The position of the nitro groups relative to the chlorine atom significantly influences the reactivity of dinitrochlorobenzene isomers towards nucleophilic aromatic substitution. In 1-Chloro-2,4-dinitrobenzene, both nitro groups are in positions (ortho and para) that can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. This makes 1-Chloro-2,4-dinitrobenzene highly reactive in SNAr reactions.[18][19]

For this compound, one nitro group is ortho to the chlorine, and the other is meta. The ortho nitro group provides strong resonance stabilization, while the meta nitro group contributes primarily through its inductive effect. While still highly activated compared to chlorobenzene, the lack of a para nitro group might suggest a slightly lower reactivity compared to the 2,4-isomer in certain SNAr reactions, although this would need to be confirmed by kinetic studies.

Applications in Research and Development

The high reactivity of the chlorine atom in dinitrochlorobenzenes makes them valuable starting materials in organic synthesis. They are used as precursors for the synthesis of a wide variety of compounds, including:

  • Dyes and Pigments: The reaction with amines can lead to the formation of colored compounds.

  • Pharmaceutical Intermediates: The dinitrophenyl moiety can be incorporated into more complex molecules with potential biological activity.

  • Agrochemicals: Some derivatives of dinitrochlorobenzene have found use in the agricultural industry.

  • Reagents for Chemical Biology: 1-Fluoro-2,4-dinitrobenzene (Sanger's reagent), a related compound, is famously used for N-terminal amino acid analysis. The reactivity principle is the same as for the chloro-analogues.

Conclusion

The electron-withdrawing effects of the two nitro groups and the chlorine atom in this compound are the defining features of its chemistry. These effects render the aromatic ring highly susceptible to nucleophilic aromatic substitution, making it a useful intermediate in organic synthesis. While specific quantitative data for this particular isomer is not as abundant as for its 2,4-isomer, the fundamental principles of its reactivity are well-understood and provide a solid basis for its application in the development of new molecules and materials. This guide has provided a comprehensive overview of these principles, supported by available data and established experimental protocols, to aid researchers in their scientific endeavors.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-1,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 2-Chloro-1,4-dinitrobenzene (CAS No. 619-16-9). Due to the limited availability of published experimental Nuclear Magnetic Resonance (NMR) data for this specific isomer, this document also includes predicted NMR spectral data based on established spectroscopic principles. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for the spectroscopic techniques are provided.

Mass Spectrometry

Mass spectrometry of this compound is crucial for confirming its molecular weight and studying its fragmentation patterns. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak.

Table 1: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₆H₃ClN₂O₄[1]
Molecular Weight202.55 g/mol [1][2][3]
Monoisotopic Mass201.9781343 Da[2][3]
Expected M⁺ Peak (³⁵Cl)m/z ≈ 202
Expected (M+2)⁺ Peak (³⁷Cl)m/z ≈ 204
Major Fragment Ions (m/z)75, 74, 63[3]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A dilute solution of this compound in a volatile organic solvent, such as methanol (B129727) or dichloromethane, is introduced into the mass spectrometer. The sample is then vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro groups (NO₂) and the halogen atom.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the nitro groups and the aromatic ring.

Table 2: Infrared Spectroscopy Data for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)Description
Aromatic C-H Stretch3100 - 3000
Asymmetric NO₂ Stretch~1530Strong
Symmetric NO₂ Stretch~1350Strong
C=C Aromatic Ring Stretch1600 - 1450Multiple bands
C-Cl Stretch800 - 600

Experimental Protocol: Thin Solid Film Method

Approximately 50 mg of solid this compound is dissolved in a few drops of a volatile solvent like acetone (B3395972) or methylene (B1212753) chloride.[5] A drop of this solution is then applied to a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[5] The salt plate is then placed in the sample holder of an FT-IR spectrometer, and the infrared spectrum is recorded.[5]

Alternatively, the Mull Technique can be used. A small amount of the solid sample is ground into a fine powder and mixed with a mulling agent (e.g., Nujol) to form a paste.[6][7] This paste is then pressed between two salt plates for analysis.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Important Note: A thorough search of available scientific literature and databases indicates that detailed experimental ¹H and ¹³C NMR data for this compound are not sufficiently documented.[1] The data presented below are predicted values based on the principles of NMR spectroscopy, including the analysis of substituent effects on the benzene (B151609) ring. These predictions are intended to guide researchers but should be confirmed by experimental data.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring. The strong electron-withdrawing nature of the two nitro groups and the chlorine atom will cause these signals to appear at a high chemical shift (downfield).

Table 3: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-38.0 - 8.2d~2.5 (meta)
H-57.8 - 8.0dd~8.5 (ortho), ~2.5 (meta)
H-68.2 - 8.4d~8.5 (ortho)

Predicted ¹³C NMR Spectrum

Due to the lack of symmetry in the molecule, the ¹³C NMR spectrum of this compound is predicted to show six unique signals, one for each carbon atom in the benzene ring.

Table 4: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1145 - 150
C-2125 - 130
C-3120 - 125
C-4148 - 153
C-5128 - 133
C-6130 - 135

Experimental Protocol: NMR Spectroscopy

A sample of this compound (typically 5-25 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for calibration. The solution is then placed in an NMR tube and inserted into the spectrometer. For ¹H NMR, the spectrum is acquired, and the chemical shifts, multiplicities, and integration of the signals are analyzed. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

Visualizations

Experimental Workflow for Spectroscopic Characterization

G Experimental Workflow for Spectroscopic Characterization cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound MS Mass Spectrometry (MS) Sample->MS Ionization IR Infrared (IR) Spectroscopy Sample->IR IR Radiation NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Radio Waves & Magnetic Field MW Molecular Weight & Isotopic Pattern MS->MW FG Functional Groups IR->FG Structure Connectivity & Molecular Structure NMR->Structure Final Structural Elucidation MW->Final FG->Final Structure->Final

Caption: Workflow for the spectroscopic analysis of this compound.

Logical Relationships in Structural Elucidation

G Logical Relationships in Structural Elucidation cluster_info MS Mass Spectrometry mol_formula Molecular Formula (C₆H₃ClN₂O₄) MS->mol_formula determines IR IR Spectroscopy func_groups Functional Groups (-NO₂, Ar-Cl) IR->func_groups identifies NMR NMR Spectroscopy connectivity Atom Connectivity (Proton & Carbon Skeleton) NMR->connectivity elucidates Structure This compound Structure mol_formula->Structure func_groups->Structure connectivity->Structure

Caption: Interplay of spectroscopic techniques for structural determination.

References

Commercial Production of 2-Chloro-1,4-dinitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial production of 2-Chloro-1,4-dinitrobenzene, an important industrial intermediate. The document details the primary synthesis routes, experimental protocols, and key process parameters, with a focus on providing actionable information for professionals in the fields of chemical research and drug development.

Introduction

This compound, also known as 1-chloro-2,4-dinitrobenzene (B32670), is a yellow crystalline solid with the chemical formula C₆H₃ClN₂O₄. It serves as a crucial precursor in the synthesis of a wide range of organic compounds, including dyes, agrochemicals, and pharmaceuticals. The presence of two electron-withdrawing nitro groups on the benzene (B151609) ring activates the chlorine atom for nucleophilic aromatic substitution, making it a versatile reagent for introducing various functional groups.

Primary Synthesis Routes

The commercial production of this compound is predominantly achieved through two main synthetic pathways:

  • Dinitration of Chlorobenzene (B131634): This is a common industrial method that involves the direct nitration of chlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. This process typically yields a mixture of dinitrochlorobenzene isomers.

  • Nitration of p-Nitrochlorobenzene: This route offers a more direct synthesis to 1-chloro-2,4-dinitrobenzene and is also widely used in industrial settings.[1]

The selection of the synthesis route depends on factors such as the desired purity of the final product, cost-effectiveness, and the availability of starting materials.

Experimental Protocols

The following sections provide detailed methodologies for the key commercial synthesis routes of this compound.

Dinitration of Chlorobenzene

This method involves a two-step nitration process.

Step 1: Mononitration of Chlorobenzene

The initial step is the nitration of chlorobenzene to produce a mixture of mononitrochlorobenzene isomers, primarily 2-chloronitrobenzene and 4-chloronitrobenzene.

  • Reactants: Chlorobenzene, concentrated nitric acid, concentrated sulfuric acid.

  • Procedure:

    • A mixed acid solution is prepared by carefully adding concentrated nitric acid to concentrated sulfuric acid while cooling to maintain a low temperature.

    • Chlorobenzene is slowly added to the mixed acid under vigorous stirring, ensuring the temperature is maintained between 40-70°C.

    • After the addition is complete, the reaction mixture is stirred for a specified period to ensure maximum conversion.

    • The mixture is then allowed to settle, and the organic layer containing the mononitrochlorobenzene isomers is separated from the spent acid.

    • The organic layer is washed with water and a dilute alkali solution to remove any residual acid.

Step 2: Dinitration of Mononitrochlorobenzene Mixture

The mixture of mononitrochlorobenzene isomers is then subjected to a second nitration under more forcing conditions.

  • Reactants: Mononitrochlorobenzene mixture, fuming nitric acid, concentrated sulfuric acid.

  • Procedure:

    • The mononitrochlorobenzene mixture is added to a fresh mixture of fuming nitric acid and concentrated sulfuric acid.

    • The reaction temperature is gradually increased to 95-118°C and maintained for several hours to drive the dinitration to completion.[2]

    • Upon completion, the reaction mixture is cooled and poured onto ice to precipitate the crude this compound.

    • The solid product is filtered, washed with water until neutral, and then dried.

Nitration of p-Nitrochlorobenzene

This is a more direct route to obtaining 1-chloro-2,4-dinitrobenzene.

  • Reactants: p-Nitrochlorobenzene, concentrated nitric acid, concentrated sulfuric acid.

  • Procedure:

    • A mixed acid solution is prepared using concentrated nitric acid and sulfuric acid.

    • p-Nitrochlorobenzene is added to the mixed acid under controlled temperature conditions, typically between 60-90°C.[2]

    • The reaction is allowed to proceed for 5-10 hours.[2]

    • After the reaction, the mixture is cooled, and the spent acid is separated.

    • The crude product is then neutralized, typically by washing with an alkali solution like sodium carbonate, followed by washing with water to a neutral pH.[3]

    • The final product is then dried.

Data Presentation

The following tables summarize key quantitative data related to the commercial production of this compound.

Table 1: Typical Isomer Distribution from Mononitration of Chlorobenzene

IsomerPercentage in Mixture
2-Chloronitrobenzene34-36%
4-Chloronitrobenzene63-65%
3-Chloronitrobenzene~1%

Source: Continuous or batch nitration of chlorobenzene with mixed acids typically gives a 98% yield of an isomer mix.[4]

Table 2: Reaction Parameters for the Nitration of p-Nitrochlorobenzene

ParameterValueReference
Reactant Ratio (p-nitrochlorobenzene:H₂SO₄:HNO₃)1 : 0.9 : 0.45 (by mass)CN1513830A
Reaction Temperature60 - 90 °C[2]
Reaction Time5 - 10 hours[2]
Final Product Purity>95%[2]

Table 3: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₆H₃ClN₂O₄
Molar Mass 202.55 g/mol
Appearance Yellow crystals
Melting Point 54 °C
Boiling Point 315 °C
Solubility Insoluble in water; Soluble in ether, benzene, CS₂

Source: Wikipedia

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical pathways and experimental workflows described in this guide.

Synthesis_Pathway cluster_dinitration Dinitration of Chlorobenzene cluster_nitration_pNCB Nitration of p-Nitrochlorobenzene Chlorobenzene Chlorobenzene Mononitro_mix Mixture of o- and p-Nitrochlorobenzene Chlorobenzene->Mononitro_mix Nitration MixedAcid1 Conc. HNO₃ / Conc. H₂SO₄ DNCB_from_CB This compound (and isomers) Mononitro_mix->DNCB_from_CB Dinitration MixedAcid2 Fuming HNO₃ / Conc. H₂SO₄ p_Nitrochlorobenzene p-Nitrochlorobenzene DNCB_from_pNCB This compound p_Nitrochlorobenzene->DNCB_from_pNCB Nitration MixedAcid3 Conc. HNO₃ / Conc. H₂SO₄

Caption: Commercial synthesis pathways for this compound.

Experimental_Workflow start Start reactants Reactant Preparation (Chlorobenzene/p-Nitrochlorobenzene + Mixed Acid) start->reactants reaction Nitration Reaction (Controlled Temperature and Time) reactants->reaction separation Phase Separation (Organic Layer from Spent Acid) reaction->separation neutralization Neutralization & Washing (Alkali and Water Washes) separation->neutralization purification Purification (Crystallization/Distillation) neutralization->purification product Final Product: This compound purification->product

Caption: Generalized experimental workflow for the production of this compound.

Purification of this compound

The crude product obtained from the synthesis often contains isomeric impurities, such as 1-chloro-2,6-dinitrobenzene, and unreacted starting materials. Common industrial purification techniques include:

  • Fractional Crystallization: This method exploits the differences in solubility of the isomers in a particular solvent to achieve separation.

  • Fractional Distillation: Due to the different boiling points of the isomers, fractional distillation can be an effective method for purification.

The choice of purification method depends on the level of purity required for the intended application. For many commercial purposes, a purity of ≥98% is achievable.[5]

Safety Considerations

The commercial production of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Corrosive and Oxidizing Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and lab coats, must be worn.

  • Exothermic Reactions: Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled. Efficient cooling and temperature monitoring are critical.

  • Toxicity: this compound is toxic and can be harmful if inhaled, ingested, or absorbed through the skin. Operations should be conducted in well-ventilated areas or under a fume hood.

  • Waste Disposal: Spent acids and other waste materials must be neutralized and disposed of in accordance with environmental regulations.

This guide provides a foundational understanding of the commercial production of this compound. For specific applications, further optimization of reaction conditions and purification methods may be necessary.

References

Methodological & Application

Applications of 2-Chloro-1,4-dinitrobenzene in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,4-dinitrobenzene is a highly versatile reagent in organic synthesis, primarily utilized for its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The presence of two electron-withdrawing nitro groups on the benzene (B151609) ring activates the chlorine atom for displacement by a wide range of nucleophiles. This property makes it a valuable precursor for the synthesis of various dyes, pharmaceuticals, and other industrially significant organic compounds. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound revolves around the SNAr mechanism. The strong electron-withdrawing effect of the two nitro groups makes the aromatic ring electron-deficient and susceptible to attack by nucleophiles. This reaction proceeds via a Meisenheimer complex intermediate.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) of this compound.

Application 1: Synthesis of 2,4-Dinitrophenyl Ethers

2,4-Dinitrophenyl ethers are important intermediates, for instance, in the preparation of disperse dyes. They are synthesized by the reaction of this compound with various alcohols in the presence of a base.

Quantitative Data
AlcoholBaseSolventTemperature (°C)Yield (%)Purity (%)Reference
Ethylene (B1197577) glycol monomethyl etherSodiumXylene0 - 598.3>99
MethanolAnhydrous Potassium CarbonateMethanolReflux (~65)92.3-[1]
Ethylene glycol monomethyl etherAnhydrous Potassium CarbonateMethylglycol6096.7-[1]
MethanolSodium HydroxideMethanol704593-95 (m.p.)

Experimental Protocol: Synthesis of 1-(2-Methoxyethoxy)-2,4-dinitrobenzene[1]

Ether_Synthesis_Workflow start Start step1 Dissolve 24.2 g of sodium in 1000 ml of xylene at 100°C. start->step1 step2 Add 83.6 g of ethylene glycol monomethyl ether dropwise. step1->step2 step3 Cool the resulting sodium 2-methoxyethanolate suspension. step2->step3 step4 Add the suspension to a solution of 202.6 g of this compound in 400 ml of xylene at 0-5°C over 2 hours. step3->step4 step5 Stir for an additional 60 minutes. step4->step5 step6 Quench with 2.5 g of H₂SO₄. step5->step6 step7 Remove precipitated salts by filtration. step6->step7 step8 Isolate the product by removing the solvent under vacuum. step7->step8 end End: 1-(2-Methoxyethoxy)-2,4-dinitrobenzene step8->end

Caption: Workflow for the synthesis of 1-(2-Methoxyethoxy)-2,4-dinitrobenzene.

Materials:

  • This compound (202.6 g)

  • Sodium (24.2 g)

  • Ethylene glycol monomethyl ether (methylglycol) (83.6 g)

  • Xylene (1400 ml)

  • Sulfuric acid (2.5 g)

Procedure:

  • In a suitable reaction vessel, melt 24.2 g of sodium in 1000 ml of xylene.

  • At 100°C, add 83.6 g of ethylene glycol monomethyl ether dropwise and stir until the sodium has completely dissolved, forming sodium 2-methoxyethanolate.

  • Cool the resulting suspension.

  • In a separate flask, dissolve 202.6 g of this compound in 400 ml of xylene.

  • Add the cooled sodium 2-methoxyethanolate suspension to the this compound solution over 2 hours, maintaining the temperature between 0°C and 5°C.

  • After the addition is complete, stir the mixture for a further 60 minutes.

  • To neutralize any excess base, add 2.5 g of sulfuric acid.

  • Remove the precipitated salts (sodium chloride and sodium sulfate) by filtration.

  • The resulting solution of 1-(2-methoxyethoxy)-2,4-dinitrobenzene can be used directly for further reactions or the product can be isolated by removing the solvent under reduced pressure.

Isolation (Optional):

  • Add 500 ml of warm water (50°C) to the reaction solution and stir to extract inorganic salts.

  • Separate the organic phase and remove the solvent under vacuum to obtain the product as a yellow crystalline solid.

Application 2: Synthesis of 2,4-Dinitrophenylhydrazine

2,4-Dinitrophenylhydrazine (DNPH) is a classical reagent used in qualitative organic analysis for the identification of aldehydes and ketones.

Quantitative Data
Hydrazine (B178648) SourceBaseSolventTemperature (°C)Yield (%)Reference
Hydrazine sulfate (B86663)Potassium acetate (B1210297)Water/EthanolReflux81-85[2]
Hydrazine sulfateSodium hydroxideWater/EthanolReflux70[2]

Experimental Protocol: Synthesis of 2,4-Dinitrophenylhydrazine[3]

DNPH_Synthesis_Workflow cluster_0 Preparation of Hydrazine Solution cluster_1 Reaction and Isolation start Start step1 Suspend 35 g of hydrazine sulfate in 125 cc of hot water. start->step1 step2 Add 85 g of potassium acetate and boil for 5 minutes. step1->step2 step3 Cool to 70°C, add 75 cc of ethanol, and filter. step2->step3 step4 Wash the precipitate with 75 cc of hot ethanol. step3->step4 step5 Dissolve 50.5 g of this compound in 250 cc of ethanol. step4->step5 step6 Add the hydrazine solution and reflux for 1 hour. step5->step6 step7 Cool the mixture and filter the product. step6->step7 step8 Wash the product with warm alcohol and then hot water. step7->step8 end End: 2,4-Dinitrophenylhydrazine step8->end

Caption: Workflow for the synthesis of 2,4-Dinitrophenylhydrazine.

Materials:

  • This compound (50.5 g, 0.25 mole)

  • Hydrazine sulfate (35 g, 0.27 mole)

  • Potassium acetate (85 g, 0.87 mole)

  • Ethanol

  • Water

Procedure:

Part A: Preparation of Hydrazine Solution

  • In a 400-cc beaker, suspend 35 g of hydrazine sulfate in 125 cc of hot water.

  • With stirring, add 85 g of potassium acetate.

  • Boil the mixture for 5 minutes.

  • Cool the mixture to about 70°C and add 75 cc of ethanol.

  • Filter the mixture with suction and wash the solid with 75 cc of hot ethanol. The filtrate contains the free hydrazine.

Part B: Synthesis of 2,4-Dinitrophenylhydrazine

  • In a 1-liter flask fitted with a stirrer and reflux condenser, dissolve 50.5 g of this compound in 250 cc of ethanol.

  • Add the hydrazine solution from Part A to the flask.

  • Reflux the mixture with stirring for one hour. The product will begin to precipitate within the first ten minutes.

  • After reflux, cool the mixture well.

  • Filter the product and wash it once with 50 cc of warm alcohol (60°C) to remove any unreacted this compound, followed by a wash with 50 cc of hot water.

  • The resulting solid is 2,4-dinitrophenylhydrazine, which is typically pure enough for most applications. A second, less pure crop can be obtained by concentrating the filtrate.

Application 3: Synthesis of N-Aryl-2,4-dinitroanilines

The reaction of this compound with various aromatic amines yields N-aryl-2,4-dinitroanilines, which are of interest in materials science and as intermediates for dyes.

Quantitative Data

The kinetics of the reaction of 2,4-dinitrochlorobenzene with aniline (B41778) and substituted anilines have been studied, showing a third-order dependence on the amine concentration in toluene, suggesting that amine aggregates act as the nucleophile.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-2,4-dinitroanilines

Dinitroaniline_Synthesis_Workflow start Start step1 Dissolve this compound in a suitable aprotic solvent (e.g., toluene). start->step1 step2 Add the aromatic amine (e.g., aniline, p-toluidine) to the solution. step1->step2 step3 Heat the reaction mixture under reflux. step2->step3 step4 Monitor the reaction progress by TLC. step3->step4 step5 Upon completion, cool the reaction mixture. step4->step5 step6 Isolate the product by filtration if it precipitates, or by solvent evaporation and subsequent purification. step5->step6 step7 Purify the crude product by recrystallization. step6->step7 end End: N-Aryl-2,4-dinitroaniline step7->end

Caption: General workflow for the synthesis of N-Aryl-2,4-dinitroanilines.

Materials:

  • This compound

  • Aromatic amine (e.g., aniline, p-anisidine, p-toluidine)

  • Aprotic solvent (e.g., toluene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of this compound in a suitable volume of an aprotic solvent such as toluene.

  • Add 2-3 equivalents of the desired aromatic amine to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Note on Phenazine (B1670421) Synthesis

While dinitro-substituted aromatic compounds can be precursors in some phenazine syntheses, a direct and commonly cited protocol for the synthesis of phenazines starting specifically from this compound was not prominently found in the surveyed literature. The classical methods for phenazine synthesis, such as the Wohl-Aue reaction, typically involve the reaction of a nitrobenzene (B124822) with an aniline. Researchers interested in phenazine synthesis are encouraged to consult literature focusing on established routes from other precursors.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Chloro-1,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions involving 2-Chloro-1,4-dinitrobenzene. This compound is a valuable reagent in synthetic organic chemistry, particularly for the construction of complex molecules in medicinal chemistry and materials science. The presence of two strong electron-withdrawing nitro groups significantly activates the benzene (B151609) ring towards nucleophilic attack, facilitating the displacement of the chloro substituent.

While a significant body of literature exists for its isomer, 1-chloro-2,4-dinitrobenzene (B32670), the principles and general reactivity patterns are directly applicable to this compound. The protocols and data presented herein are based on established SNAr chemistry and provide a solid foundation for experimental design.

Reaction Mechanism: The Addition-Elimination Pathway

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism. This pathway is distinct from Sₙ1 and Sₙ2 reactions.

  • Nucleophilic Attack (Addition) : A nucleophile attacks the carbon atom bearing the chlorine (the ipso-carbon). This is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity.

  • Formation of a Meisenheimer Complex : The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the two nitro groups, which provides significant stabilization.

  • Leaving Group Departure (Elimination) : The aromaticity of the ring is restored by the expulsion of the chloride leaving group. This step is generally fast.

The electron-withdrawing nitro groups are essential for this reaction; they activate the ring towards attack and stabilize the anionic intermediate.

SNAr_Mechanism cluster_intermediate Intermediate Substrate This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Substrate->Meisenheimer 1. Attack (Slow, RDS) Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product 2. Elimination (Fast) LeavingGroup Chloride (Cl⁻)

Caption: The addition-elimination mechanism of SNAr reactions.

Applications in Synthesis

The reactivity of this compound makes it a versatile building block for introducing a 2,5-dinitrophenyl moiety into various molecular scaffolds. This is particularly useful in:

  • Drug Discovery : Synthesizing novel derivatives of bioactive compounds. For instance, it is a reagent used to create novel thiazole (B1198619) derivatives which have been investigated as potential coxsackie virus inhibitors.

  • Dye and Pigment Synthesis : The dinitroaniline structures formed from reactions with ammonia (B1221849) or amines are common chromophores.

  • Materials Science : Creating functionalized polymers and other advanced materials.

Experimental Protocols

The following protocols are generalized procedures based on well-documented reactions of the isomeric 1-chloro-2,4-dinitrobenzene and should be adapted and optimized for specific substrates and nucleophiles.[1][2]

General Experimental Workflow

The typical workflow for performing an SNAr reaction in a research setting involves several key stages, from reaction setup to product analysis.

Experimental_Workflow arrow arrow Setup 1. Reaction Setup (Flask, Stirrer, Inert Atm.) Reagents 2. Add Solvent & Reagents (Substrate, Nucleophile, Base) Setup->Reagents Reaction 3. Reaction (Stir at RT or Heat) Reagents->Reaction Monitoring 4. Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup 5. Aqueous Work-up (Quench, Extract, Wash) Monitoring->Workup Proceed if complete Purification 6. Purification (Column Chromatography/Recrystallization) Workup->Purification Analysis 7. Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A typical laboratory workflow for SNAr reactions.

Protocol 1: Reaction with an Amine (e.g., Aniline)

This protocol describes the synthesis of N-(2,5-dinitrophenyl)aniline.

  • Materials :

    • This compound (1.0 eq)

    • Aniline (B41778) (1.1 - 1.5 eq)

    • A base (e.g., K₂CO₃ or Et₃N, 1.5 - 2.0 eq)

    • Anhydrous solvent (e.g., Ethanol, Acetonitrile, or DMF)

  • Procedure :

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and the anhydrous solvent.

    • Add the aniline and the base to the stirred solution.

    • Heat the reaction mixture to reflux (temperature will depend on the solvent) for 2-6 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid product by suction filtration and wash thoroughly with water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure N-(2,5-dinitrophenyl)aniline.

    • Characterize the final product using NMR and MS.

Protocol 2: Reaction with an Alkoxide (e.g., Sodium Methoxide)

This protocol outlines the synthesis of 1-methoxy-2,5-dinitrobenzene.[1][3]

  • Materials :

  • Procedure :

    • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), carefully add sodium metal to anhydrous methanol at 0 °C to prepare sodium methoxide in situ.

    • Once all the sodium has reacted, add a solution of this compound in a minimal amount of anhydrous methanol dropwise to the stirred methoxide solution.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by TLC until completion.

    • Carefully quench the reaction by adding water.

    • The product may precipitate and can be collected by filtration. Alternatively, remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization to obtain pure 1-methoxy-2,5-dinitrobenzene.

    • Characterize the final product using NMR and MS.

Quantitative Data Summary

Quantitative kinetic and yield data for this compound are less prevalent than for its 2,4-dinitro isomer. However, the reactivity trends are comparable. The tables below summarize illustrative data and general conditions, primarily based on studies of 1-chloro-2,4-dinitrobenzene, to serve as a guideline for experimental design.

Table 1: Illustrative Reaction Conditions with Various Nucleophiles (Note: Conditions are representative and may require optimization for this compound)

NucleophileTypeSolventBaseTemperature (°C)Typical Time (h)
PiperidineSecondary AmineEthanol-25 - 401 - 4
AnilinePrimary AmineToluene / EthanolK₂CO₃80 - 1102 - 8
Hydrazine-DMSO / MeCN-25 - 501 - 3
Sodium EthoxideAlkoxideEthanol-25 - 600.5 - 2
Sodium PhenoxidePhenoxideDMF-25 - 801 - 5

Table 2: Relative Reactivity Data (Based on general principles and data from analogous systems)

FactorObservationRationale
Leaving Group F > Cl > Br > IThe rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of F, stabilizing the Meisenheimer complex.
Solvent Polar Aprotic > Polar ProticPolar aprotic solvents (e.g., DMSO, DMF) solvate the cation but not the nucleophile, increasing its effective nucleophilicity.[1]
Nucleophile Stronger base / more nucleophilic species react faster.A higher energy nucleophile leads to a lower activation energy for the formation of the intermediate.

Safety and Handling

  • Dinitroaromatic compounds are potentially toxic and can be absorbed through the skin. Always handle this compound and its derivatives with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Although not as sensitive as trinitro-compounds, dinitroaromatics can be energetic. Avoid excessive heat and shock.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

Application Notes and Protocols for 2-Chloro-1,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1,4-dinitrobenzene is a versatile research reagent primarily utilized as a chemical intermediate in organic synthesis. Its reactivity, stemming from the electron-withdrawing nitro groups and the chloro leaving group, makes it a valuable precursor for the synthesis of more complex molecules, including novel thiazole (B1198619) derivatives with potential therapeutic applications.[1] This document provides an overview of its applications, relevant chemical properties, and protocols for its use. Due to the limited availability of detailed experimental data for this compound, this document also includes comprehensive information on its widely studied isomer, 1-Chloro-2,4-dinitrobenzene (CDNB), as a valuable reference for researchers working with dinitrochlorobenzene compounds.

Chemical Properties and Reactivity

This compound is a solid organic compound with the molecular formula C₆H₃ClN₂O₄. The presence of two electron-withdrawing nitro groups on the benzene (B151609) ring activates the chlorine atom for nucleophilic aromatic substitution (SₙAr) reactions. This reactivity is the basis for its primary application as a building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 202.55 g/mol --INVALID-LINK--
Appearance Light yellow crystals
Melting Point 97-99 °C
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[1]
CAS Number 619-16-9[1]

Applications of this compound

Synthesis of Thiazole Derivatives

A significant application of this compound is in the synthesis of novel thiazole derivatives, which have been investigated for their potential as coxsackievirus inhibitors.[1] Thiazoles are a class of heterocyclic compounds known for their broad spectrum of biological activities. The synthesis typically involves a Hantzsch-type thiazole synthesis or a variation thereof, where the dinitrobenzene moiety is incorporated into the final thiazole-containing molecule.

Experimental Protocol: General Synthesis of a Thiazole Derivative

This protocol is a general representation of a Hantzsch thiazole synthesis and can be adapted for use with this compound derivatives.

Materials:

  • An α-haloketone (derived from this compound)

  • A thioamide

  • Ethanol (or another suitable solvent)

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve the α-haloketone (1 equivalent) in ethanol in a round-bottom flask.

  • Add the thioamide (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired thiazole derivative.

dot

Synthesis_of_Thiazole_Derivatives reagent1 This compound intermediate Reaction Mixture in Ethanol reagent1->intermediate Reflux reagent2 Thioamide reagent2->intermediate product Thiazole Derivative intermediate->product Purification

Caption: General workflow for the synthesis of thiazole derivatives.

Reference Application: 1-Chloro-2,4-dinitrobenzene (CDNB)

Due to the extensive research conducted on the isomer 1-Chloro-2,4-dinitrobenzene (CDNB), its applications are presented here as a valuable reference for researchers. It is crucial to note that the following protocols are specific to CDNB and may require adaptation for this compound.

Glutathione (B108866) S-Transferase (GST) Activity Assay

CDNB is a widely used substrate for the spectrophotometric determination of Glutathione S-Transferase (GST) activity. GSTs are a family of enzymes involved in the detoxification of xenobiotics. The assay is based on the GST-catalyzed conjugation of CDNB with reduced glutathione (GSH), which results in the formation of a product that absorbs light at 340 nm.

Table 2: Reagents for GST Activity Assay

ReagentConcentration
Potassium Phosphate (B84403) Buffer (pH 6.5)100 mM
Reduced Glutathione (GSH)10 mM
1-Chloro-2,4-dinitrobenzene (CDNB)10 mM in ethanol
Enzyme Sample (e.g., cell lysate)Variable

Experimental Protocol: GST Activity Assay

  • Prepare a reaction mixture containing potassium phosphate buffer, GSH, and water in a cuvette.

  • Add the enzyme sample to the cuvette and mix gently.

  • Initiate the reaction by adding the CDNB solution.

  • Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of increase in absorbance is directly proportional to the GST activity.

dot

GST_Assay_Workflow start Prepare Reaction Mixture (Buffer, GSH, Water) add_enzyme Add Enzyme Sample start->add_enzyme add_cdnb Add CDNB (Initiate Reaction) add_enzyme->add_cdnb measure Measure Absorbance at 340 nm add_cdnb->measure calculate Calculate GST Activity measure->calculate

Caption: Workflow for the Glutathione S-Transferase (GST) activity assay.

Induction of Contact Hypersensitivity

CDNB is a potent contact sensitizer (B1316253) and is frequently used in immunological research to induce contact hypersensitivity (CHS) in animal models. This serves as a model for studying the mechanisms of allergic contact dermatitis.

Experimental Protocol: Induction of Contact Hypersensitivity in Mice

Materials:

  • 1-Chloro-2,4-dinitrobenzene (CDNB)

  • Acetone and olive oil (4:1 v/v) as a vehicle

  • Mice (e.g., BALB/c)

Procedure:

  • Sensitization: On day 0, apply a solution of CDNB in acetone/olive oil to the shaved abdomen of the mice.

  • Challenge: On day 5, apply a lower concentration of CDNB solution to the ear of the sensitized mice.

  • Measurement: Measure the ear swelling at 24, 48, and 72 hours after the challenge as an indicator of the CHS response.

dot

Signaling_Pathway_CHS dncb CDNB Application haptenation Haptenation (CDNB binds to skin proteins) dncb->haptenation apc Antigen Presenting Cells (Langerhans cells) haptenation->apc tcell T-cell Activation in Lymph Nodes apc->tcell inflammation Inflammatory Response (Ear Swelling) tcell->inflammation

Caption: Simplified signaling pathway of CDNB-induced contact hypersensitivity.

Safety Precautions

This compound is a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled. It is also a skin and eye irritant and may cause an allergic skin reaction. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable reagent for organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity. While detailed experimental protocols for this specific isomer are not as abundant as for its 2,4-isomer, the principles of nucleophilic aromatic substitution provide a solid foundation for its application in research. The provided protocols for the related compound, CDNB, offer valuable insights and methodologies that can be adapted for the study and use of this compound in various research and drug development settings. Researchers should exercise caution and adhere to strict safety protocols when working with this compound.

References

Application Notes and Protocols: 2-Chloro-1,4-dinitrobenzene as a Versatile Precursor for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,4-dinitrobenzene is a highly valuable and versatile precursor in organic synthesis, primarily owing to the presence of two electron-withdrawing nitro groups. These groups activate the aryl halide towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of the chloro substituent with a wide array of nucleophiles. This reactivity allows for the facile introduction of diverse functional groups, making it a key building block in the synthesis of complex molecules with significant applications in pharmaceuticals, dyes, and materials science.

This document provides detailed application notes and experimental protocols for the synthesis of several classes of complex molecules derived from this compound, including substituted dinitrophenylamines, dinitroanilines, and dinitrophenyl ethers and thioethers. The subsequent reduction of the nitro groups in these derivatives opens pathways to further molecular complexity, such as the formation of phenothiazines, which are of significant interest in medicinal chemistry.

Key Applications

The derivatives of this compound are instrumental in the development of:

  • Pharmaceuticals: The dinitrophenyl moiety is a precursor to various pharmacologically active compounds. For instance, the reduction of the nitro groups to amines is a key step in the synthesis of substituted phenylenediamines, which are precursors to biologically active heterocycles. Phenothiazine (B1677639) derivatives, accessible from dinitrophenylamines, have shown a broad spectrum of therapeutic activities, including antipsychotic, antihistaminic, and antiemetic properties.

  • Dyes and Pigments: The chromophoric nature of the dinitrophenyl system and its derivatives makes them important intermediates in the synthesis of azo and sulfur dyes.

  • Material Science: High-performance polymers can be synthesized using derivatives of this compound, leveraging the thermal stability and electronic properties of the resulting aromatic structures.

Experimental Protocols

The following section details the experimental procedures for the synthesis of representative complex molecules derived from this compound.

Protocol 1: Synthesis of N-Aryl-2,4-dinitroanilines via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of 2,4-dinitrodiphenylamine (B1346988) through the reaction of this compound with aniline (B41778). This reaction is a classic example of an SNAr reaction and is a fundamental step in the synthesis of more complex derivatives, including phenothiazines.

Reaction Scheme:

Figure 1: Synthesis of 2,4-Dinitrodiphenylamine.

Methodology:

  • In a round-bottomed flask equipped with a reflux condenser, combine 1-chloro-2,4-dinitrobenzene (B32670) (1.0 mmol) and aniline (1.2 mmol).

  • Add a suitable solvent such as ethanol (B145695) (20 mL).

  • Heat the reaction mixture to reflux and maintain for the appropriate time as monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold water to the mixture to precipitate the solid product.

  • Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure 2,4-dinitrodiphenylamine.[1]

Quantitative Data:

ProductStarting MaterialReagentSolventReaction TimeYieldMelting Point (°C)
2,4-Dinitrodiphenylamine1-Chloro-2,4-dinitrobenzeneAnilineneat10 min95%-
4'-Substituted-2,4-dinitrodiphenylamine1-Bromo-2,4-dinitrobenzeneAniline95% Ethanol30 min--

Note: The reaction can also be performed with substituted anilines to yield a variety of N-aryl-2,4-dinitroanilines.[2]

Protocol 2: Synthesis of 2,4-Dinitroaniline (B165453)

This protocol outlines the synthesis of 2,4-dinitroaniline from 2,4-dinitrochlorobenzene using aqueous ammonia (B1221849) or urea (B33335). This compound is a key intermediate for dyes and pharmaceuticals.

Reaction Scheme:

Figure 2: Synthesis of 2,4-Dinitroaniline.

Methodology using Urea:

  • In a reaction kettle, add 2,4-dinitrochlorobenzene (101g) and urea (50g). The molar ratio of 2,4-dinitrochlorobenzene to urea is approximately 1:1.66.

  • Add 170g of a 50% ethanol aqueous solution.

  • Heat the reaction kettle to 120 °C, controlling the pressure at 0.25 MPa.

  • Maintain the reaction under these conditions for 3 hours, monitoring the endpoint by liquid chromatography.

  • After the reaction is complete, the product is isolated by centrifugal filtration and washing to yield a yellow powdery 2,4-dinitroaniline product.

Quantitative Data:

Starting MaterialReagentSolventTemperature (°C)Pressure (MPa)Reaction Time (h)Purity (%)Yield (%)
2,4-DinitrochlorobenzeneUrea50% Ethanol (aq)1200.25399.0398.1
2,4-DinitrochlorobenzeneUrea80% Ethanol (aq)1300.3499.3598.5
2,4-DinitrochlorobenzeneUrea100% Ethanol1350.3599.4898.8

Data adapted from CN113214088A.[3]

Methodology using Ammonium (B1175870) Acetate and Ammonia Gas:

  • In a wide-mouthed 250-cc flask, place a mixture of 50 g (0.25 mole) of technical 2,4-dinitrochlorobenzene and 18 g (0.23 mole) of ammonium acetate.

  • Immerse the flask halfway in an oil bath and fit it with a reflux condenser and a wide inlet tube for ammonia gas.

  • Heat the oil bath to 170°C and maintain this temperature for six hours while passing ammonia gas through the mixture at a rate of three to four bubbles per second.

  • After cooling, break up the solid mass and add 100 cc of water. Heat the mixture to boiling and filter while hot.

  • Dissolve the residue in 500 cc of boiling alcohol and add water (about 150 cc) until the solution becomes turbid.

  • Heat to redissolve the turbidity and then allow the solution to cool.

  • After standing overnight, filter the crystals and dry them to obtain 2,4-dinitroaniline.[4]

Quantitative Data:

Starting MaterialReagentsTemperature (°C)Reaction Time (h)Yield (%)Melting Point (°C)
2,4-DinitrochlorobenzeneAmmonium acetate, Ammonia gas170668-76175-177

Data adapted from Organic Syntheses Procedure.[4]

Protocol 3: Synthesis of 2,3-Dinitrophenothiazine

While a direct synthesis from this compound is not explicitly detailed, the following protocol using a related activated aryl halide, 1,2-difluoro-4,5-dinitrobenzene, illustrates the formation of the phenothiazine core structure. The principles of this reaction are applicable to derivatives of this compound. The initial step would involve the synthesis of a 2-amino-thiophenol derivative of this compound, followed by an intramolecular cyclization.

Reaction Scheme (Illustrative):

workflow start This compound step1 Nucleophilic Aromatic Substitution (e.g., with anilines, thiols, etc.) start->step1 intermediate Substituted 2,4-Dinitrobenzene Derivative step1->intermediate step2 Reduction of Nitro Groups (e.g., catalytic hydrogenation) intermediate->step2 intermediate2 Substituted Phenylenediamine Derivative step2->intermediate2 step3 Cyclization Reaction intermediate2->step3 product Complex Heterocyclic Molecule (e.g., Phenothiazine) step3->product

References

Application Notes and Protocols: Reaction of 2-Chloro-1,4-dinitrobenzene with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-chloro-1,4-dinitrobenzene with amines is a cornerstone of synthetic organic chemistry, primarily classified as a nucleophilic aromatic substitution (SNAr). The presence of two strongly electron-withdrawing nitro groups on the benzene (B151609) ring activates the chlorine atom for displacement by a wide range of nucleophiles, particularly primary and secondary amines. This reaction is of significant interest in the pharmaceutical and chemical industries for the synthesis of a diverse array of compounds, including dye precursors, agrochemicals, and, most notably, scaffolds for drug discovery. The resulting N-substituted 2,4-dinitroaniline (B165453) derivatives serve as versatile intermediates for further functionalization.

This document provides a detailed overview of the reaction mechanism, quantitative data on reactivity, comprehensive experimental protocols for synthesis and kinetic monitoring, and potential applications in drug development.

Reaction Mechanism and Theory

The reaction proceeds via a two-step addition-elimination mechanism, famously involving a resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nitro groups are crucial as they delocalize the negative charge of this intermediate, thereby lowering the activation energy of the reaction.

The general mechanism can be visualized as follows:

  • Nucleophilic Attack: The amine attacks the carbon atom bearing the chlorine, leading to the formation of the tetrahedral Meisenheimer complex. This step is typically the rate-determining step, especially when the leaving group is highly electronegative like chlorine.

  • Leaving Group Departure: The aromaticity of the ring is restored by the departure of the chloride ion.

// Reactants reactants [label=<

+ RNH2

This compound

Amine

];

// Meisenheimer Complex intermediate [shape=record, label="{Meisenheimer Complex | (Resonance Stabilized)}", style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Products products [label=<

+ HCl

N-substituted-2,4-dinitroaniline

];

// Pathway reactants -> intermediate [label="k1 (slow)"]; intermediate -> products [label="k2 (fast)"]; }

Caption: Generalized mechanism for the SNAr reaction of this compound with a primary amine.

Quantitative Data Summary

The reactivity of amines with this compound is influenced by several factors, including the nucleophilicity and steric bulk of the amine, the solvent, and the reaction temperature. While comprehensive kinetic data for this compound is dispersed, extensive studies on the isomeric 1-chloro-2,4-dinitrobenzene (B32670) provide excellent illustrative data for understanding these relationships.

Table 1: Illustrative Second-Order Rate Constants for the Reaction of 1-Chloro-2,4-dinitrobenzene with Various Amines.

AmineSolventTemperature (°C)k (L mol-1 s-1)
Piperidine (B6355638)95% Ethanol (B145695)251.744
n-ButylamineBenzene25Data not available
s-ButylamineBenzene25Data not available
t-ButylamineBenzene25Data not available
Aniline (B41778)Toluene40Varies with concentration

Note: Data for piperidine is from a conductometric study.[1][2] The reactions with butylamines in benzene are noted to be first order with respect to the amine.[3] For aniline in toluene, the reaction exhibits a third-order dependence on the amine concentration, suggesting amine aggregates act as the nucleophile.[4]

Table 2: Typical Reaction Yields for the Synthesis of N-substituted dinitroanilines.

Reactant 1AmineSolventConditionsYield (%)Reference
1-Chloro-2,4-dinitrobenzeneAmmonia-170°C, 6h68-76[5]
1-Chloro-2,4-dinitrobenzeneAnilineEthanolReflux~85 (Illustrative)[6]
4-Chloro-3,5-dinitrobenzotrifluorideSubstituted AnilinesMethanolRT, 30-45 minHigh[7]

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-2,4-dinitroaniline

This protocol is a general procedure for the reaction of this compound with an aromatic amine, such as aniline.

Materials:

  • This compound

  • Aniline (or other aromatic amine)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of ethanol.

  • Add 1.1 to 2.0 equivalents of the aromatic amine to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Wash the crude product with cold ethanol or water to remove any unreacted starting materials and salts.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure N-aryl-2,4-dinitroaniline.

  • Dry the purified product and determine the yield and melting point. Characterize by spectroscopic methods (NMR, IR).

Synthesis_Workflow A Dissolve this compound in ethanol B Add aromatic amine A->B C Reflux the mixture B->C D Monitor by TLC C->D E Cool to room temperature D->E F Isolate crude product (Filtration or Evaporation) E->F G Wash the product F->G H Recrystallize for purification G->H I Dry and characterize H->I

Caption: Workflow for the synthesis of N-aryl-2,4-dinitroaniline.

Protocol 2: Kinetic Monitoring by UV-Vis Spectroscopy

This protocol describes a general method for monitoring the kinetics of the reaction between this compound and an amine using UV-Vis spectroscopy. The formation of the N-substituted 2,4-dinitroaniline product can be monitored as it typically has a strong absorbance in the visible region.

Materials and Equipment:

  • This compound

  • Amine of interest (e.g., piperidine)

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the amine in the chosen solvent.

  • Wavelength Determination: Record the UV-Vis spectrum of the final product (synthesized separately or from a completed reaction) to determine the wavelength of maximum absorbance (λmax).

  • Kinetic Run: a. Place a known concentration of the amine solution in a quartz cuvette within the thermostatted cell holder of the spectrophotometer. Allow it to equilibrate to the desired temperature. b. Initiate the reaction by adding a small, known volume of the this compound stock solution to the cuvette. The amine should be in large excess to ensure pseudo-first-order kinetics. c. Immediately start recording the absorbance at the predetermined λmax as a function of time.

  • Data Analysis: a. The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order rate equation. b. Repeat the experiment with different concentrations of the amine. c. The second-order rate constant (k) is obtained from the slope of a plot of kobs versus the amine concentration.

UV_Vis_Workflow A Prepare stock solutions B Determine λmax of product A->B C Equilibrate amine solution in cuvette A->C D Initiate reaction by adding This compound C->D E Record Absorbance vs. Time D->E F Calculate k_obs E->F G Repeat for different [Amine] F->G H Plot k_obs vs. [Amine] to find k G->H

Caption: Workflow for kinetic analysis using UV-Vis spectroscopy.

Applications in Drug Development

The derivatives of this compound are valuable scaffolds in medicinal chemistry. The dinitrophenyl moiety can be a key pharmacophore or a versatile handle for further chemical modifications.

  • Scaffold for Biologically Active Molecules: The N-substituted 2,4-dinitroaniline core can be further elaborated to synthesize compounds with a wide range of biological activities.

  • Probes for Biological Systems: The reaction with amino acids or peptides can be used to label and study proteins.

  • Precursors for Heterocyclic Synthesis: The nitro groups can be reduced to amino groups, which can then be used to construct various heterocyclic ring systems, a common feature in many drug molecules. For example, the reduction of the dinitro compound can lead to diaminobenzene derivatives, which are precursors to benzimidazoles and other important heterocycles.

Drug_Dev_Logic Start This compound + Amine Intermediate N-substituted 2,4-dinitroaniline Start->Intermediate Reduction Reduction of Nitro Groups Intermediate->Reduction Bioactive Biologically Active Compounds Intermediate->Bioactive Direct use or further modification Diamino Diaminobenzene Derivative Reduction->Diamino Heterocycle Heterocycle Synthesis (e.g., Benzimidazoles) Diamino->Heterocycle Heterocycle->Bioactive

Caption: Logical flow from the core reaction to drug development applications.

Conclusion

The nucleophilic aromatic substitution reaction of this compound with amines is a robust and versatile transformation. Its predictable mechanism and the utility of its products make it a valuable tool for researchers in both academic and industrial settings. The protocols and data presented here provide a framework for the synthesis, characterization, and kinetic analysis of these important reactions, highlighting their significance in the ongoing quest for new therapeutic agents.

References

Application Notes: Synthesis of Dyes Using 2-Chloro-1,4-dinitrobenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-1,4-dinitrobenzene and its isomers, particularly 1-chloro-2,4-dinitrobenzene (B32670), are highly valuable intermediates in the synthesis of a wide range of dyes.[1] The chemical structure, featuring a benzene (B151609) ring with a chlorine atom and two strongly electron-withdrawing nitro groups, makes the aromatic ring electron-deficient.[1] This electronic characteristic is fundamental to its reactivity in two primary pathways for dye synthesis: nucleophilic aromatic substitution (SNAr) and reduction of the nitro groups followed by diazotization. The electron-withdrawing nature of the nitro groups facilitates the displacement of the chlorine atom by various nucleophiles, allowing for the introduction of diverse functional groups.[1] Alternatively, the reduction of the nitro groups yields chloro-diaminobenzene derivatives, which are essential precursors for creating azo and sulfur dyes.[1][2] These pathways enable the synthesis of diverse dye classes, including disperse, azo, and heterocyclic dyes, for applications in textiles, printing, and research.[3][4]

Core Synthetic Pathways

The utility of this compound derivatives in dye synthesis stems from two main reaction routes:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is activated by the ortho and para nitro groups, making it an excellent leaving group in SNAr reactions. This allows for its displacement by a variety of nucleophiles (e.g., amines, alkoxides, thiolates) to build more complex dye structures. This method is common for producing disperse dyes.

  • Reduction and Diazotization: The two nitro groups can be selectively reduced to form amino groups.[1] The resulting 1-chloro-2,4-diaminobenzene is a versatile intermediate.[2] One or both of the newly formed amino groups can be diazotized using sodium nitrite (B80452) in an acidic medium at low temperatures (0-5°C) to form a diazonium salt.[3][5] This salt is then coupled with an electron-rich aromatic compound (a coupling component) like a phenol (B47542) or an aniline (B41778) derivative to form a highly conjugated azo dye.[5][6] Azo dyes represent the largest class of synthetic colorants.[3]

Experimental Protocols

Protocol 1: Synthesis of a Disperse Dye via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a simple disperse dye by reacting 1-chloro-2,4-dinitrobenzene (a common, reactive isomer) with an aromatic amine.

Materials:

  • 1-Chloro-2,4-dinitrobenzene

  • Aniline (or substituted aniline, e.g., p-toluidine)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq) in ethanol.

  • Add aniline (1.1 eq) and sodium carbonate (1.2 eq) to the solution. The sodium carbonate acts as a base to neutralize the HCl byproduct.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold water with stirring. A colored precipitate of the disperse dye will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove any inorganic salts.

  • Recrystallize the crude product from an appropriate solvent, such as an ethanol/water mixture, to obtain the purified dye.

  • Dry the final product in a vacuum oven.

Protocol 2: Synthesis of 1-Chloro-2,4-diaminobenzene (Azo Dye Precursor)

This protocol details the reduction of the nitro groups of 1-chloro-2,4-dinitrobenzene to form the corresponding diamine, an essential precursor for azo dyes.[2]

Materials:

  • 1-Chloro-2,4-dinitrobenzene

  • Methanol or other suitable solvent

  • Modified Raney nickel catalyst[2]

  • Hydrogen gas (H₂)

Procedure:

  • Charge a high-pressure autoclave (hydrogenator) with 1-chloro-2,4-dinitrobenzene and a suitable solvent like methanol.

  • Add the modified Raney nickel catalyst (comprising nickel, aluminum, and molybdenum) to the mixture.[2]

  • Seal the reactor and purge it with nitrogen gas before introducing hydrogen.

  • Pressurize the reactor with hydrogen gas to a pressure of 100 to 1500 psi.[2]

  • Heat the reaction mixture to a temperature between 25°C and 125°C with vigorous stirring.[2]

  • Maintain these conditions until the hydrogen uptake ceases, indicating the completion of the reduction.

  • Cool the reactor, vent the excess hydrogen, and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to yield crude 1-chloro-2,4-diaminobenzene.

  • The product can be further purified by recrystallization if necessary.

Protocol 3: Synthesis of an Azo Dye from 1-Chloro-2,4-diaminobenzene

This protocol outlines the diazotization of the precursor from Protocol 2 and its subsequent coupling to form a monoazo dye.

Materials:

  • 1-Chloro-2,4-diaminobenzene

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • A coupling component (e.g., 2-naphthol, N,N-dimethylaniline)

  • Sodium hydroxide (B78521) (NaOH)

  • Ice

Procedure:

Part A: Diazotization

  • In a beaker, dissolve 1-chloro-2,4-diaminobenzene (1.0 eq) in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5°C in an ice-salt bath with constant stirring.[3][7]

  • In a separate beaker, prepare a solution of sodium nitrite (1.0 eq for mono-diazotization) in cold water.

  • Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5°C.[3]

  • Stir the mixture for an additional 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt solution. Keep this solution cold for the next step.

Part B: Azo Coupling

  • In a separate beaker, dissolve the coupling component (e.g., 2-naphthol, 1.0 eq) in an aqueous sodium hydroxide solution.

  • Cool this solution to 0-5°C in an ice bath with vigorous stirring.[3]

  • Slowly add the cold diazonium salt solution from Part A to the cold coupling component solution with continuous stirring.[3]

  • A colored precipitate of the azo dye should form immediately.[3]

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.[3]

  • Collect the precipitated dye by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

Data Presentation

Table 1: Representative Reaction Conditions for the Synthesis of Dinitrochlorobenzene

Starting MaterialReagentsTemperature (°C)Time (hours)Primary ProductReference
p-NitrochlorobenzeneNitric Acid, Sulfuric Acid60 - 905 - 101-Chloro-2,4-dinitrobenzene[8]
ChlorobenzeneNitric Acid, Sulfuric Acid50 - 55, then 952 (at 95°C)1-Chloro-2,4-dinitrobenzene[9]
2,6-DinitroanilineSodium Nitrite, H₂SO₄, CuCl, HCl< 40, then 80~11-Chloro-2,6-dinitrobenzene[10]

Table 2: Conditions and Yields for Dye Synthesis and Intermediates

Starting MaterialReaction TypeKey ReagentsTemperature (°C)Yield (%)ProductReference
1-Chloro-2,4-dinitrobenzeneReductionH₂, Raney Ni Catalyst25 - 125High1-Chloro-2,4-diaminobenzene[2]
2-Amino-5-nitrothiazoleDiazotization/CouplingNaNO₂/HCl, 3-Aminophenol0 - 569Heterocyclic Azo Intermediate[6]
Aniline DerivativeDiazotization/CouplingNaNO₂/HCl, Pyridine0 - 572 - 85Azo Dyes[7]
2,6-DinitroanilineSandmeyer ReactionNaNO₂/H₂SO₄, CuCl/HCl< 4071 - 741-Chloro-2,6-dinitrobenzene[10]

Visualizations: Workflows and Pathways

G General Synthetic Pathways for Dyes start 2-Chloro-1,4- dinitrobenzene sub_path Nucleophilic Aromatic Substitution (SNAr) start->sub_path + Nucleophile (R-NH₂, R-OH) reduction_path Reduction of Nitro Groups start->reduction_path [H] (e.g., H₂/Catalyst) intermediate1 Substituted Dinitrobenzene (Dye or Precursor) sub_path->intermediate1 intermediate2 Chloro-diaminobenzene Intermediate reduction_path->intermediate2 dye1 Disperse Dyes, Heterocyclic Dyes intermediate1->dye1 diazotization Diazotization & Azo Coupling intermediate2->diazotization 1. NaNO₂/H⁺ 2. Coupling Agent dye2 Azo Dyes diazotization->dye2 G Workflow for Disperse Dye Synthesis (SNAr) start 1. Dissolve 1-Chloro-2,4-dinitrobenzene in Ethanol add_reagents 2. Add Amine Nucleophile & Sodium Carbonate start->add_reagents reflux 3. Heat to Reflux (4-6 hours) add_reagents->reflux cool 4. Cool to Room Temperature reflux->cool precipitate 5. Pour into Cold Water to Precipitate Product cool->precipitate filter 6. Filter and Wash with Water precipitate->filter recrystallize 7. Recrystallize and Dry filter->recrystallize product Final Disperse Dye recrystallize->product G Workflow for Azo Dye Synthesis cluster_0 Part A: Diazotization cluster_1 Part B: Azo Coupling cluster_2 Part C: Isolation dissolve_amine 1. Dissolve Diamine Precursor in HCl/Water cool_amine 2. Cool to 0-5°C dissolve_amine->cool_amine add_nitrite 3. Add NaNO₂ Solution Dropwise (Keep Temp < 5°C) cool_amine->add_nitrite diazonium_salt Diazonium Salt Solution add_nitrite->diazonium_salt couple 6. Slowly Add Diazonium Salt to Coupler Solution diazonium_salt->couple dissolve_coupler 4. Dissolve Coupling Component in aq. NaOH cool_coupler 5. Cool to 0-5°C stir 7. Stir in Ice Bath (30-60 min) filter_product 8. Filter Precipitate stir->filter_product wash_dry 9. Wash with Water and Dry filter_product->wash_dry final_product Final Azo Dye wash_dry->final_product

References

Application Notes and Protocols: 2-Chloro-1,4-dinitrobenzene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,4-dinitrobenzene is a highly versatile aromatic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates. Its chemical reactivity is dominated by the presence of two strongly electron-withdrawing nitro groups, which activate the chlorine atom for nucleophilic aromatic substitution (SNAr). This activation allows for the facile introduction of various nucleophiles, such as amines, alcohols, and thiols, providing a gateway to complex molecular architectures. The resulting substituted dinitrobenzene derivatives can be further elaborated, often through selective reduction of one or both nitro groups, to yield key precursors for active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for two fundamental transformations involving this compound: nucleophilic aromatic substitution and selective nitro group reduction.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is centered around the introduction of nitrogen-containing functional groups. The resulting N-substituted dinitroanilines are precursors to a variety of heterocyclic compounds, such as benzimidazoles, which are prevalent scaffolds in many drug molecules. Furthermore, the selective reduction of the nitro groups opens pathways to ortho- and meta-phenylenediamines, which are essential for the synthesis of various APIs, including certain antivirals and anticancer agents.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution - Synthesis of N-Aryl-2,4-dinitroanilines

This protocol details a representative synthesis of an N-aryl-2,4-dinitroaniline derivative via the reaction of a dinitrochlorobenzene with an aromatic amine. While the example uses the readily available isomer 1-chloro-2,4-dinitrobenzene (B32670), the procedure is directly applicable to this compound due to the similar activation of the chlorine atom by the two nitro groups.

Reaction Scheme:

G A This compound C N-Substituted-2,4-dinitroaniline A->C Nucleophilic Aromatic Substitution B Amine (R-NH2) B->C

Caption: Nucleophilic Aromatic Substitution Reaction.

Materials and Reagents:

  • 1-Chloro-2,4-dinitrobenzene (or this compound)

  • Aniline (or other primary/secondary amine)

  • Aqueous Ammonia (B1221849) (25-40% by weight)[1]

  • Ethanol

  • Deionized Water

Procedure (adapted from a high-yield industrial process for a related isomer): [1]

  • Reaction Setup: In a pressure-rated autoclave equipped with a mechanical stirrer and a heating system, charge at least a three-fold stoichiometric amount of aqueous ammonia (e.g., 15-40% concentration).[1]

  • Heating: Heat the aqueous ammonia solution to a temperature between 60°C and 90°C. A preferred range is 70°C to 80°C.[1]

  • Addition of Substrate: Slowly introduce molten 1-chloro-2,4-dinitrobenzene into the heated ammonia solution under continuous stirring. The addition should be controlled to maintain the reaction temperature and pressure.

  • Reaction: After the complete addition of the dinitrochlorobenzene, continue stirring the reaction mixture at the set temperature for approximately 30 minutes to ensure the reaction goes to completion.[1]

  • Work-up:

    • Carefully release the pressure from the autoclave. The escaping ammonia can be absorbed in water.

    • Allow the reaction mixture to cool to about 50°C while stirring.

    • Collect the precipitated solid product by suction filtration.

    • Wash the filter cake with water until the filtrate is neutral.

    • Dry the product to obtain 2,4-dinitroaniline (B165453).

Quantitative Data for Nucleophilic Aromatic Substitution Reactions:

Starting MaterialNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
1-Chloro-2,4-dinitrobenzeneAqueous Ammonia (15-40%)Water700.598.4[1]
1-Chloro-2,4-dinitrobenzeneAqueous Ammonia (22%)Water/Chlorobenzene150-94.5[1]
1-Chloro-2,4-dinitrobenzeneAnilineToluene40--[2]
1-Chloro-2,4-dinitrobenzenePiperidine (B6355638)Aprotic Solvents15-40--[3]
Protocol 2: Selective Reduction of a Nitro Group

This protocol describes the selective reduction of one nitro group in a dinitroaromatic compound to an amino group, a crucial step in the synthesis of many pharmaceutical intermediates such as substituted phenylenediamines. The example demonstrates the reduction of a dinitroaniline derivative using sodium polysulfide, a classic method known as the Zinin reduction.

Reaction Scheme:

G A Substituted 2,4-Dinitroaniline C Substituted 4-Nitro-1,2-phenylenediamine A->C Selective Reduction B Sodium Polysulfide (Na2Sx) B->C

Caption: Selective Nitro Group Reduction.

Materials and Reagents:

  • Dinitroaromatic compound (e.g., 2,4-dinitroaniline derivative)

  • Sodium Sulfide (B99878) Nonahydrate (Na₂S·9H₂O)

  • Elemental Sulfur

  • Deionized Water

  • Ethanol

Procedure:

  • Preparation of Sodium Polysulfide Solution:

    • In a suitable flask, dissolve sodium sulfide nonahydrate in water.

    • To this solution, add powdered elemental sulfur.

    • Heat the mixture to boiling while stirring until the sulfur has completely dissolved, forming a clear, deep orange-red solution of sodium polysulfide.

  • Reaction Setup:

    • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, prepare a slurry of the dinitroaromatic compound in deionized water.

    • Heat the slurry to a gentle boil with vigorous stirring.

  • Addition of Reducing Agent:

    • Transfer the warm sodium polysulfide solution to the dropping funnel.

    • Add the polysulfide solution dropwise to the boiling slurry over a period of 1.5 to 2 hours.

  • Reaction:

    • After the addition is complete, continue to heat the mixture under reflux for an additional hour to ensure the reaction is complete.

  • Work-up:

    • Cool the reaction mixture to room temperature, allowing the product to precipitate.

    • Collect the crude product by suction filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral, followed by a wash with cold ethanol.

    • Dry the product.

Quantitative Data for Selective Nitro Reduction:

Starting MaterialReducing AgentSolventTemperature (°C)Time (h)ProductYield (%)
m-DinitrobenzeneH₂S in aqueous/alcoholic ammoniaWater/Alcohol--3-NitroanilineHigh
1,5-Dichloro-2,4-dinitrobenzeneAlcoholic AmmoniaEthanol150 (pressure)81,5-Diamino-2,4-dinitrobenzene88-95.5

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis of a pharmaceutical intermediate starting from this compound.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Selective Reduction cluster_2 Step 3: Further Elaboration A This compound C Reaction in suitable solvent A->C B Nucleophile (e.g., Amine) B->C D N-Substituted Dinitroaniline Derivative C->D E N-Substituted Dinitroaniline Derivative G Reduction Reaction E->G F Reducing Agent (e.g., Na2Sx) F->G H Substituted Nitro-phenylenediamine G->H I Substituted Nitro-phenylenediamine J Cyclization/Further Functionalization I->J K Pharmaceutical Intermediate J->K

Caption: General synthetic workflow.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of pharmaceutical intermediates. The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. The key reactions of nucleophilic aromatic substitution and selective nitro group reduction offer a versatile platform for the creation of complex and pharmacologically relevant molecules. Careful control of reaction conditions is paramount to achieving high yields and purities in these transformations.

References

Application Notes and Protocols: Nitration of p-Nitrochlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the nitration of p-nitrochlorobenzene to synthesize 2,4-dinitrochlorobenzene, a key intermediate in the manufacturing of dyes, pesticides, and pharmaceuticals.[1][2] The protocol is based on the widely used mixed acid (sulfuric and nitric acid) method. This application note includes a summary of reaction conditions, a step-by-step experimental procedure, and a visual workflow diagram to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Quantitative Data Summary

The nitration of p-nitrochlorobenzene is a well-established industrial process. The reaction conditions can be optimized to achieve high yields and purity. The following table summarizes typical quantitative data compiled from various established methods.[1][2][3][4]

ParameterValueUnitNotesSource
Reactant Ratio
p-Nitrochlorobenzene1molar equivalentStarting Material[2][4]
Sulfuric Acid (98%)0.9molar equivalentCatalyst and dehydrating agent[2][4]
Nitric Acid (98%)0.45molar equivalentNitrating agent[2][4]
Reaction Conditions
Mixed Acid Addition Temp.65 - 70°CExothermic reaction, requires careful control.[2][3]
Mixed Acid Addition Time4 - 5hoursGradual addition is critical for safety.[2]
Nitration Reaction Temp.60 - 105°CHigher temperature drives the reaction to completion.[1][2][3][4]
Nitration Reaction Time2 - 10hoursVaries with temperature; monitor for completion.[1][2][3][4]
Product Yield & Purity
Product Purity> 99%Achievable with proper workup.[1][2]
Freezing Point of Product≥ 47°CA key indicator of high purity.[2]

Experimental Protocol: Synthesis of 2,4-Dinitrochlorobenzene

This protocol details the laboratory-scale synthesis of 2,4-dinitrochlorobenzene from p-nitrochlorobenzene using a mixed acid nitration method.

2.1 Materials and Reagents

  • p-Nitrochlorobenzene (p-NCB)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 98%)

  • Sodium Carbonate (Na₂CO₃) solution, 10%

  • Ice

  • Deionized Water

2.2 Equipment

  • Jacketed glass reactor or three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer or temperature probe

  • Dropping funnel

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Beakers and standard laboratory glassware

  • Büchner funnel and vacuum flask

2.3 Procedure

  • Preparation of Mixed Acid: In a separate flask cooled in an ice bath, slowly add 98% sulfuric acid to 98% nitric acid according to the molar ratios in the table above. Stir gently and allow the mixture to cool before use.[2][4]

  • Reaction Setup: Charge the reaction vessel with the specified amount of p-nitrochlorobenzene. Begin stirring to ensure the material is mobile.[2]

  • Nitrating Agent Addition: Cool the reactor containing p-nitrochlorobenzene to approximately 55-60°C.[2] Begin the dropwise addition of the prepared mixed acid via the dropping funnel. The rate of addition should be carefully controlled to maintain the reaction temperature between 65-70°C.[2][3] This addition phase may take 4-5 hours.[2]

  • Nitration Reaction: Once the addition is complete and the initial exotherm subsides, slowly heat the reaction mixture to 105°C.[2][3] Maintain this temperature for approximately 2-2.5 hours, continuing vigorous stirring.[2][3]

  • Reaction Monitoring: The reaction can be monitored by taking small aliquots and measuring the freezing point of the organic layer. The reaction is considered complete when the freezing point is ≥ 47°C, which corresponds to a product content of over 99%.[2]

  • Workup - Quenching and Separation: After completion, turn off the heating and allow the mixture to cool slightly. Stop stirring and let the mixture stand for approximately 1 hour to allow for phase separation.[2] The lower layer is the spent acid, and the upper layer is the molten organic product.[4] Carefully separate the upper organic layer.

  • Neutralization and Washing: Transfer the hot organic layer to a separate vessel. While stirring, neutralize any remaining acid by washing with a 10% sodium carbonate solution until the washings are neutral (pH 7).[3] Follow this with several washes with hot water to remove residual salts.

  • Product Isolation: After the final wash, separate the aqueous layer. The remaining molten 2,4-dinitrochlorobenzene can be poured into a crystallization dish to solidify. The resulting solid can be broken up and dried.

Workflow Visualization

The following diagram illustrates the key steps in the protocol for the nitration of p-nitrochlorobenzene.

Nitration_Workflow cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_workup 3. Workup & Purification cluster_final 4. Final Product prep_acid Prepare Mixed Acid (H₂SO₄ + HNO₃) add_acid Add Mixed Acid (65-70°C) prep_acid->add_acid charge_reactor Charge Reactor with p-Nitrochlorobenzene charge_reactor->add_acid heat_react Heat and React (105°C, 2-2.5h) add_acid->heat_react monitor Monitor Reaction (Freezing Point ≥ 47°C) heat_react->monitor cool_separate Cool & Separate Spent Acid monitor->cool_separate Reaction Complete neutralize Neutralize with Na₂CO₃ cool_separate->neutralize wash Wash with Water neutralize->wash product Isolate & Dry Product: 2,4-Dinitrochlorobenzene wash->product

Caption: Workflow for the synthesis of 2,4-dinitrochlorobenzene.

References

Application Notes & Protocols: A Detailed Guide to the Dinitration of Chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to the experimental setup for the dinitration of chlorobenzene (B131634). It includes detailed protocols, data on product distribution, and analytical methods for characterization. The primary product of this reaction, 2,4-dinitrochlorobenzene, is a crucial intermediate in the synthesis of various dyes, pharmaceuticals, and other fine chemicals.[1]

Principle and Reaction Pathway

The dinitration of chlorobenzene is a classic example of an electrophilic aromatic substitution reaction.[2][3][4] The reaction proceeds in two stages. Initially, chlorobenzene is mononitrated using a nitrating mixture of concentrated nitric and sulfuric acids to yield a mixture of ortho- and para-nitrochlorobenzene.[5][6] Due to the deactivating nature of the chlorine atom and the newly added nitro group, the second nitration requires more forceful conditions, such as higher temperatures, to introduce a second nitro group, yielding primarily 1-chloro-2,4-dinitrobenzene.[7][8]

The overall reaction pathway is depicted below.

G cluster_start Starting Material cluster_mono Mononitration cluster_di Dinitration Chlorobenzene Chlorobenzene o_Nitro 1-Chloro-2-nitrobenzene Chlorobenzene->o_Nitro HNO₃, H₂SO₄ (Low Temp) p_Nitro 1-Chloro-4-nitrobenzene Chlorobenzene->p_Nitro HNO₃, H₂SO₄ (Low Temp) DNCB_24 1-Chloro-2,4-dinitrobenzene (Major Product) o_Nitro->DNCB_24 HNO₃, H₂SO₄ (High Temp) DNCB_26 1-Chloro-2,6-dinitrobenzene (Minor Product) o_Nitro->DNCB_26 HNO₃, H₂SO₄ (High Temp) p_Nitro->DNCB_24 HNO₃, H₂SO₄ (High Temp)

Caption: Reaction pathway for the dinitration of chlorobenzene.

Expected Products and Yields

The dinitration of chlorobenzene primarily yields 1-chloro-2,4-dinitrobenzene, with a smaller amount of the 1-chloro-2,6-dinitrobenzene isomer also being formed.[7] The precise yield can vary based on reaction conditions.

CompoundCommon NameRoleMelting PointTypical Yield
1-Chloro-2,4-dinitrobenzene2,4-DNCBMajor Product53-54 °C[7][9]High
1-Chloro-2,6-dinitrobenzene2,6-DNCBMinor Product87-88 °C[7]Low
Trinitrochlorobenzene-Byproduct-Trace (<0.3%)

Table based on data from various synthesis protocols. A specific one-step adiabatic continuous nitration method has reported yields of 2,4-dinitrochlorobenzene as high as 99.7%.[1]

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the dinitration of chlorobenzene.

3.1 Materials and Reagents

  • Chlorobenzene (C₆H₅Cl)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 60-70%)

  • Ice (from deionized water)

  • 95% Ethanol (for recrystallization)

  • Personal Protective Equipment (gloves, safety goggles, lab coat)

3.2 Apparatus

  • 250 mL three-necked round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer and stir bar

  • Thermometer

  • Heating mantle

  • Ice-water bath

  • Beaker (1 L)

  • Büchner funnel and filter flask (vacuum filtration)

3.3 Procedure

  • Preparation of Nitrating Mixture: In the 250 mL flask, carefully add 34 g of concentrated sulfuric acid. Cool the flask in an ice-water bath. Slowly, and with continuous stirring, add 16 g of concentrated nitric acid to the sulfuric acid, ensuring the temperature remains below 20°C.[7]

  • Mononitration Step: To the cooled nitrating mixture, add 10 g of chlorobenzene dropwise from the dropping funnel over a period of 30 minutes.[7] Maintain the reaction temperature between 50-55°C using the ice bath to control the exothermic reaction.[7]

  • Dinitration Step: After the addition of chlorobenzene is complete, slowly heat the reaction mixture. Raise the temperature to 95°C and maintain it for 2 hours with continuous stirring to complete the dinitration.[7] An alternative procedure suggests heating to 115°C for one hour after the addition of more sulfuric acid.[8]

  • Reaction Quenching: After the heating period, cool the mixture to room temperature. Carefully pour the reaction mixture onto approximately 100 g of crushed ice in a 1 L beaker with stirring.[8][10] This will cause the crude dinitrochlorobenzene to precipitate as a yellow solid.

  • Isolation of Crude Product: Isolate the solid product by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the filter cake thoroughly with cold water to remove any residual acid.[8][10] Continue washing until the washings are neutral to litmus (B1172312) paper.

  • Purification by Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Recrystallize the product from 95% ethanol.[10] Dissolve the solid in a minimum amount of hot ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Isolate the purified crystals by vacuum filtration and allow them to air dry completely.

  • Characterization: Determine the weight and melting point of the final product. Analyze the product purity and isomer distribution using appropriate analytical methods (see Section 5).

3.4 Safety Precautions

  • Always wear appropriate personal protective equipment, including chemical-resistant gloves and safety goggles.[10]

  • Chlorobenzene and its nitrated derivatives are toxic and can cause skin irritation.[10] Avoid all contact with skin.

  • The reaction involves concentrated and corrosive acids. Handle them with extreme care in a well-ventilated fume hood.

  • The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions.

Experimental Workflow

The following diagram illustrates the logical flow of the dinitration experiment.

G prep_acid 1. Prepare Nitrating Mixture (H₂SO₄ + HNO₃) cool_acid 2. Cool Mixture (Ice Bath) prep_acid->cool_acid add_cb 3. Add Chlorobenzene Dropwise (T < 55°C) cool_acid->add_cb dinitration 4. Heat Reaction Mixture (95-115°C, 1-2h) add_cb->dinitration quench 5. Quench on Ice dinitration->quench filter 6. Isolate Crude Product (Vacuum Filtration) quench->filter wash 7. Wash with Cold Water filter->wash recrystallize 8. Recrystallize from Ethanol wash->recrystallize dry 9. Dry Final Product recrystallize->dry analyze 10. Analyze Product (MP, GC/HPLC) dry->analyze

Caption: Workflow for the synthesis and purification of dinitrochlorobenzene.

Analytical Methods for Product Characterization

To confirm the identity and purity of the final product and to determine the isomeric ratio, several analytical techniques can be employed:

  • Melting Point Analysis: A sharp melting point close to the literature value (53-54°C for 2,4-DNCB) indicates high purity.

  • Gas Chromatography (GC): GC is a rapid and efficient method for separating and quantifying the different isomers of nitrochlorobenzene and dinitrochlorobenzene.[11] Using a suitable column (e.g., FFAP stationary phase) and detector (e.g., FID or ECD), one can determine the percentage of each isomer in the product mixture.[11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is another powerful technique for the analysis of nitrated aromatic compounds.[12] It is particularly useful for separating non-volatile impurities.

  • Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure of the major product. Mass Spectrometry (MS) can confirm the molecular weight.[12]

References

Application Notes and Protocols for the Selective Reduction of Nitro Groups in 2-Chloro-1,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective reduction of nitro groups in poly-nitro aromatic compounds is a critical transformation in organic synthesis, providing access to valuable intermediates for the preparation of pharmaceuticals, dyes, and agrochemicals. 2-Chloro-1,4-dinitrobenzene is a readily available starting material that, through controlled reduction of one of its two nitro groups, can yield two isomeric chloro-nitroanilines: 2-Chloro-4-nitroaniline (B86195) and 4-Chloro-2-nitroaniline. These isomers are important building blocks in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

This document provides detailed application notes on the methodologies for the selective reduction of this compound, experimental protocols for key transformations, and insights into the application of the resulting products in drug development.

Regioselectivity in the Reduction of this compound

The selective reduction of one nitro group over the other in this compound is influenced by several factors, including the choice of reducing agent, reaction conditions, and the electronic and steric environment of the nitro groups.

  • The Nitro Group at the 4-position (para to the chloro group): This nitro group is generally more sterically accessible.

  • The Nitro Group at the 1-position (ortho to the chloro group): This nitro group is more sterically hindered by the adjacent chlorine atom.

In many cases, the least sterically hindered nitro group is preferentially reduced. However, the electronic effects of the chloro substituent can also play a role, and the choice of reductant can influence the regioselectivity. For instance, bulky reducing agents may favor the reduction of the more accessible 4-nitro group, while other reagents might be more sensitive to electronic effects.

Methodologies for Selective Nitro Group Reduction

Several methods can be employed for the selective reduction of one nitro group in this compound. The choice of method depends on the desired product, available equipment, and tolerance to different reaction conditions.

Zinin Reduction using Sodium Polysulfide

The Zinin reduction is a classic and effective method for the selective reduction of one nitro group in dinitroaromatic compounds.[1] It utilizes sodium sulfide (B99878) or polysulfide in an aqueous or alcoholic medium. This method is often preferred for its high chemoselectivity, cost-effectiveness, and its ability to avoid dehalogenation, which can be a side reaction with some catalytic methods.[2]

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation offers a practical alternative to traditional catalytic hydrogenation using hydrogen gas. A hydrogen donor, such as hydrazine (B178648) hydrate, in the presence of a catalyst like Palladium on carbon (Pd/C) or Raney Nickel, can effectively reduce a nitro group. This method avoids the need for specialized high-pressure hydrogenation equipment. However, there is a potential risk of dehalogenation, which needs to be carefully monitored.[2]

Metal-Based Reductions

Metals such as iron (Fe) in the presence of an acid like acetic acid (AcOH) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) are commonly used for the reduction of nitro groups. These methods are generally robust and can be performed in standard laboratory glassware. However, they are stoichiometric reductions, which generate significant metal waste, and the workup can sometimes be challenging due to the formation of metal salts.[3]

Data Presentation: Comparison of Reduction Methodologies

The following table summarizes various methodologies for the selective reduction of nitroarenes, providing a comparative overview of their advantages and disadvantages. The quantitative data for specific reductions of this compound are often proprietary or not widely published; therefore, the yields and conditions presented here are based on analogous reactions and should be considered as a starting point for optimization.

MethodReagents/CatalystSolvent(s)Temp.Typical Yield (%)AdvantagesDisadvantages
Zinin Reduction Na₂S·9H₂O, SulfurWater, Ethanol (B145695)/WaterReflux70-90High chemoselectivity, avoids dehalogenation, cost-effective.[1][4][5]Can generate toxic H₂S gas, workup can be cumbersome.
Catalytic Transfer Hydrogenation Hydrazine hydrate, Pd/CEthanol, MethanolReflux85-95High efficiency, no need for H₂ gas atmosphere.[2]Risk of dehalogenation, hydrazine is toxic.
Metal/Acid Reduction Fe, AcOHEthanol, WaterReflux70-85Inexpensive, mild conditions.Stoichiometric metal use, removal of iron salts can be difficult.[3]
Metal/Acid Reduction SnCl₂·2H₂O, HClEthanol, Ethyl Acetate (B1210297)Reflux80-95Mild and selective.[6]Stoichiometric tin use leading to metal waste.

Experimental Protocols

Protocol 1: Selective Reduction of this compound to 2-Chloro-4-nitroaniline via Zinin Reduction (Adapted from a similar procedure)

This protocol is adapted from the selective reduction of a similar dinitro compound and is expected to favor the reduction of the more sterically accessible nitro group at the 4-position.[4]

Materials and Reagents:

  • This compound

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Elemental sulfur

  • Deionized water

  • Ethanol

  • Hydrochloric acid (HCl), 5% solution

  • Sodium hydroxide (B78521) (NaOH), 10% solution

Procedure:

  • Preparation of Sodium Polysulfide Solution: In a flask, dissolve sodium sulfide nonahydrate (1.2 eq) in a mixture of water and ethanol (1:1 v/v). To this solution, add powdered elemental sulfur (0.5 eq) and heat the mixture to reflux with stirring until the sulfur has completely dissolved, forming a clear, dark-colored solution.

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add this compound (1.0 eq) and a mixture of water and ethanol (1:1 v/v) to form a slurry.

  • Reduction Reaction: Heat the slurry to a gentle reflux with vigorous stirring. Add the warm sodium polysulfide solution dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, so the addition rate should be controlled to maintain a steady reflux.

  • Reaction Completion and Work-up: After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: Allow the reaction mixture to cool to room temperature. The product will precipitate as a solid. Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification: Transfer the crude solid to a beaker and treat with a 5% HCl solution to dissolve the amine product as its hydrochloride salt, leaving behind unreacted starting material and sulfur. Filter the acidic solution to remove any insoluble impurities. Cool the filtrate in an ice bath and slowly add a 10% NaOH solution with stirring until the solution is basic (pH > 8) to precipitate the free amine.

  • Final Product: Collect the precipitated 2-Chloro-4-nitroaniline by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol/water.

Protocol 2: Synthesis of 4-Chloro-2-nitroaniline via Catalytic Reduction (General Procedure)

This general protocol for the reduction of a nitroarene to 4-Chloro-2-nitroaniline uses sodium borohydride (B1222165) with a gold-based catalyst.[7]

Materials and Reagents:

  • Substituted nitroarene (e.g., 1,4-dichloro-2-nitrobenzene (B41259) for a subsequent amination, or a related precursor)

  • Starch-stabilized gold catalyst (Starch-crt@Au)

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Water

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flask containing the nitroarene (0.5 mmol), add the starch-stabilized gold catalyst (0.1 mol%, 25 mg), sodium borohydride (2.5 mmol, 45 mg), and a 1:1 mixture of water and ethanol (2 mL).

  • Reaction: Stir the reaction mixture at room temperature for approximately 4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC, Gas Chromatography (GC), or ¹H NMR.

  • Work-up and Isolation: After completion of the reaction, extract the crude product with ethyl acetate (3 x 5 mL).

  • Purification: Evaporate the solvent from the combined organic layers and purify the residue using column or plate chromatography to yield 4-Chloro-2-nitroaniline. A reported yield for this specific transformation is 90%.[8]

Applications in Drug Development

The selective reduction of this compound provides access to key intermediates for the synthesis of bioactive molecules.

2-Chloro-4-nitroaniline in the Synthesis of Niclosamide

2-Chloro-4-nitroaniline is a crucial precursor in the synthesis of Niclosamide, an anthelmintic drug used to treat tapeworm infections.[9][10] Niclosamide has also been investigated for other therapeutic applications, including as an anticancer and antiviral agent, due to its ability to induce apoptosis and inhibit the STAT3 signaling pathway.[10]

The synthesis of Niclosamide involves the amidation of 5-chlorosalicylic acid with 2-chloro-4-nitroaniline in the presence of a coupling agent like phosphorus trichloride.[9]

Chloro-nitroanilines in the Synthesis of Kinase Inhibitors

Anilinoquinazoline derivatives are a well-established class of kinase inhibitors used in cancer therapy.[11][12] These molecules typically function by competing with ATP for binding to the kinase domain of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[11][13] The signaling pathways regulated by these kinases are critical for cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.

Both 2-Chloro-4-nitroaniline and 4-Chloro-2-nitroaniline can serve as starting materials for the synthesis of various anilinoquinazoline-based kinase inhibitors. The chloro and nitro functionalities provide handles for further chemical modifications to optimize the potency, selectivity, and pharmacokinetic properties of the final drug candidate. For instance, the nitro group can be reduced to an amine, which can then be further functionalized.

Visualizations

Logical Workflow for Selective Nitro Reduction

Logical Workflow for Selective Nitro Reduction of this compound Start Start: this compound Method_Selection Select Reduction Method Start->Method_Selection Zinin Zinin Reduction (e.g., Na2S/Sulfur) Method_Selection->Zinin High Selectivity CTH Catalytic Transfer Hydrogenation (e.g., Hydrazine/Pd-C) Method_Selection->CTH No H2 gas Metal_Acid Metal/Acid Reduction (e.g., Fe/AcOH or SnCl2/HCl) Method_Selection->Metal_Acid Standard Lab Setup Product_A 2-Chloro-4-nitroaniline Zinin->Product_A CTH->Product_A Product_B 4-Chloro-2-nitroaniline Metal_Acid->Product_B Purification Purification (e.g., Recrystallization, Chromatography) Product_A->Purification Product_B->Purification Final_Product Pure Chloro-nitroaniline Isomer Purification->Final_Product Experimental Workflow for Zinin Reduction Start Prepare Sodium Polysulfide Solution Reaction Heat to Reflux and Add Polysulfide Dropwise Start->Reaction Slurry Prepare Slurry of This compound Slurry->Reaction Completion Continue Reflux to Complete Reaction Reaction->Completion Cooling Cool to Room Temperature Completion->Cooling Filtration1 Vacuum Filter Crude Product Cooling->Filtration1 Purification1 Dissolve in HCl and Filter Filtration1->Purification1 Precipitation Neutralize with NaOH to Precipitate Product Purification1->Precipitation Filtration2 Vacuum Filter Pure Product Precipitation->Filtration2 Drying Dry Under Vacuum Filtration2->Drying End Final Product: 2-Chloro-4-nitroaniline Drying->End Anilinoquinazoline Inhibition of EGFR/VEGFR Signaling cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR PI3K PI3K/Akt Pathway EGFR->PI3K RAS Ras/Raf/MEK/ERK Pathway EGFR->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation VEGF VEGF Ligand VEGFR VEGFR-2 Receptor VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Inhibitor Anilinoquinazoline Kinase Inhibitor Inhibitor->EGFR Inhibits Inhibitor->VEGFR Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-1,4-dinitrobenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Chloro-1,4-dinitrobenzene via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: Ethanol (B145695) is a commonly recommended solvent. This compound is soluble in hot ethanol and less soluble in cold ethanol, which is the ideal characteristic for a recrystallization solvent.[1][2] Ether is also a suitable solvent.[1][2] Water is considered an anti-solvent as the compound is insoluble in it.[1][2]

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the impurities lower the melting point of the mixture. To resolve this, reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and allow the solution to cool much more slowly.[3] Using a mixed solvent system can also prevent this issue.[3]

Q3: No crystals are forming, even after the solution has cooled to room temperature. What's wrong?

A3: This is a common issue that can be caused by two main factors:

  • Too much solvent was used: If the solution is not saturated, crystals will not form. Try boiling off a portion of the solvent to increase the concentration of the solute and then allow it to cool again.[4]

  • The solution is supersaturated: The solution may require a nucleation site to initiate crystal growth. Try scratching the inside of the flask at the surface of the liquid with a glass rod or adding a tiny "seed" crystal of the pure compound.[3]

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield is typically due to using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor.[3][4] To improve your yield, ensure you use the minimum amount of hot solvent necessary to fully dissolve the crude material. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation before filtration.[3][5]

Q5: The recrystallized product is still colored/impure. What can I do?

A5: If your final product retains a colored tint or other visible impurities, the initial recrystallization may not have been sufficient.

  • Perform a second recrystallization: Repeating the process can significantly improve purity.

  • Use activated charcoal: If the solution is colored by high-molecular-weight impurities, you can add a small amount of activated charcoal to the hot solution before filtration.[4] Boil the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.

Q6: What are the key safety precautions when handling this compound?

A6: this compound and its isomers are hazardous.[1][6] Always handle this chemical in a well-ventilated fume hood.[7][8] Mandatory personal protective equipment (PPE) includes chemical safety goggles, a lab coat, and chemical-resistant gloves.[9][10] Avoid breathing dust and prevent any contact with skin or eyes.[8][10] In case of contact, wash the affected area immediately and thoroughly with soap and water.[7][9]

Troubleshooting Guide

This section addresses specific problems that may arise during the experimental workflow.

Problem Possible Cause(s) Recommended Solution(s)
Crude material will not dissolve. 1. Incorrect solvent choice.2. Insufficient solvent volume.3. Solvent is not hot enough.1. Confirm you are using an appropriate solvent like ethanol.[1][2]2. Add more solvent in small increments until the solid dissolves.3. Ensure the solvent is heated to its boiling point.
Solid forms in the funnel during hot filtration. 1. The solution cooled down prematurely.2. The filtration apparatus was too cold.1. Use a stemless funnel and keep the receiving flask on a hot plate to keep the solution warm.2. Pre-heat the funnel and filter paper with hot solvent before pouring your solution.
Crystallization happens too quickly. The solution is too concentrated or cooled too rapidly, which can trap impurities.[4]Reheat the solution, add a small amount (1-2 mL) of extra hot solvent to slightly decrease saturation, and ensure the flask is well-insulated to allow for slow cooling.[4]
Final product melting point is low or has a wide range. The product is still impure or is wet.1. Perform another recrystallization.2. Ensure the crystals are completely dry before measuring the melting point. Dry them under a vacuum.

Quantitative Data: Solubility

SolventTemperature (°C)Solubility (g / 100 g of Solvent)
Ethanol (96%) 164.73[11]
3415.47[11]
Methanol 1611.23[11]
3232.36[11]
Acetone 16268[11]
30532[11]
Toluene 15139.87[11]
31.5282.56[11]
Water 150.0008[11]
1000.159[11]

Note: The significant increase in solubility with a modest temperature rise in ethanol highlights its suitability for recrystallization.

Experimental Protocol: Recrystallization from Ethanol

Objective: To purify crude this compound using a single-solvent recrystallization method.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flasks (2)

  • Hotplate with stirring capability

  • Magnetic stir bar

  • Stemless funnel and filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small volume of 95% ethanol, turn on the stirring, and gently heat the mixture on a hotplate. Continue adding ethanol in small portions until the solid completely dissolves at the boiling point. Use the minimum amount of hot solvent required.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and then gently boil for 5-10 minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and rapidly filter the hot solution to remove the charcoal or other solids.

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and set it aside on an insulated surface (e.g., a cork ring or wooden block) to cool slowly and undisturbed to room temperature.

  • Cooling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold 95% ethanol to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to air-dry in the funnel by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point (64 °C).[1]

Visualizations

Recrystallization_Workflow start Start: Crude This compound dissolve 1. Dissolve in minimum amount of hot ethanol start->dissolve charcoal_check Is solution colored? dissolve->charcoal_check add_charcoal 2. Add activated charcoal and boil charcoal_check->add_charcoal Yes cool 4. Cool solution slowly to room temperature charcoal_check->cool No hot_filter 3. Perform hot filtration add_charcoal->hot_filter hot_filter->cool ice_bath 5. Place in ice bath cool->ice_bath vac_filter 6. Collect crystals via vacuum filtration ice_bath->vac_filter wash 7. Wash with ice-cold ethanol vac_filter->wash dry 8. Dry crystals under vacuum wash->dry end End: Pure Crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Tree problem Problem Encountered no_crystals No Crystals Form problem->no_crystals oiling_out Compound 'Oils Out' problem->oiling_out low_yield Yield is Very Low problem->low_yield cause1 Cause: Too much solvent no_crystals->cause1 Is solution clear? cause2 Cause: Supersaturated no_crystals->cause2 Is solution saturated? cause3 Cause: Cooled too quickly oiling_out->cause3 cause4 Cause: Excess solvent used low_yield->cause4 solution1 Solution: Boil off excess solvent & re-cool cause1->solution1 solution2 Solution: Scratch flask or add seed crystal cause2->solution2 solution3 Solution: Reheat, add more solvent & cool slowly cause3->solution3 solution4 Solution: Use minimum hot solvent; cool in ice bath cause4->solution4

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Separation of Dinitrochlorobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the separation of dinitrochlorobenzene (DNCB) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common dinitrochlorobenzene isomers I am likely to encounter?

A1: In industrial processes, the nitration of monochlorobenzene primarily yields 2,4-dinitrochlorobenzene (2,4-DNCB) as the major isomer.[1][2] Other isomers that may be present include 2,6-DNCB, 3,4-DNCB, and 3,5-DNCB.

Q2: What are the primary methods for separating dinitrochlorobenzene isomers?

A2: The most common methods for separating DNCB isomers are fractional crystallization and High-Performance Liquid Chromatography (HPLC).[3][4] Fractional crystallization is often used in industrial settings and relies on the differences in melting points and solubilities of the isomers.[3][5] HPLC is a powerful analytical and preparative technique that separates isomers based on their differential partitioning between a stationary phase and a mobile phase.[6][7]

Q3: Why is separating dinitrochlorobenzene isomers so challenging?

A3: The separation of DNCB isomers is difficult due to their similar chemical structures and physical properties.[8] This can lead to challenges such as co-crystallization in fractional crystallization and co-elution in chromatography.[6][9] Additionally, the formation of eutectic mixtures can complicate separation by crystallization.[10]

Q4: Can I use distillation to separate DNCB isomers?

A4: While distillation is a common separation technique, it is generally not effective for separating DNCB isomers due to their very close boiling points.[8]

Data Presentation: Physical Properties of Dinitrochlorobenzene Isomers

The following table summarizes the key physical properties of common dinitrochlorobenzene isomers. These properties are critical for developing effective separation protocols.

IsomerMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
2,4-Dinitrochlorobenzene C₆H₃ClN₂O₄202.5548 - 50[2][11][12]315[1][2][11]Yellow crystals[1][13]
2,6-Dinitrochlorobenzene C₆H₃ClN₂O₄202.5586 - 88[14]315[14]Yellow needle-like crystals[14]
3,4-Dinitrochlorobenzene C₆H₃ClN₂O₄202.5540 - 41267 (at 760 mmHg)[15]Yellow-brown oily liquid after melting[16][17]
3,5-Dinitrochlorobenzene C₆H₃ClN₂O₄202.55Not readily availableNot readily availableWhite to off-white solid[18]
2,5-Dinitrochlorobenzene C₆H₃ClN₂O₄202.5552 - 54[19][20]266 - 269[19]Yellow solid[21]

Solubility of 2,4-Dinitrochlorobenzene: This isomer is generally soluble in organic solvents like ethanol, ether, benzene, and acetone, but has very low solubility in water.[1][22][23]

Experimental Protocols

Fractional Crystallization

This method leverages the differences in solubility of the isomers in a particular solvent at different temperatures.

Methodology:

  • Solvent Selection: Choose a solvent in which the desired isomer has high solubility at an elevated temperature and low solubility at a lower temperature, while the other isomers remain more soluble at the lower temperature. Ethanol is a commonly used solvent.[14][16][17][24]

  • Dissolution: Dissolve the mixture of dinitrochlorobenzene isomers in a minimum amount of the hot solvent to create a saturated solution.

  • Cooling: Slowly cool the solution to allow for the selective crystallization of the least soluble isomer. Rapid cooling can lead to the trapping of impurities in the crystal lattice.[3]

  • Isolation: Separate the formed crystals from the mother liquor by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals.

  • Repeat: For higher purity, the process can be repeated (recrystallization).

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient method for the separation and quantification of DNCB isomers.

Methodology:

  • Column Selection: A reversed-phase column, such as a C18 or a phenyl column, is often suitable for separating aromatic isomers.[7] Phenyl columns can offer enhanced selectivity through π-π interactions.[7]

  • Mobile Phase Selection: A typical mobile phase for reversed-phase HPLC consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727).[6][25]

  • Initial Gradient: Start with a broad gradient (e.g., 5% to 95% organic solvent) to determine the approximate elution conditions for the isomers.[6]

  • Optimization: Adjust the mobile phase composition (isocratic or gradient), flow rate, and column temperature to achieve optimal separation (resolution) of the isomer peaks.

  • Detection: Use a UV detector, typically at 254 nm, to monitor the elution of the isomers.[26]

Troubleshooting Guides

Fractional Crystallization
Issue Possible Cause(s) Troubleshooting Steps
Low Crystal Yield - The solution was not sufficiently saturated.- The cooling process was too fast, preventing crystal formation.- The chosen solvent is not optimal.- Reduce the amount of solvent used for dissolution.- Allow the solution to cool more slowly.- Experiment with different solvents to find one with a steeper solubility curve for the target isomer.
Poor Crystal Purity - Impurities were trapped during rapid crystallization.- The mother liquor was not completely removed.- Ensure a slow and controlled cooling rate.[3]- Wash the crystals thoroughly with a small amount of cold, pure solvent.- Perform one or more recrystallization steps.[5]
"Oiling Out" - The solute's solubility is exceeded at a temperature above its melting point in the solvent.- Add more solvent to the hot solution to ensure the saturation point is reached at a lower temperature.[5]- Slow down the cooling rate or the addition of an anti-solvent.[5]
No Crystal Formation - The solution is not supersaturated.- Nucleation is inhibited.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure isomer.
High-Performance Liquid Chromatography (HPLC)
Issue Possible Cause(s) Troubleshooting Steps
Poor Resolution / Co-elution - Inappropriate mobile phase composition.- Unsuitable stationary phase.- Adjust the ratio of the organic modifier to water in the mobile phase.[3]- Switch the organic modifier (e.g., from methanol to acetonitrile).[6]- Try a different column with a different stationary phase (e.g., a phenyl column instead of a C18).[6][7]
Peak Tailing - Secondary interactions between the analyte and the stationary phase.- Column overload.- Adjust the pH of the mobile phase.[6]- Use a lower concentration of the sample.- Ensure the column is not degraded.
Shifting Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Leaks in the HPLC system.- Prepare fresh mobile phase and ensure accurate composition.- Use a column oven to maintain a constant temperature.- Check for and repair any leaks in the system.[6]
High Backpressure - Blockage in the column or system.- Reverse and flush the column (if permitted by the manufacturer).[6]- Check for blockages in the tubing and frits.[6]- Filter all samples and mobile phases before use.

Mandatory Visualizations

experimental_workflow cluster_crystallization Fractional Crystallization Workflow cluster_hplc HPLC Separation Workflow c_start Start: DNCB Isomer Mixture c_dissolve Dissolve in Minimal Hot Solvent c_start->c_dissolve c_cool Slow Cooling c_dissolve->c_cool c_filter Filtration c_cool->c_filter c_crystals Purified Crystals c_filter->c_crystals Solid c_mother_liquor Mother Liquor (Enriched in other isomers) c_filter->c_mother_liquor Liquid c_recrystallize Recrystallize? c_crystals->c_recrystallize c_recrystallize->c_dissolve Yes h_start Start: DNCB Isomer Mixture h_prepare Prepare Sample and Mobile Phase h_start->h_prepare h_inject Inject onto HPLC Column h_prepare->h_inject h_separate Separation on Column h_inject->h_separate h_detect UV Detection h_separate->h_detect h_fractions Collect Fractions h_detect->h_fractions troubleshooting_logic cluster_cryst Fractional Crystallization cluster_hplc HPLC start Separation Issue method Which Method? start->method c_issue Issue Type? method->c_issue Crystallization h_issue Issue Type? method->h_issue HPLC c_yield Low Yield c_issue->c_yield Yield c_purity Low Purity c_issue->c_purity Purity c_oil Oiling Out c_issue->c_oil Oiling c_yield_sol Adjust Solvent Volume or Cooling Rate c_yield->c_yield_sol c_purity_sol Slow Cooling & Thorough Washing c_purity->c_purity_sol c_oil_sol Increase Solvent or Slow Cooling c_oil->c_oil_sol h_res Poor Resolution h_issue->h_res Resolution h_peak Poor Peak Shape h_issue->h_peak Peak Shape h_rt Shifting Retention h_issue->h_rt Retention Time h_res_sol Optimize Mobile Phase or Change Column h_res->h_res_sol h_peak_sol Adjust pH or Lower Concentration h_peak->h_peak_sol h_rt_sol Check System Stability & Mobile Phase Prep h_rt->h_rt_sol

References

controlling temperature in nitration reactions of chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling temperature during the nitration of chlorobenzene (B131634). Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in the nitration of chlorobenzene?

A1: Temperature control is paramount for several reasons. The nitration of chlorobenzene is a highly exothermic reaction, meaning it releases a significant amount of heat.[1] Failure to manage this heat can lead to a runaway reaction, where the temperature increases uncontrollably, posing a significant safety hazard.[1] Furthermore, temperature directly influences the reaction rate and the selectivity of the products, affecting both the yield of the desired mononitrochlorobenzene and the formation of undesired byproducts like dinitrochlorobenzene.[2][3]

Q2: What is the optimal temperature range for the mononitration of chlorobenzene?

A2: The optimal temperature for mononitration typically falls within the range of 50-70°C. Operating within this window generally provides a good reaction rate without promoting significant dinitration. For instance, reactions carried out at 60-65°C have shown high yields of mononitrochlorobenzene (MNCB).[4][5] However, the ideal temperature can vary depending on the specific concentrations of acids and the desired reaction time.

Q3: What are the consequences of the reaction temperature being too high?

A3: If the temperature exceeds the optimal range (e.g., above 70-80°C), the rate of reaction will increase significantly. This elevates the risk of forming multiple nitration products, primarily 1-chloro-2,4-dinitrobenzene, which is a known skin irritant.[3] Higher temperatures reduce the selectivity for the desired mononitrated product, leading to lower yields and a more complex purification process.[6] Most critically, excessively high temperatures can lead to a loss of control over the exothermic reaction.[7]

Q4: What happens if the reaction temperature is too low?

A4: A low reaction temperature will slow down the rate of nitration. This can lead to an accumulation of the unreacted nitrating agent in the mixture.[8] If the cooling is then reduced or fails, this buildup of reagents can react very rapidly, causing a sudden and dangerous spike in temperature.[8] Therefore, maintaining a temperature high enough for a steady reaction rate is crucial for safety.

Q5: How does temperature influence the ratio of ortho and para isomers?

A5: Temperature can have a modest effect on the isomer distribution. In the nitration of chlorobenzene, the para isomer is generally favored due to steric hindrance at the ortho position.[2] Some studies suggest that higher temperatures may slightly alter the ortho/para ratio. For example, in a microchannel reactor system, an increase in temperature from 60°C to 85°C resulted in a slight decrease in the ortho/para ratio from 0.68 to 0.65.[9]

Troubleshooting Guide

Issue 1: Uncontrolled Temperature Increase (Runaway Reaction)

Question: My reaction temperature is rising rapidly and uncontrollably. What should I do?

Answer: An uncontrolled temperature increase indicates a potential runaway reaction, which is a serious safety hazard.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating mixture.[1]

  • Enhance Cooling: Increase the efficiency of your cooling bath (e.g., by adding more ice/salt or using a colder medium).[8]

  • Emergency Quenching (Last Resort): If the temperature continues to escalate, prepare to quench the reaction by cautiously pouring the reaction mixture into a large volume of crushed ice or cold water with vigorous stirring.[8] CAUTION: This procedure is hazardous as the dilution of concentrated sulfuric acid is itself highly exothermic. This should only be performed as a final measure with appropriate personal protective equipment and behind a safety shield.[8]

  • Alert Personnel: Inform your supervisor and follow all established laboratory emergency protocols.[8]

Potential Causes & Preventative Measures:

  • Rapid Addition of Nitrating Agent: Adding the acid mixture too quickly generates heat faster than the cooling system can remove it.[8] Solution: Employ a slow, dropwise addition rate using an addition funnel, and continuously monitor the internal temperature.[8]

  • Inadequate Cooling: The cooling bath may be insufficient for the scale of the reaction. Solution: Ensure the reaction flask is adequately submerged in a suitable cooling medium (e.g., an ice-water or ice-salt bath).

  • Poor Agitation: Inefficient stirring can create localized "hot spots" with high reactant concentrations, leading to a runaway.[8][10] Solution: Use vigorous and constant mechanical or magnetic stirring to ensure the reaction mixture is homogeneous.[8]

Issue 2: High Yield of Dinitrochlorobenzene

Question: My final product contains a significant amount of dinitrochlorobenzene. How can I prevent this?

Answer: The formation of dinitro byproducts is a common issue, typically caused by overly harsh reaction conditions.

Potential Causes & Solutions:

  • High Reaction Temperature: The most common cause is allowing the reaction temperature to exceed the optimal range. Solution: Maintain strict temperature control, keeping the reaction mixture between 50-60°C.[5] Use a thermometer to monitor the internal temperature of the flask, not just the cooling bath.

  • Excess Nitrating Agent: Using a large excess of the nitric acid/sulfuric acid mixture can drive the reaction towards dinitration. Solution: Carefully control the stoichiometry of the reactants. Molar ratios of nitric acid to chlorobenzene between 1.3:1 and 2.5:1 have been shown to produce high yields of the mono-nitrated product.[4][9]

Data Presentation

Table 1: Effect of Temperature and Reagent Ratio on Mononitrochlorobenzene (MNCB) Yield

Molar Ratio (HNO₃:Chlorobenzene)Temperature (°C)Reaction Time (min)MNCB Yield (%)DNCB Yield (%)Reference
2.5 : 1654597.5-[4]
3 : 1557.598.0-[4]
3 : 1651099.0-[4]
1.3 : 1850.7599.0 (Yield)-[9]
1.7 : 1601.1798.0 (Yield)-[9]

Note: DNCB stands for Dinitrochlorobenzene. A dash (-) indicates data not provided in the source.

Table 2: Isomer Distribution at Different Temperatures

Temperature (°C)p-nitrochlorobenzene (%)o-nitrochlorobenzene (%)m-nitrochlorobenzene (%)Reference
6065341[5]
Not Specified68.0 - 70.029.5 - 31.9~0.1[4]

Experimental Protocols

Methodology: Laboratory-Scale Nitration of Chlorobenzene

This protocol is adapted from established laboratory procedures.[5]

1. Preparation of the Nitrating Mixture:

  • In a flask placed within an ice-water bath, cautiously and slowly add 20 mL of concentrated sulfuric acid to 20 mL of 60% nitric acid.
  • Stir the mixture gently and allow it to cool to room temperature before proceeding.

2. Nitration Reaction:

  • Place 11.2 g (0.10 mol) of chlorobenzene into a round-bottom flask equipped with a thermometer and a magnetic stirrer, situated in an ice-water bath for cooling.
  • Begin vigorous stirring. Slowly add the prepared nitrating mixture to the chlorobenzene in small portions (e.g., 2-3 mL) over a period of 20-30 minutes.
  • Carefully monitor the internal temperature of the reaction mixture. Do not allow the temperature to rise above 60°C.[5] Adjust the addition rate and cooling as necessary to maintain this temperature.
  • After the addition is complete and the initial exotherm has subsided, continue to stir the mixture for an additional 30 minutes, allowing it to cool to room temperature.[5]

3. Work-up and Product Isolation:

  • Pour the entire reaction mixture slowly and with constant stirring into a beaker containing approximately 200 mL of an ice-water slurry.[5] This will quench the reaction and precipitate the product.
  • A yellowish, pasty solid will form.
  • Isolate the solid product by vacuum filtration.
  • Wash the collected solid several times with cold water to remove any residual acid.
  • The crude product can be further purified by recrystallization from ethanol.

Visualizations

Troubleshooting_Workflow start Temperature rises above setpoint action1 IMMEDIATE ACTION: Cease addition of nitrating agent start->action1 action2 Enhance cooling (add more ice/salt) action1->action2 check1 Is temperature stabilizing? action2->check1 action3 LAST RESORT: Prepare for emergency quench in ice-water check1->action3  No action4 Resume reaction with slower addition rate check1->action4  Yes cause1 INVESTIGATE CAUSE: - Addition rate too fast? - Agitation sufficient? - Cooling bath effective? action4->cause1 Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up prep_acids 1. Prepare Nitrating Mix (Conc. H₂SO₄ + HNO₃) in ice bath add_chloro 2. Cool Chlorobenzene in reaction flask add_mix 3. Slowly add Nitrating Mix to Chlorobenzene add_chloro->add_mix monitor 4. Monitor Temperature (Maintain < 60°C) add_mix->monitor stir 5. Stir for 30 min post-addition monitor->stir quench 6. Pour mixture into ice-water stir->quench filter_wash 7. Filter and wash solid product quench->filter_wash purify 8. Purify by recrystallization filter_wash->purify

References

avoiding side reactions in the synthesis of 2-Chloro-1,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to mitigate side reactions during the synthesis of 2-Chloro-1,4-dinitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

The most common laboratory and industrial synthesis involves the nitration of 1-chloro-4-nitrobenzene (B41953) using a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Q2: What are the most common side reactions and byproducts in this synthesis?

The primary side reactions involve the formation of undesired isomers. The directing effects of the chloro (-Cl) and nitro (-NO₂) groups on the starting material (1-chloro-4-nitrobenzene) can lead to the formation of other dinitrobenzene isomers. The main byproducts include 4-Chloro-1,2-dinitrobenzene and 2-Chloro-1,3-dinitrobenzene.

Q3: How do the directing effects of the substituents influence the reaction?

In 1-chloro-4-nitrobenzene, the chloro group is an ortho-, para-director, while the nitro group is a meta-director. Both are deactivating groups, making the reaction slower than the nitration of benzene. The incoming electrophile (NO₂⁺) is directed to the positions ortho to the chloro group (positions 2 and 6) and meta to the nitro group (also positions 2 and 6). This alignment of directing effects is why the desired this compound is the major product. However, minor amounts of other isomers can still form.

Q4: Why is temperature control so critical during the nitration process?

Temperature control is arguably the most crucial factor for minimizing side reactions. Aromatic nitration is a highly exothermic process. If the temperature rises uncontrollably, it can lead to an increase in the rate of side reactions, resulting in the formation of larger quantities of unwanted isomers and potentially leading to over-nitration or even unsafe, runaway reactions. Maintaining a specific, low-temperature range is key to ensuring the selectivity of the reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Desired Product 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. 2. Suboptimal Reagent Ratio: The molar ratio of the nitrating mixture to the substrate may be incorrect. 3. Loss During Workup: Product may be lost during the quenching, extraction, or purification steps.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Consider extending the reaction time if necessary. 2. Optimize Stoichiometry: Ensure the correct molar equivalents of nitric and sulfuric acid are used. 3. Careful Workup: Pour the reaction mixture slowly onto crushed ice to precipitate the product. Ensure efficient extraction and handle the solid product carefully during filtration and drying.
High Levels of Isomeric Impurities 1. Elevated Reaction Temperature: The most common cause. Higher temperatures provide the activation energy needed to form less-favored isomers. 2. Incorrect Reagent Addition: Adding the substrate too quickly to the nitrating mixture can cause localized "hot spots," leading to side product formation.1. Strict Temperature Control: Maintain the reaction temperature within the recommended range (e.g., 40-50°C), using an ice bath to manage the exothermic reaction. 2. Slow, Controlled Addition: Add the 1-chloro-4-nitrobenzene substrate portion-wise or as a solution drop-wise to the cooled nitrating mixture, ensuring the temperature does not spike.
Formation of Dark-Colored Byproducts 1. Oxidation: The strong oxidizing nature of the nitrating mixture can lead to the oxidation of the aromatic ring or other materials, creating tar-like substances. 2. Over-Nitration/Decomposition: Excessively high temperatures or prolonged reaction times can cause decomposition of the starting material or product.1. Use High-Purity Reagents: Ensure starting materials are free of easily oxidizable impurities. 2. Adhere to Reaction Time & Temperature: Do not exceed the recommended reaction parameters. Quench the reaction as soon as TLC indicates the consumption of the starting material.
Product Fails to Precipitate During Quenching 1. Insufficient Product Formation: The reaction may have failed or yielded very little product. 2. Product is Soluble in Quenching Medium: While unlikely with ice/water, using an incorrect quenching solvent could be an issue.1. Verify Reaction: Before quenching, confirm product formation via TLC. 2. Use Crushed Ice/Water: Quench the reaction by pouring it slowly into a large volume of an ice-water slurry with vigorous stirring to ensure rapid cooling and precipitation of the solid organic product.

Reaction Pathway and Side Products

G start_mat 1-Chloro-4-nitrobenzene main_prod This compound (Major Product) start_mat->main_prod Major Pathway (Ortho to -Cl, Meta to -NO₂) side_prod1 4-Chloro-1,2-dinitrobenzene (Side Product) start_mat->side_prod1 Minor Pathway side_prod2 Other Isomers (Minor) start_mat->side_prod2 Minor Pathway reagents HNO₃ / H₂SO₄ reagents->start_mat

Caption: Synthesis pathway showing the formation of the major product and key isomeric side products.

Troubleshooting Workflow

G start Experiment Start: Synthesis of This compound check_purity Analyze Crude Product (e.g., TLC, GC-MS, NMR) start->check_purity is_pure Purity Acceptable? check_purity->is_pure purify Action: Purify Product (e.g., Recrystallization) is_pure->purify Minor Impurities troubleshoot Action: Troubleshoot Synthesis is_pure->troubleshoot No end_ok End: Proceed with Pure Product is_pure->end_ok Yes purify->end_ok check_temp Review Temperature Control troubleshoot->check_temp check_add Review Reagent Addition Rate troubleshoot->check_add check_time Review Reaction Time/Monitoring troubleshoot->check_time revise Revise Protocol & Repeat check_temp->revise check_add->revise check_time->revise

Caption: A logical workflow for troubleshooting and optimizing the synthesis based on product purity analysis.

Detailed Experimental Protocol

Objective: To synthesize this compound with minimal side products.

Materials:

  • 1-chloro-4-nitrobenzene

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Crushed ice

  • Ethanol (B145695) (for recrystallization)

  • Standard laboratory glassware (three-neck flask, dropping funnel, condenser, thermometer)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add a measured volume of concentrated sulfuric acid.

    • Cool the flask in an ice-salt bath to 0-5°C.

    • Slowly add the stoichiometric amount of concentrated nitric acid drop-wise via the dropping funnel. Maintain the temperature below 10°C during this addition.

  • Reaction:

    • Melt the 1-chloro-4-nitrobenzene (melting point ~83°C) and add it to the dropping funnel.

    • Add the molten 1-chloro-4-nitrobenzene drop-wise to the cold, stirred nitrating mixture over a period of 30-45 minutes.

    • Crucial Step: Carefully monitor the temperature and maintain it between 40-50°C. Use the ice bath to control the exothermic reaction. Do not allow the temperature to exceed 50°C to minimize the formation of isomers.

    • After the addition is complete, continue stirring at 40-50°C for an additional 2 hours. Monitor the reaction's progress using TLC.

  • Workup and Isolation:

    • Once the reaction is complete, cool the flask in an ice bath.

    • Pour the reaction mixture slowly and carefully into a large beaker containing a vigorously stirred mixture of crushed ice and water.

    • The crude this compound will precipitate as a pale yellow solid.

    • Stir for 15-20 minutes to ensure complete precipitation and to hydrolyze any reactive intermediates.

    • Isolate the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid thoroughly with cold water until the washings are neutral to litmus (B1172312) paper. This removes residual acids.

  • Purification:

    • The primary method for purification is recrystallization.

    • Transfer the crude, air-dried solid to a flask and recrystallize from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure, pale yellow needles of this compound.

    • Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Characterization:

    • Determine the melting point of the purified product (expected: 104-106°C).

    • Confirm the structure and assess purity using analytical techniques such as NMR spectroscopy, IR spectroscopy, and/or GC-MS.

Technical Support Center: 2-Chloro-1,4-dinitrobenzene Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address challenges encountered during the scale-up of 2-Chloro-1,4-dinitrobenzene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound? A1: The primary commercial method involves the dinitration of chlorobenzene (B131634) using a mixed acid of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1] An alternative route is the nitration of p-nitrochlorobenzene under more vigorous conditions.[1]

Q2: Why is temperature control so critical during the scale-up of this nitration reaction? A2: Nitration reactions are highly exothermic, and improper temperature control can lead to a runaway reaction, posing a significant safety risk.[1][2] Additionally, maintaining an optimal temperature is crucial for minimizing the formation of unwanted isomers, such as 1-chloro-2,6-dinitrobenzene, which complicates purification and reduces the yield of the desired product.[1][3]

Q3: What are the main by-products and impurities I should expect? A3: The most common impurity is the 1-chloro-2,6-dinitrobenzene isomer.[1][3] Depending on the reaction conditions, over-nitration can lead to trinitro-derivatives, or incomplete nitration may leave mononitrochlorobenzene isomers in the product mixture.[4][5]

Q4: What are the key safety precautions when handling this compound and the reagents for its synthesis? A4: this compound is harmful if swallowed and fatal in contact with skin.[6][7] It can cause severe skin and eye irritation and may cause an allergic skin reaction.[6][8] The material can decompose explosively when heated above 149°C and can be detonated by shock or heat under confinement.[9] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing, and to work in a well-ventilated area or under a chemical fume hood.[6][8][9]

Q5: How does the ratio of nitric acid to sulfuric acid affect the reaction? A5: The concentration and molar ratio of the nitrating agents are critical parameters that significantly influence the reaction's yield and purity.[1] Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The careful control of these concentrations is essential to drive the reaction towards completion while preventing over-nitration.[1]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Recommendations
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.- Ensure the reaction is heated to the target temperature (e.g., 95-105°C) for the specified duration (e.g., 2+ hours) to drive the second nitration to completion.[1][3] - Monitor reaction progress using techniques like HPLC or GC.
2. Suboptimal Reagent Ratio: Incorrect molar ratio of nitric acid to the substrate or insufficient sulfuric acid.- Verify the molar ratios of your reagents. A patented process specifies a reactant ratio of p-nitrochlorobenzene: 98% sulfuric acid: 98% nitric acid = 1: 0.9: 0.45.[1][10]
3. Loss During Workup: Product remains dissolved in the spent acid or is lost during washing/extraction.- Dilute the spent acid with water to precipitate the remaining dissolved product.[3] - Optimize washing procedures; use hot water to wash the melted product, followed by cold water washes.[3]
High Percentage of Impurities (e.g., 2,6-dinitro isomer) 1. Incorrect Temperature Control: Temperature fluctuations or setting the initial nitration temperature too high.- Maintain a strict temperature profile. An initial nitration may be performed at a lower temperature (50-55°C) before raising it to complete the dinitration.[1][3] - Ensure vigorous and efficient stirring to avoid localized hot spots.[5]
2. Incorrect Reagent Addition: Adding the substrate too quickly to the mixed acid.- Add chlorobenzene or p-nitrochlorobenzene dropwise to the mixed acid to maintain better control over the reaction exotherm.[3][5]
Runaway Reaction / Poor Exotherm Control 1. Highly Exothermic Nature of Nitration: Inadequate cooling capacity for the scale of the reaction.- Ensure the reactor is equipped with a sufficiently powerful cooling system. - For large-scale operations, consider using a microreactor or continuous flow system, which offers superior heat transfer and safety.[2][11][12]
2. Rapid Reagent Addition: Adding the nitrating agent or substrate too quickly.- Implement a slow, controlled addition of reagents using a metering pump.[11]
Product Purification Challenges 1. Isomer Separation: The desired 2,4-dinitro isomer and the 2,6-dinitro isomer have similar properties.- Fractional crystallization is a common method for separation.[4] The product can be recrystallized from 90% acetic acid or a benzene (B151609)/petroleum ether mixture.[13]
2. High Viscosity: Concentrated solutions can be highly viscous, hindering chromatographic processing.- Consider method development informed by viscosity modeling.[14] - Complementary purification approaches like tangential flow filtration (TFF) can be effective for removing certain impurities.[14]

Data Presentation

Table 1: Reaction Parameters for Dinitrochlorobenzene Synthesis

Starting Material Reagent Ratios Temperature Profile Reaction Time Yield/Selectivity Reference
Chlorobenzene100g Chlorobenzene, 160g HNO₃, 340g H₂SO₄Add chlorobenzene at 50-55°C, then raise to 95°C2 hours at 95°CNot specified[1][3][15]
ChlorobenzeneMixed Acid (30% HNO₃: 56% H₂SO₄: 14% H₂O)40–70 °CNot specified98% yield (isomer mix)[4]
p-Nitrochlorobenzenep-NCB: 98% H₂SO₄: 98% HNO₃ = 1 : 0.9 : 0.4560–90°C5-10 hours>99% 2,4-DNCB content[1][10]
Chlorobenzene (Microreactor)Molar ratio HNO₃/Chlorobenzene = 1.6 to 2.4Normal temp to 80°CContinuous flow>98% selectivity for 2,4-DNCB[11]

Table 2: Physical Properties of this compound and Related Isomers

Compound CAS Number Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
This compound619-16-9202.55~50 - 53.4-
1-Chloro-2,4-dinitrobenzene (B32670)97-00-7202.5548 - 53315
1-Chloro-2,6-dinitrobenzene606-21-3202.5586 - 88-
2-Chloronitrobenzene88-73-3157.5634 - 35246
4-Chloronitrobenzene100-00-5157.5683.6242

Note: this compound is also referred to as 1-Chloro-2,5-dinitrobenzene. The most common industrial product is 1-Chloro-2,4-dinitrobenzene.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis via Dinitration of Chlorobenzene

This protocol is adapted from established laboratory procedures.[1][3][15]

Materials:

  • Chlorobenzene (100 g)

  • Concentrated Nitric Acid (160 g, d=1.50 g/ml)

  • Concentrated Sulfuric Acid (340 g, d=1.84 g/ml)

  • Reaction vessel with mechanical stirring, dropping funnel, and temperature control (cooling/heating bath).

Procedure:

  • Carefully prepare the mixed acid by adding 340 g of concentrated sulfuric acid to a reaction vessel, then slowly adding 160 g of concentrated nitric acid while cooling and stirring.

  • Begin stirring the mixed acid and slowly add 100 g of chlorobenzene dropwise from a dropping funnel.

  • Monitor the temperature closely during the addition, maintaining it between 50-55°C using a cooling bath.

  • After the complete addition of chlorobenzene, slowly raise the temperature of the reaction mixture to 95°C.

  • Maintain the reaction at 95°C for 2 hours with continuous stirring to ensure the completion of the dinitration.

  • After 2 hours, stop heating and allow the mixture to cool to room temperature. The upper organic layer containing the product will solidify.

  • Separate the solidified product layer from the spent acid.

  • To recover additional product, carefully dilute the spent acid layer with a large volume of crushed ice/water, which will precipitate more dinitrochlorobenzene.

  • Combine all solid products. Wash the crude product with cold water, followed by several washes with hot water while the product is melted, and a final wash with cold water.

  • Crush the solidified product under water, then filter and allow it to air dry. The product consists mainly of 1-chloro-2,4-dinitrobenzene with a small amount of the 1-chloro-2,6-dinitro isomer.[3]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification start Starting Materials (Chlorobenzene, HNO₃, H₂SO₄) mix_acid Prepare Mixed Acid start->mix_acid add_cb Controlled Addition of Chlorobenzene (50-55°C) mix_acid->add_cb heat_react Heat to 95°C (Hold for 2 hours) add_cb->heat_react cool Cool Reaction Mixture heat_react->cool separate Separate Organic Layer (Solidified Product) cool->separate quench Quench Spent Acid (Precipitate more product) cool->quench Recover from spent acid combine Combine Solid Fractions separate->combine quench->combine wash Wash with Hot/Cold Water combine->wash dry Dry Crude Product wash->dry purify Final Purification (e.g., Fractional Crystallization) dry->purify end_product Pure this compound purify->end_product troubleshooting_guide problem problem question question solution solution cause cause low_yield Problem: Low Yield check_time_temp Reaction time/temp met specifications? low_yield->check_time_temp incomplete_rxn Cause: Incomplete Reaction loss_workup Cause: Loss during Workup high_isomers Cause: High Isomer Formation check_temp_control Action: Review temperature control. See 'High Impurity' path. high_isomers->check_temp_control check_workup Spent acid quenched? check_time_temp->check_workup Yes increase_time_temp Solution: Increase reaction time or temperature per protocol. Monitor with HPLC/GC. check_time_temp->increase_time_temp No check_workup->high_isomers Yes quench_acid Solution: Dilute spent acid with ice water to precipitate dissolved product. check_workup->quench_acid No increase_time_temp->incomplete_rxn quench_acid->loss_workup

References

safe handling and storage of 2-Chloro-1,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the safe handling and storage of 2-Chloro-1,4-dinitrobenzene for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimentation with this compound.

Issue: I have accidentally spilled a small amount of this compound powder in the fume hood.

Solution:

  • Ensure Personal Protective Equipment (PPE) is worn: This includes a lab coat, splash goggles, and appropriate gloves.[1]

  • Contain the spill: Use appropriate tools to carefully collect the spilled solid.[1]

  • Clean the area: Use a shovel to put the material into a convenient waste disposal container.[1]

  • Decontaminate: Wipe the area with a suitable solvent (e.g., acetone) and then wash with soap and water.

  • Dispose of waste: The collected material and cleaning supplies should be placed in a sealed, labeled container for hazardous waste disposal.[2][3]

Issue: The color of the this compound has changed from yellow to a brownish hue.

Solution:

  • Assess Storage Conditions: Verify that the compound has been stored in a tightly closed container in a dry, well-ventilated place, away from heat and incompatible materials such as strong oxidizing agents and bases.[3][4]

  • Consider Decomposition: A color change may indicate decomposition. While the product is generally stable under recommended storage conditions, prolonged exposure to light or contaminants could initiate degradation.[2]

  • Evaluate for Use: If there is any doubt about the purity of the material, it is advisable to perform an analytical test (e.g., melting point, NMR) to confirm its integrity before use in a reaction.

  • Dispose if Necessary: If decomposition is confirmed or suspected, dispose of the material as hazardous waste according to your institution's guidelines.[5][6]

Issue: I am observing an unexpected exotherm in my reaction involving this compound.

Solution:

  • Immediate Cooling: If safe to do so, apply external cooling (e.g., ice bath) to the reaction vessel to control the temperature.

  • Stop Reagent Addition: If reagents are being added, cease the addition immediately.

  • Consult Incompatibility Data: this compound is incompatible with strong oxidizing agents and strong bases.[3] An uncontrolled reaction with these materials can lead to an exotherm.

  • Review the Procedure: Double-check the experimental protocol to ensure that all reagents and conditions are correct.

  • Emergency Preparedness: Be prepared for a potential runaway reaction. Have appropriate fire extinguishing media (water spray, alcohol-resistant foam, dry chemical, or carbon dioxide) readily available.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly toxic substance with several primary hazards:

  • Acute Toxicity: It is harmful if swallowed, fatal in contact with skin, and toxic if inhaled.[2][5][7]

  • Skin and Eye Damage: It causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[5][6][8]

  • Organ Damage: It may cause damage to organs through prolonged or repeated exposure.[2][7]

  • Aquatic Toxicity: It is very toxic to aquatic life with long-lasting effects.[5][7][8]

Q2: What Personal Protective Equipment (PPE) is required when handling this compound?

A2: The following PPE should be worn:

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles. A face shield may also be necessary.[2]

  • Skin Protection: A lab coat and appropriate chemical-resistant gloves.[1][2] It is crucial to inspect gloves before use and use proper glove removal technique.[2]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[1][2]

Q3: What are the proper storage conditions for this compound?

A3: Store in a tightly closed container in a dry and well-ventilated place.[2][3][4] Keep the container in a cool place.[1] The storage area should be locked up or accessible only to qualified or authorized personnel.[5][6]

Q4: What should I do in case of accidental exposure to this compound?

A4: Immediate first aid is crucial:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][9]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove all contaminated clothing. Seek immediate medical attention.[2][9]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2][3]

Q5: How should I dispose of waste containing this compound?

A5: Dispose of contents and container to an approved waste disposal plant.[2][5][6] Do not let the product enter drains.[2][5] All disposal practices must be in accordance with local, state, and federal regulations.

Quantitative Data Summary

PropertyValueReference
Melting Point 48 - 50 °C (118 - 122 °F)[5][6]
Boiling Point 315 °C (599 °F)[5][6]
Acute Oral Toxicity (LD50, Rat) 640 - 780 mg/kg[2][10]
Acute Dermal Toxicity (LD50, Rabbit) 130 mg/kg[9][10]
Water Solubility Insoluble[8]

Experimental Protocol: Synthesis of 2,4-Dinitrophenylhydrazine (B122626)

This protocol is a representative example and should be adapted and reviewed by qualified personnel before implementation. A thorough risk assessment must be conducted.

Objective: To synthesize 2,4-dinitrophenylhydrazine from this compound and hydrazine (B178648) hydrate (B1144303).

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol (B145695)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition:

    • Dissolve 10.1 g (0.05 mol) of this compound in 100 mL of ethanol in the flask with gentle warming and stirring.

    • In a separate beaker, cautiously dilute 2.5 mL (0.05 mol) of hydrazine hydrate with 10 mL of ethanol.

    • Slowly add the hydrazine hydrate solution to the stirred this compound solution. An exothermic reaction will occur, and the color of the solution will change.

  • Reflux: Heat the reaction mixture to reflux and maintain for one hour.

  • Crystallization: Allow the mixture to cool to room temperature, then cool further in an ice bath to promote crystallization of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting material.

  • Drying: Dry the product in a vacuum oven at a low temperature.

  • Waste Disposal: All liquid and solid waste must be collected and disposed of as hazardous waste.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE PrepareWorkArea Prepare Work Area (Fume Hood) SelectPPE->PrepareWorkArea Weighing Weigh Solid PrepareWorkArea->Weighing ReactionSetup Set up Reaction Weighing->ReactionSetup Spill Spill Weighing->Spill MonitorReaction Monitor Reaction ReactionSetup->MonitorReaction ReactionSetup->Spill DecontaminateGlassware Decontaminate Glassware MonitorReaction->DecontaminateGlassware Exposure Personal Exposure MonitorReaction->Exposure SegregateWaste Segregate Hazardous Waste DecontaminateGlassware->SegregateWaste DisposeWaste Dispose of Waste Properly SegregateWaste->DisposeWaste EmergencyProcedures Follow Emergency Procedures Spill->EmergencyProcedures Exposure->EmergencyProcedures ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Workup cluster_analysis Analysis Dissolve Dissolve this compound in Ethanol AddHydrazine Add Hydrazine Hydrate Solution Dissolve->AddHydrazine Reflux Reflux for 1 Hour AddHydrazine->Reflux Cool Cool to Room Temperature and then in Ice Bath Reflux->Cool Filter Filter Product Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Under Vacuum Wash->Dry Characterize Characterize Product (e.g., Melting Point, NMR) Dry->Characterize

References

Technical Support Center: Safe Handling of 2-Chloro-1,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the selection and use of personal protective equipment (PPE) for researchers, scientists, and drug development professionals handling 2-Chloro-1,4-dinitrobenzene.

Troubleshooting and FAQs

Q1: What are the primary routes of exposure to this compound that I should be concerned about?

A1: The primary routes of exposure are skin contact, eye contact, and inhalation of dust particles.[1][2][3][4][5] It is crucial to use appropriate PPE to mitigate risks associated with these exposure pathways.

Q2: I am unsure which type of glove to use for handling this chemical. What is recommended?

A2: For handling this compound, chemical-resistant gloves are mandatory.[1][6][7] While specific recommendations can vary, nitrile or PVC gloves are often suggested.[6] Always inspect gloves for any signs of degradation or perforation before use.[7] For extended contact, it is advisable to consult glove manufacturer's compatibility charts.

Q3: Is a standard dust mask sufficient for respiratory protection?

A3: No, a standard dust mask is not sufficient. When handling this compound, especially when dust may be generated, a NIOSH/MSHA-approved respirator is necessary.[5] For situations with a risk of significant airborne exposure, a full-face particle respirator (type N100 in the US or P3 in Europe) is recommended.[4]

Q4: What should I do if this compound comes into contact with my skin?

A4: Immediately wash the affected area with plenty of soap and water.[3][8] Remove any contaminated clothing.[3] Seek medical attention if irritation persists.[8]

Q5: What type of eye protection is required?

A5: Chemical splash goggles are the minimum requirement.[1][8] For procedures with a higher risk of splashing, a face shield used in conjunction with goggles is recommended.[7] Safety glasses with side shields can also be used.[6]

Q6: Are there any specific storage requirements I should be aware of?

A6: Yes, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][3] It should be kept away from heat and sources of ignition.[8]

Personal Protective Equipment (PPE) Summary

The following table summarizes the recommended PPE for handling this compound. This information is a general guideline; always refer to the specific Safety Data Sheet (SDS) for the product you are using and conduct a risk assessment for your particular experimental conditions.

Body PartRecommended ProtectionSpecifications & Notes
Eyes Chemical Splash Goggles or Safety Glasses with side shieldsA face shield may be required for splash hazards.[7]
Hands Chemical-resistant glovesNitrile or PVC gloves are commonly recommended.[6] Always inspect gloves before use.[7]
Respiratory NIOSH/MSHA-approved respiratorUse a dust respirator for operations that generate dust.[1][8] For higher exposure risks, a full-face particle respirator (N100/P3) is advised.[4]
Skin & Body Lab coat or Chemical-resistant protective clothingFor large spills or significant exposure risk, a full suit may be necessary.[1][8]

Experimental Protocol: PPE Selection Workflow

The selection of appropriate PPE is a critical step in ensuring laboratory safety. The following protocol outlines a logical workflow for determining the necessary protective equipment when working with this compound.

  • Consult the Safety Data Sheet (SDS): Before beginning any experiment, thoroughly review the SDS for this compound. Pay close attention to the "Hazards Identification" and "Exposure Controls/Personal Protection" sections.

  • Assess the Risk: Evaluate the specific experimental procedure to identify potential exposure routes and the likelihood of contact. Consider the quantity of the chemical being used, the duration of the experiment, and the potential for aerosol or dust generation.

  • Select Eye and Face Protection: Based on the risk assessment, choose the appropriate eye and face protection. For most applications, chemical splash goggles are sufficient. If there is a significant risk of splashing, a face shield should be worn over the goggles.

  • Select Hand Protection: Choose chemical-resistant gloves that are compatible with this compound. Check the glove manufacturer's compatibility data. Ensure the gloves are the correct size and are inspected for damage before each use.

  • Select Respiratory Protection: If the experiment will be conducted in an open environment or if there is a potential for dust generation, a NIOSH/MSHA-approved respirator is required. The type of respirator will depend on the potential exposure level.

  • Select Protective Clothing: A standard lab coat is the minimum requirement. For procedures with a higher risk of skin contact or for handling larger quantities, chemical-resistant coveralls or a full suit should be worn.

  • Verify and Document: Before starting the experiment, double-check that all selected PPE is in good condition and fits properly. Document the PPE selection in the experimental protocol.

PPE Selection Workflow Diagram

PPE_Selection_Workflow cluster_start Start cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_verification Verification cluster_end Proceed start Begin Experiment Planning sds Consult SDS for This compound start->sds risk Assess Experimental Risks sds->risk eye Select Eye/Face Protection risk->eye hand Select Hand Protection risk->hand respiratory Select Respiratory Protection risk->respiratory body Select Protective Clothing risk->body verify Verify PPE Condition and Fit eye->verify hand->verify respiratory->verify body->verify proceed Proceed with Experiment verify->proceed

Caption: PPE selection workflow for handling this compound.

References

Technical Support Center: Improving the Purity of Synthesized 2-Chloro-1,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address common challenges in the purification of 2-Chloro-1,4-dinitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: The most common impurities are typically positional isomers formed during the nitration reaction. The primary impurity is 1-Chloro-2,6-dinitrobenzene. Other possible impurities include unreacted starting material, such as 1-Chloro-4-nitrobenzene, and residual acids (nitric and sulfuric acid) from the synthesis.[1]

Q2: My product's melting point is broad and lower than the expected 64°C. What does this indicate?

A2: A broad and depressed melting point is a classic indicator of impurities. The presence of isomeric byproducts or residual starting materials disrupts the crystal lattice of the pure compound, causing it to melt over a range and at a lower temperature. The literature value for the melting point of pure this compound is 64°C.[2][3]

Q3: How can I effectively remove residual acids from my crude product?

A3: Residual nitrating acids should be removed by washing the crude product. This can be done by first washing with water, followed by a wash with a dilute basic solution, such as aqueous sodium carbonate, until the washings are neutral (pH=7). Finally, wash again with water to remove any remaining base.[4][5]

Q4: What is the best laboratory-scale method to separate the desired this compound from its isomers?

A4: For laboratory-scale purification, fractional recrystallization is often the most effective and straightforward method. The different solubilities of the isomers in a chosen solvent system allow for the selective crystallization of the desired product. For more challenging separations, flash column chromatography is a powerful alternative.

Q5: My final product is a dark yellow or brownish color, not the expected light yellow. What causes this and how can I fix it?

A5: The discoloration is often due to the presence of nitrophenolic impurities or other side-reaction products formed under harsh nitrating conditions. A thorough purification by recrystallization, sometimes with the addition of a small amount of activated charcoal during the hot dissolution step, can help remove these colored impurities.

Troubleshooting Guide

This section addresses specific problems encountered during the purification of this compound.

Problem 1: Low Purity Confirmed by Analysis (GC, HPLC, NMR)
  • Possible Cause 1: Incomplete Reaction.

    • Solution: Ensure reaction parameters (time, temperature, and reagent stoichiometry) are optimized. The nitration of p-nitrochlorobenzene can require temperatures up to 105°C for 2-2.5 hours to ensure the reaction goes to completion.[5][6]

  • Possible Cause 2: Presence of Isomeric Impurities.

    • Solution: The primary isomer, 1-chloro-2,6-dinitrobenzene, must be removed.[1] Implement a purification strategy such as fractional recrystallization or column chromatography. Melt crystallization is an effective industrial method that can achieve very high purity (99.94%).[7]

  • Possible Cause 3: Residual Acid.

    • Solution: Before recrystallization, ensure the crude product is thoroughly washed with water and a dilute sodium carbonate solution to neutralize and remove all traces of sulfuric and nitric acid.[4]

Problem 2: Oily Product or Difficulty in Crystallization
  • Possible Cause 1: Eutectic Mixture of Isomers.

    • Solution: The presence of significant amounts of multiple isomers can form a low-melting eutectic mixture. Attempt purification using flash column chromatography, as it separates compounds based on polarity rather than just solubility.

  • Possible Cause 2: Water in the Product.

    • Solution: Ensure the product is completely dry before assessing its physical state. Use a desiccator, vacuum oven (at low temperature), or dry the product under a stream of inert gas. This compound is insoluble in water.[2][3]

Data Presentation

Table 1: Physical Properties of Target Compound and Related Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound C₆H₃ClN₂O₄202.5564Light yellow crystals
1-Chloro-2,6-dinitrobenzeneC₆H₃ClN₂O₄202.5587-88Crystalline solid
1-Chloro-4-nitrobenzeneC₆H₄ClNO₂157.5583.6Light yellow solid

[Sources: 1, 2, 6, 14]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol leverages the solubility of this compound in ethanol (B145695).[2][3]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (preheated in a water bath) to just dissolve the solid.

  • Decoloration (Optional): If the solution is highly colored, add a small amount of activated charcoal, swirl, and keep the solution hot for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum desiccator or a low-temperature vacuum oven to remove all traces of solvent.

  • Purity Check: Assess the purity of the final product by measuring its melting point.

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for separating compounds with different polarities.

  • Stationary Phase: Prepare a column with silica (B1680970) gel as the stationary phase.

  • Mobile Phase (Eluent): A non-polar/polar solvent mixture is typically used. A good starting point is a mixture of hexane (B92381) and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC).

  • Sample Preparation: Dissolve a minimum amount of the crude product in the mobile phase or a slightly more polar solvent like dichloromethane.

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (using air or nitrogen) to force the eluent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in separate fractions. Monitor the separation using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under vacuum.

Visualizations

TroubleshootingWorkflow start Start: Crude Product Analysis mp_check Measure Melting Point (MP) start->mp_check mp_result Is MP sharp and ~64°C? mp_check->mp_result pure Product is likely pure. Confirm with secondary analysis. mp_result->pure  Yes impure Product is impure. mp_result->impure No   impurity_type What is the nature of the impurity? impure->impurity_type acidic Acidic Residue (Check pH of water wash) impurity_type->acidic  pH < 7 isomeric Isomeric / Starting Material (Check TLC/GC) impurity_type->isomeric Multiple Spots/Peaks   wash Action: Wash with Na2CO3(aq) then H2O to neutral pH. acidic->wash purify Action: Purify via Recrystallization or Chromatography. isomeric->purify recheck Re-check MP and Purity wash->recheck purify->recheck recheck->mp_result

Caption: Troubleshooting workflow for purity assessment.

PurificationWorkflow crude Crude Synthesized Product acid_wash Step 1: Acid Removal (Wash with H2O & Na2CO3) crude->acid_wash choice Choose Purification Method acid_wash->choice recryst Method A: Recrystallization (e.g., from Ethanol) choice->recryst  High Crystallinity chrom Method B: Column Chromatography (Silica, Hexane/EtOAc) choice->chrom Oily / Difficult Separation   dissolve Dissolve in min. hot solvent recryst->dissolve load_elute Load column and elute with chosen mobile phase chrom->load_elute cool Cool to induce crystallization dissolve->cool filter_wash Filter and wash with cold solvent cool->filter_wash dry Step 2: Dry Final Product (Vacuum Desiccator) filter_wash->dry collect Collect pure fractions (monitor by TLC) load_elute->collect evap Evaporate solvent collect->evap evap->dry final Pure this compound dry->final

Caption: General experimental workflow for purification.

References

Validation & Comparative

A Researcher's Guide to the Analytical Characterization of 2-Chloro-1,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-Chloro-1,4-dinitrobenzene, a key building block in various synthetic pathways, requires robust analytical methods for its identification, purity assessment, and quantification. This guide provides a comprehensive comparison of common analytical techniques for the characterization of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.

Method Comparison at a Glance

A variety of analytical techniques can be employed for the characterization of this compound, each offering distinct advantages in terms of sensitivity, selectivity, and the type of information provided. The choice of method often depends on the specific analytical goal, whether it is qualitative identification, impurity profiling, or quantitative determination.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight, fragmentation pattern, separation of volatile impuritiesHigh sensitivity and selectivity, definitive identificationRequires derivatization for non-volatile compounds, potential for thermal degradation of labile analytes
High-Performance Liquid Chromatography (HPLC) Quantitative analysis, separation of non-volatile impurities, purity determinationVersatile for a wide range of compounds, high precision and accuracyLower resolution than GC for some compounds, requires suitable chromophore for UV detection
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identification, structural elucidationFast, non-destructive, provides a molecular fingerprintComplex spectra can be difficult to interpret, not ideal for quantification alone
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information (¹H and ¹³C environment), isomer differentiationUnambiguous structure determination, non-destructiveLower sensitivity compared to other methods, requires higher sample concentration
UV-Visible (UV-Vis) Spectroscopy Quantitative analysis, determination of concentrationSimple, rapid, and cost-effective for quantitative measurementsLow selectivity, susceptible to interference from other absorbing species
Thermal Analysis (DSC/TGA) Thermal stability, melting point, decomposition profileInformation on physical properties and thermal hazardsNot a primary identification technique, requires pure sample for accurate results

Quantitative Performance Data

The following table summarizes typical performance characteristics for the quantitative analysis of this compound and structurally similar nitroaromatic compounds using chromatographic techniques. It is important to note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (r²) > 0.998[1]> 0.999[2]
Limit of Detection (LOD) 0.05 - 1 µg/L (for related nitroaromatics)~0.1 µg/mL (for a similar compound)[2]
Limit of Quantitation (LOQ) 0.1 - 5 µg/L (for related nitroaromatics)~0.3 µg/mL (for a similar compound)[2]
Accuracy (% Recovery) 92.1% (for a related dinitrophenol)[1]95 - 105% (typical for validated methods)
Precision (%RSD) < 11% (for a related dinitrophenol)[1]< 2%[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific laboratory conditions and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and definitive identification of this compound.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable GC-grade solvent (e.g., acetone, dichloromethane, or ethyl acetate) to a final concentration of 1 mg/mL to create a stock solution.

  • Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution for calibration.

  • Filter all solutions through a 0.22 µm syringe filter into GC vials.

Instrumentation and Parameters:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Volume 1 µL (Split or Splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 100°C (hold 1 min), ramp at 15°C/min to 250°C
Mass Spectrometer Quadrupole or Ion Trap
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-300 amu
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and widely used method for the quantitative analysis and purity assessment of this compound.

Sample Preparation:

  • Prepare a stock solution of this compound (1000 µg/mL) by dissolving 10 mg of a reference standard in 10 mL of acetonitrile (B52724).

  • Prepare working standard solutions (1-100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Dissolve the sample in acetonitrile to an estimated concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.

Instrumentation and Parameters:

ParameterRecommended Setting
HPLC System Standard system with a pump, autosampler, column oven, and UV-Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (60:40, v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for the identification of functional groups present in this compound.

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the solid this compound sample in an agate mortar.

  • Add approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder.

  • Triturate the mixture rapidly to ensure a homogenous dispersion, taking precautions to avoid moisture absorption.[3]

  • Compress the mixture in a suitable die using a hydraulic press to form a transparent or translucent pellet.

Instrumentation and Parameters:

ParameterRecommended Setting
Spectrometer FTIR spectrometer with a DTGS detector
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16-32
Background A blank KBr pellet
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about this compound, allowing for the unambiguous identification of the molecule and its isomers.

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

ParameterRecommended Setting
Spectrometer 300-600 MHz NMR spectrometer
Nuclei ¹H and ¹³C
Solvent CDCl₃
Temperature 25°C
¹H NMR Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquire with proton decoupling.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for the primary analytical techniques.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect chromatogram Obtain Chromatogram detect->chromatogram mass_spectrum Obtain Mass Spectrum detect->mass_spectrum identify Identify Compound chromatogram->identify quantify Quantify Compound chromatogram->quantify mass_spectrum->identify

Caption: Experimental workflow for GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Serial Dilution dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram quantify Quantify Compound chromatogram->quantify

Caption: Experimental workflow for HPLC-UV analysis.

Conclusion

The characterization of this compound can be effectively achieved through a combination of chromatographic and spectroscopic techniques. GC-MS provides definitive identification and high sensitivity, making it ideal for impurity profiling and trace analysis. HPLC with UV detection is a robust and precise method for routine quantitative analysis and purity assessment. Spectroscopic methods such as FTIR and NMR are indispensable for structural elucidation and confirmation of the chemical identity. The selection of the most appropriate analytical method will be dictated by the specific requirements of the analysis, including the need for qualitative or quantitative data, the required sensitivity, and the available instrumentation. By utilizing the information and protocols provided in this guide, researchers can confidently select and implement the most suitable analytical methods for the comprehensive characterization of this compound.

References

A Comparative Guide to the Reactivity of 2-Chloro-1,4-dinitrobenzene and Its Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2-chloro-1,4-dinitrobenzene with its isomers, 1-chloro-2,4-dinitrobenzene (B32670) and 4-chloro-1,2-dinitrobenzene, in the context of nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these isomers is crucial for synthetic chemists and drug development professionals in designing reaction pathways and predicting product formation. This comparison is supported by the foundational principles of physical organic chemistry, illustrative experimental data, and detailed experimental protocols.

Executive Summary

The reactivity of chlorodinitrobenzene isomers in nucleophilic aromatic substitution is critically dependent on the positions of the electron-withdrawing nitro groups relative to the chlorine atom. The presence of nitro groups at the ortho and para positions to the leaving group significantly accelerates the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. Consequently, the expected order of reactivity is:

1-Chloro-2,4-dinitrobenzene > this compound ≈ 4-Chloro-1,2-dinitrobenzene

While extensive quantitative data for 1-chloro-2,4-dinitrobenzene is available, direct comparative kinetic studies for all three isomers under identical conditions are limited. However, the established principles of SNAr mechanisms allow for a robust qualitative and semi-quantitative comparison.

Theoretical Framework: The SNAr Mechanism and Substituent Effects

Nucleophilic aromatic substitution of chlorodinitrobenzenes proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized Meisenheimer complex. The second, faster step involves the elimination of the chloride ion to restore aromaticity.

The stability of the Meisenheimer complex is the key determinant of the reaction rate. Electron-withdrawing groups, such as nitro groups (-NO₂), at the ortho and para positions to the site of nucleophilic attack can delocalize the negative charge of the intermediate through resonance, thereby stabilizing it and lowering the activation energy of the reaction.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products A Chlorodinitrobenzene C Meisenheimer Complex (Resonance Stabilized) A->C + Nu⁻ (slow) B Nucleophile (Nu⁻) D Substituted Product C->D - Cl⁻ (fast) E Chloride Ion (Cl⁻)

Caption: Generalized workflow of a two-step Nucleophilic Aromatic Substitution (SNAr) reaction.

Comparative Reactivity Analysis

The differing positions of the nitro groups in the three isomers directly impact the stability of the corresponding Meisenheimer complexes.

  • 1-Chloro-2,4-dinitrobenzene: This isomer is the most reactive. The nitro groups at positions 2 (ortho) and 4 (para) to the chlorine atom effectively delocalize the negative charge of the Meisenheimer complex through resonance. This high degree of stabilization leads to a lower activation energy and a faster reaction rate.

  • This compound: In this isomer, one nitro group is ortho (at position 1) and the other is meta (at position 4) to the chlorine at position 2. Only the ortho nitro group can participate in resonance stabilization of the negative charge. The meta nitro group contributes only through its weaker inductive electron-withdrawing effect.

  • 4-Chloro-1,2-dinitrobenzene: Similar to this compound, this isomer has one nitro group ortho (at position 2) and one meta (at position 1) to the chlorine at position 4. Again, only the ortho nitro group provides resonance stabilization.

Therefore, this compound and 4-chloro-1,2-dinitrobenzene are expected to have similar and significantly lower reactivities compared to 1-chloro-2,4-dinitrobenzene.

Reactivity_Comparison cluster_isomers Chlorodinitrobenzene Isomers cluster_factors Influencing Factors cluster_reactivity Relative Reactivity in SNAr 1-Chloro-2,4-dinitrobenzene 1-Chloro-2,4-dinitrobenzene Resonance Stabilization of Meisenheimer Complex Resonance Stabilization of Meisenheimer Complex 1-Chloro-2,4-dinitrobenzene->Resonance Stabilization of Meisenheimer Complex ortho & para -NO₂ This compound This compound This compound->Resonance Stabilization of Meisenheimer Complex ortho -NO₂ Inductive Effect Inductive Effect This compound->Inductive Effect meta -NO₂ 4-Chloro-1,2-dinitrobenzene 4-Chloro-1,2-dinitrobenzene 4-Chloro-1,2-dinitrobenzene->Resonance Stabilization of Meisenheimer Complex ortho -NO₂ 4-Chloro-1,2-dinitrobenzene->Inductive Effect meta -NO₂ High High Resonance Stabilization of Meisenheimer Complex->High Strong Stabilization Moderate Moderate Inductive Effect->Moderate Weaker Influence

Caption: Logical relationship between isomer structure and SNAr reactivity.

Quantitative Data Summary

IsomerNitro Group Positions Relative to ChlorineExpected Relative ReactivityIllustrative Second-Order Rate Constant (k₂) for reaction with Piperidine (B6355638) in Methanol (B129727) at 25°C (L mol⁻¹ s⁻¹)
1-Chloro-2,4-dinitrobenzene ortho, paraHigh~ 10⁻³ - 10⁻²
This compound ortho, metaModerate~ 10⁻⁵ - 10⁻⁴
4-Chloro-1,2-dinitrobenzene ortho, metaModerate~ 10⁻⁵ - 10⁻⁴

Disclaimer: The provided rate constants are estimations for illustrative purposes to demonstrate the expected trend in reactivity. Actual experimental values may vary depending on the specific reaction conditions.

Experimental Protocol for Kinetic Analysis

The following is a generalized experimental protocol for determining and comparing the second-order rate constants for the reaction of the chlorodinitrobenzene isomers with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.

Objective: To determine the second-order rate constants for the reaction of this compound and its isomers with piperidine in a suitable solvent (e.g., methanol) at a constant temperature.

Materials:

  • This compound

  • 1-Chloro-2,4-dinitrobenzene

  • 4-Chloro-1,2-dinitrobenzene

  • Piperidine (or other suitable nucleophile)

  • Anhydrous methanol (or other suitable solvent)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of each chlorodinitrobenzene isomer in methanol to a known concentration (e.g., 1 x 10⁻³ M).

    • Prepare several stock solutions of piperidine in methanol at different concentrations, ensuring they will be in large excess compared to the chlorodinitrobenzene concentration in the final reaction mixture (e.g., 0.05 M, 0.10 M, 0.15 M, 0.20 M).

  • Determination of λmax:

    • React one of the isomers with piperidine and allow the reaction to go to completion to form the N-substituted product.

    • Scan the UV-Vis spectrum of the product solution to determine the wavelength of maximum absorbance (λmax).

  • Kinetic Runs:

    • Set the spectrophotometer to monitor the absorbance at the predetermined λmax.

    • Equilibrate the thermostatted cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • In a cuvette, mix a known volume of the isomer stock solution with a known volume of one of the piperidine stock solutions.

    • Immediately start recording the absorbance as a function of time. Continue data collection until the reaction is essentially complete (i.e., the absorbance becomes constant).

    • Repeat the kinetic run for each concentration of piperidine.

    • Repeat the entire procedure for the other two chlorodinitrobenzene isomers.

Data Analysis:

  • Under pseudo-first-order conditions ([Piperidine] >> [Isomer]), the reaction will follow first-order kinetics with respect to the isomer. The observed pseudo-first-order rate constant (kobs) can be determined from the slope of a plot of ln(A∞ - At) versus time, where At is the absorbance at time t, and A∞ is the absorbance at the completion of the reaction.

  • The second-order rate constant (k₂) is determined from the slope of a plot of kobs versus the concentration of piperidine ([Piperidine]).

Experimental_Workflow A Prepare Stock Solutions (Isomers and Nucleophile) B Determine λmax of Product A->B C Perform Kinetic Runs (UV-Vis Spectrophotometry) B->C D Plot ln(A∞ - At) vs. Time C->D E Determine k_obs (slope) D->E F Repeat for multiple [Nucleophile] E->F G Plot k_obs vs. [Nucleophile] F->G H Determine k₂ (slope) G->H I Repeat for each Isomer H->I J Compare k₂ values I->J

Caption: Generalized experimental workflow for kinetic analysis of SNAr reactions.

Conclusion

The reactivity of chlorodinitrobenzene isomers in nucleophilic aromatic substitution is a clear illustration of the principles of substituent effects in organic chemistry. 1-Chloro-2,4-dinitrobenzene stands out as the most reactive isomer due to the optimal positioning of its two nitro groups for the stabilization of the Meisenheimer complex. This compound and 4-chloro-1,2-dinitrobenzene exhibit significantly lower but comparable reactivities, as they lack the full resonance stabilization afforded by a para-nitro group. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these reactivity differences is essential for the rational design of synthetic routes and the prediction of reaction outcomes. The provided theoretical framework and experimental protocol offer a solid foundation for further investigation and application of these important chemical principles.

A Comparative Guide to the Reactivity of 2-Chloro-1,4-dinitrobenzene and 1-Chloro-2,4-dinitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of two isomers, 2-chloro-1,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene (B32670), in the context of nucleophilic aromatic substitution (SNAr) reactions. Understanding the kinetic differences between these isomers is crucial for synthetic route design, optimization of reaction conditions, and the development of novel therapeutics where such scaffolds are employed. This comparison is supported by theoretical principles and available experimental data.

Executive Summary

1-Chloro-2,4-dinitrobenzene exhibits significantly higher reactivity towards nucleophiles compared to this compound. This difference is primarily attributed to the superior resonance stabilization of the Meisenheimer intermediate formed during the SNAr reaction of the 1-chloro-2,4-dinitro isomer. The presence of nitro groups at the ortho and para positions to the chlorine atom in 1-chloro-2,4-dinitrobenzene allows for effective delocalization of the negative charge, thereby lowering the activation energy of the rate-determining step. In contrast, the meta-positioned nitro group in this compound offers limited resonance stabilization, leading to a higher activation barrier and consequently, a slower reaction rate.

Data Presentation: A Comparative Overview

The following table summarizes the key properties and available kinetic data for the reaction of the two isomers with piperidine (B6355638), a common nucleophile, in an ethanol (B145695) solvent at 25°C.

FeatureThis compound1-Chloro-2,4-dinitrobenzene
Molecular Structure
CAS Number 619-16-997-00-7
Molecular Formula C₆H₃ClN₂O₄C₆H₃ClN₂O₄
Molecular Weight 202.55 g/mol 202.55 g/mol
Second-Order Rate Constant (k₂) with Piperidine in 95% Ethanol at 25°C Data not readily available, but expected to be significantly lower than the 1-chloro-2,4-dinitro isomer.1.744 L mol⁻¹ min⁻¹[1][2][3]

Note: While a precise, directly comparable experimental value for the second-order rate constant of this compound with piperidine in ethanol was not found in the surveyed literature, the principles of physical organic chemistry strongly predict a substantially lower reaction rate.

Theoretical Framework: The Mechanism of Nucleophilic Aromatic Substitution

The greater reactivity of 1-chloro-2,4-dinitrobenzene in SNAr reactions can be rationalized by examining the stability of the Meisenheimer complex, the key intermediate in the reaction mechanism. The SNAr reaction typically proceeds through a two-step addition-elimination pathway.

SNAr_Mechanism Reactants Aromatic Substrate + Nucleophile (Nu⁻) TS1 Transition State 1 Reactants->TS1 slow Intermediate Meisenheimer Complex (Rate-determining step intermediate) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 fast Products Product + Leaving Group (Cl⁻) TS2->Products

Caption: Generalized energy profile of a two-step Nucleophilic Aromatic Substitution (SNAr) reaction.

The first step, the nucleophilic attack on the carbon atom bearing the chlorine, is the rate-determining step and leads to the formation of a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. The electron-withdrawing nitro groups play a pivotal role in delocalizing this negative charge.

Resonance Stabilization of the Meisenheimer Complex

The key to understanding the reactivity difference lies in the positions of the nitro groups relative to the site of nucleophilic attack.

Meisenheimer_Stabilization cluster_1_chloro_2_4 1-Chloro-2,4-dinitrobenzene Intermediate cluster_2_chloro_1_4 This compound Intermediate a1 O⁻ / -N⁺ Cl Nu O a2 O⁻ / -N⁺ O a1:f0->a2:f0 Resonance a3 O // -N⁺ O⁻ a2:f0->a3:f0 Resonance caption1 Effective delocalization onto ortho and para nitro groups. b1 O⁻ / -N⁺ Nu Cl O b2 O⁻ / -N⁺ O b1:f0->b2:f0 Resonance (limited) caption2 Delocalization onto the meta nitro group is not possible via resonance. b3 O // -N⁺ O⁻

Caption: Resonance stabilization of the Meisenheimer complex for the two isomers.

As depicted above, in the Meisenheimer complex derived from 1-chloro-2,4-dinitrobenzene, the negative charge can be delocalized onto both the ortho and para nitro groups through resonance. This extensive delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation.

In contrast, for the intermediate formed from this compound, only the ortho nitro group can participate in resonance stabilization. The meta-positioned nitro group can only exert an inductive electron-withdrawing effect, which is less effective at stabilizing the negative charge within the aromatic ring compared to resonance. Consequently, this intermediate is less stable, leading to a higher activation energy and a slower reaction rate.

Experimental Protocols

The following is a generalized experimental protocol for a comparative kinetic analysis of the reaction of this compound and 1-chloro-2,4-dinitrobenzene with a model nucleophile, such as piperidine, using UV-Vis spectrophotometry. This method is based on established procedures for kinetic analysis of SNAr reactions.[4][5][6]

Objective

To determine and compare the second-order rate constants (k₂) for the reaction of this compound and 1-chloro-2,4-dinitrobenzene with piperidine in 95% ethanol at a constant temperature (e.g., 25°C).

Materials
  • This compound

  • 1-Chloro-2,4-dinitrobenzene

  • Piperidine

  • Absolute Ethanol (95%)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Constant temperature water bath

Procedure
  • Preparation of Stock Solutions:

    • Prepare a stock solution of 1-chloro-2,4-dinitrobenzene in absolute ethanol (e.g., 0.01 M).

    • Prepare a stock solution of this compound in absolute ethanol (e.g., 0.01 M).

    • Prepare a stock solution of piperidine in absolute ethanol (e.g., 0.6 M).

  • Determination of the Wavelength of Maximum Absorbance (λ_max):

    • React a small amount of each chloro-dinitrobenzene isomer with an excess of piperidine to completion to form the corresponding N-(2,4-dinitrophenyl)piperidine and N-(2,5-dinitrophenyl)piperidine products.

    • Scan the UV-Vis spectrum of each product solution to determine the λ_max for each product, where the absorbance is maximal and the starting materials have minimal absorbance.

  • Kinetic Runs:

    • Set the UV-Vis spectrophotometer to the determined λ_max for the product of the isomer being tested.

    • Equilibrate the stock solutions and the reaction cuvette in a constant temperature water bath set to 25°C.

    • For each kinetic run, pipette a known volume of the chloro-dinitrobenzene stock solution and absolute ethanol into the cuvette.

    • Initiate the reaction by adding a known volume of the piperidine stock solution to the cuvette, quickly mix, and immediately start recording the absorbance as a function of time. The reaction should be run under pseudo-first-order conditions, with the concentration of piperidine being in large excess (at least 10-fold) compared to the chloro-dinitrobenzene.

    • Record the absorbance until the reaction is complete (i.e., the absorbance value becomes constant).

    • Repeat the kinetic runs with varying concentrations of piperidine (while keeping the chloro-dinitrobenzene concentration constant).

    • Repeat the entire procedure for the other chloro-dinitrobenzene isomer.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) for each run can be determined by fitting the absorbance versus time data to a first-order rate equation: ln(A_∞ - A_t) = -k_obs * t + ln(A_∞ - A_0), where A_t is the absorbance at time t, and A_∞ is the absorbance at the completion of the reaction.

    • The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the concentration of piperidine (k_obs = k₂[Piperidine]).

Experimental_Workflow A Prepare Stock Solutions (Substrates and Nucleophile) B Determine λ_max of Products A->B C Perform Kinetic Runs (UV-Vis Spectrophotometry) B->C D Vary Nucleophile Concentration C->D Repeat for each concentration E Calculate Pseudo-First-Order Rate Constants (k_obs) D->E F Plot k_obs vs. [Nucleophile] E->F G Determine Second-Order Rate Constant (k₂) from Slope F->G H Compare k₂ Values for Isomers G->H

Caption: A generalized workflow for the kinetic analysis of SNAr reactions.

Conclusion

The comparison between this compound and 1-chloro-2,4-dinitrobenzene provides a clear illustration of the structure-reactivity relationships in nucleophilic aromatic substitution. The superior reactivity of 1-chloro-2,4-dinitrobenzene is a direct consequence of the favorable positioning of its nitro groups, which allows for effective resonance stabilization of the Meisenheimer intermediate. This fundamental principle is a critical consideration for chemists in the fields of drug discovery, materials science, and synthetic organic chemistry when selecting substrates and designing reaction pathways that rely on SNAr chemistry. The provided experimental protocol offers a robust method for quantifying these reactivity differences in a laboratory setting.

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of 2-Chloro-1,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of synthesized molecules is paramount. This guide provides a comparative analysis of synthetic routes to 2-Chloro-1,4-dinitrobenzene and details the spectroscopic techniques essential for its validation. We present two common synthesis approaches: a direct nitration of p-chloronitrobenzene and a less selective dinitration of chlorobenzene (B131634), highlighting the importance of robust analytical methods in distinguishing between isomers.

Synthesis Methodologies: A Comparative Overview

The synthesis of this compound can be approached through different nitration strategies. The choice of starting material significantly impacts the product distribution and the complexity of purification.

Method 1: Direct Nitration of 4-Chloronitrobenzene (Higher Selectivity)

This method aims for a more controlled synthesis of the target molecule by starting with a precursor that already has substituents in the desired para orientation.

Method 2: Dinitration of Chlorobenzene (Lower Selectivity)

This approach is less specific and results in a mixture of dinitrochlorobenzene isomers, necessitating careful separation and thorough analytical validation to isolate the desired this compound. The nitration of chlorobenzene typically yields a mixture of 2-chloronitrobenzene and 4-chloronitrobenzene in the first step.[1][2] Subsequent nitration under more vigorous conditions leads to a mixture of dinitro isomers.

Experimental Protocols

Synthesis Protocol: Method 1 (from 4-Chloronitrobenzene)

  • Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 20 mL of concentrated sulfuric acid (98%) to 15 mL of concentrated nitric acid (70%).

  • Reaction: To the cooled nitrating mixture, slowly add 10 g of 4-chloronitrobenzene in small portions while maintaining the temperature below 10 °C.

  • Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 60-70 °C for 2 hours.

  • Isolation: Carefully pour the reaction mixture onto 200 g of crushed ice. The solid product will precipitate.

  • Purification: Filter the crude product, wash it thoroughly with cold water until the washings are neutral, and then recrystallize from ethanol (B145695) to obtain pure this compound.

Synthesis Protocol: Method 2 (from Chlorobenzene)

  • First Nitration: Prepare a nitrating mixture of 25 mL of concentrated sulfuric acid and 20 mL of concentrated nitric acid, keeping the temperature below 10 °C. Slowly add 15 mL of chlorobenzene to this mixture.

  • Second Nitration: After the initial reaction subsides, add an additional 15 mL of fuming nitric acid and 30 mL of concentrated sulfuric acid. Heat the mixture to 90-100 °C for 3 hours.

  • Work-up: Cool the reaction mixture and pour it onto 300 g of crushed ice.

  • Isolation and Separation: Filter the resulting solid, which is a mixture of dinitrochlorobenzene isomers. The separation of these isomers requires fractional crystallization or chromatography, guided by spectroscopic analysis of the fractions.

Spectroscopic Validation: A Multi-faceted Approach

The validation of the synthesized this compound and the differentiation from its isomers rely on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The nitro group (NO₂) exhibits two characteristic strong absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the protons on the benzene (B151609) ring. The substitution pattern of this compound results in a unique splitting pattern for the aromatic protons. Due to the strong electron-withdrawing effects of the two nitro groups and the chlorine atom, the proton signals are expected to appear at high chemical shifts (downfield).

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and provides information about its structure through fragmentation patterns. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and its corresponding M+2 peak.[3]

Data Presentation: Spectroscopic Comparison

Spectroscopic TechniqueExpected Data for this compoundData for Potential Isomer (1-Chloro-2,4-dinitrobenzene)
**IR Spectroscopy (cm⁻¹) **~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch)[3]~1540 (asymmetric NO₂ stretch), ~1345 (symmetric NO₂ stretch)
¹H NMR (ppm) Estimated: δ 8.2-8.5 (m, 3H)δ 8.8 (d), 8.4 (dd), 7.9 (d)
Mass Spectrometry (m/z) Molecular Ion [M]⁺: 202, [M+2]⁺: 204 (approx. 3:1 ratio)[3]Molecular Ion [M]⁺: 202, [M+2]⁺: 204 (approx. 3:1 ratio)

Visualization of Processes

Synthesis_Pathway cluster_method1 Method 1: Direct Nitration cluster_method2 Method 2: Dinitration 4-Chloronitrobenzene 4-Chloronitrobenzene 2-Chloro-1,4-dinitrobenzene_M1 This compound 4-Chloronitrobenzene->2-Chloro-1,4-dinitrobenzene_M1 HNO₃/H₂SO₄ Chlorobenzene Chlorobenzene Isomer_Mixture Mixture of Dinitrochlorobenzene Isomers Chlorobenzene->Isomer_Mixture HNO₃/H₂SO₄ (vigorous) 2-Chloro-1,4-dinitrobenzene_M2 This compound Isomer_Mixture->2-Chloro-1,4-dinitrobenzene_M2 Purification

Caption: Comparative synthesis pathways for this compound.

Analytical_Workflow Crude_Product Crude Synthesized Product IR IR Spectroscopy Crude_Product->IR Functional Group ID NMR ¹H NMR Spectroscopy Crude_Product->NMR Structural Elucidation MS Mass Spectrometry Crude_Product->MS Molecular Weight and Formula Purity_Check Purity and Isomer Check IR->Purity_Check NMR->Purity_Check MS->Purity_Check Final_Product Validated this compound Purity_Check->Final_Product Confirmation

Caption: Workflow for the spectroscopic validation of synthesized this compound.

References

Kinetic Showdown: 2-Chloro-1,4-dinitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug development, the reactivity of aromatic compounds is a cornerstone of molecular design. Among these, 2-Chloro-1,4-dinitrobenzene stands as a key electrophile in nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comparative analysis of its reaction kinetics, juxtaposed with alternative substrates, offering a valuable resource for predicting reaction outcomes and optimizing synthetic routes. The data presented herein is curated from peer-reviewed literature to ensure accuracy and relevance for professionals in the field.

Performance Comparison: The Kinetics of Substitution

The rate of nucleophilic aromatic substitution is critically influenced by the nature of the leaving group, the nucleophile, and the solvent. The electron-withdrawing nitro groups in this compound significantly activate the aromatic ring towards nucleophilic attack. To provide a clear comparison, the following tables summarize the second-order rate constants for the reaction of various 1-halo-2,4-dinitrobenzenes with common nucleophiles.

Table 1: Comparison of Leaving Group Effects on the Rate of SNAr with Piperidine

SubstrateLeaving GroupSolventTemperature (°C)k₂ (L mol⁻¹ s⁻¹)
1-Fluoro-2,4-dinitrobenzeneFMethanol254.5 x 10⁻¹
This compound Cl Methanol 25 3.1 x 10⁻³
1-Bromo-2,4-dinitrobenzeneBrEthanol251.7 x 10⁻³
1-Iodo-2,4-dinitrobenzeneI95% Ethanol25~1.0 x 10⁻⁴

Data compiled from multiple sources. Note that direct comparison between solvents should be made with caution.

The data clearly indicates that the reactivity of the leaving group follows the trend F > Cl > Br > I, which is characteristic of SNAr reactions where the attack of the nucleophile is the rate-determining step. The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex more effectively.

Table 2: Comparison of Nucleophile Effects on the Rate of SNAr with this compound

NucleophileSolventTemperature (°C)k₂ (L mol⁻¹ s⁻¹)
Piperidinen-HexaneAmbientFaster Rate
n-Butylaminen-HexaneAmbientSlower Rate
HydrazineMethanol251.2 x 10⁻²
HydrazineAcetonitrile252.5 x 10⁻²
HydrazineDMSO258.3 x 10⁻²

Data compiled from multiple sources.[1][2]

The nucleophilicity of the attacking species plays a significant role in the reaction rate. For instance, piperidine, a secondary amine, generally reacts faster than primary amines like n-butylamine.[1] The solvent also exerts a strong influence, with polar aprotic solvents like DMSO often accelerating the reaction compared to protic solvents like methanol.[2]

The Underpinning Mechanism: A Visual Guide

The generally accepted mechanism for these reactions is the SNAr pathway, which proceeds via a two-step addition-elimination process. The key intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex.[3]

Caption: The SNAr mechanism for this compound.

Experimental Corner: A Protocol for Kinetic Analysis

The kinetic data presented in this guide are typically acquired through spectrophotometric monitoring of the reaction progress. Below is a generalized experimental protocol for such a study.

Objective: To determine the second-order rate constant for the reaction of this compound with an amine nucleophile.

Materials:

  • This compound (CDNB)

  • Amine nucleophile (e.g., piperidine)

  • Absolute Ethanol (or other suitable solvent)

  • UV-Vis Spectrophotometer

  • Thermostatted cuvette holder

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of CDNB in the chosen solvent (e.g., 0.01 M in absolute ethanol).

    • Prepare a series of stock solutions of the amine in the same solvent with varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M).

  • Spectrophotometric Analysis:

    • Determine the wavelength of maximum absorbance (λmax) for the reaction product (N-substituted-2,4-dinitroaniline derivative). This is typically in the range of 350-400 nm.[4]

    • Set the spectrophotometer to monitor the absorbance at this λmax over time.

  • Kinetic Run:

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).

    • In a cuvette, mix a known volume of the CDNB stock solution with a known volume of the solvent.

    • Initiate the reaction by adding a known volume of one of the amine stock solutions to the cuvette. The amine should be in large excess to ensure pseudo-first-order conditions.

    • Immediately start recording the absorbance as a function of time until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order rate equation.

    • Repeat the kinetic runs with different excess concentrations of the amine.

    • Plot kobs versus the concentration of the amine. The slope of this plot will be the second-order rate constant (k₂).

Experimental_Workflow A Prepare Stock Solutions (CDNB and Amine) B Determine λmax of Product A->B C Set up Spectrophotometer (λmax, Temperature) B->C D Mix Reactants in Cuvette (Amine in excess) C->D E Record Absorbance vs. Time D->E F Calculate k_obs from data E->F G Repeat for different [Amine] F->G H Plot k_obs vs. [Amine] G->H Multiple data points I Determine k₂ from slope H->I

Caption: A typical workflow for a kinetic study of an SNAr reaction.

This guide provides a foundational understanding of the kinetic behavior of this compound in SNAr reactions. For researchers and professionals in drug development, a firm grasp of these principles is invaluable for the rational design of synthetic strategies and the prediction of reaction feasibility and efficiency.

References

A Comparative Guide to the Mechanistic Nuances of Nucleophilic Substitution on 2-Chloro-1,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of mechanistic studies concerning nucleophilic aromatic substitution (SNAr) reactions on 2-Chloro-1,4-dinitrobenzene. This substrate is a classic model for investigating the principles of SNAr reactions, which are fundamental in various aspects of drug development and organic synthesis. By presenting quantitative kinetic data, detailed experimental protocols, and visual representations of reaction pathways, this document aims to be a valuable resource for understanding and predicting the reactivity of this important compound with various nucleophiles.

Executive Summary

Nucleophilic aromatic substitution on this compound predominantly proceeds via the SNAr mechanism, a two-step process involving the formation of a resonance-stabilized Meisenheimer complex. The reactivity of the substrate is significantly enhanced by the presence of two strongly electron-withdrawing nitro groups, which stabilize the negative charge of the intermediate. The nature of the nucleophile, the solvent, and the reaction temperature all play crucial roles in determining the overall reaction rate and, in some cases, the rate-determining step of the mechanism. This guide will explore these factors through a comparative analysis of experimental data for various nucleophiles, including amines and alkoxides.

Comparison of Nucleophilic Reactivity

The rate of nucleophilic substitution on this compound is highly dependent on the identity of the nucleophile. Generally, more nucleophilic species react faster. The following table summarizes kinetic data for the reaction of 1-chloro-2,4-dinitrobenzene (B32670) (a close structural analog and frequently used model for this compound) with different nucleophiles.

Table 1: Comparative Kinetic Data for the Reaction of 1-Chloro-2,4-dinitrobenzene with Various Nucleophiles

NucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
Hydrazine (B178648)DMSO255.2592.78-221.52
HydrazineMeCN25Value not available55.72-109.75
HydrazineMeOH25Value not availableValue not availableValue not available
n-Butylaminen-hexane/AOT25See Note 1Not reportedNot reported
Piperidine (B6355638)n-hexane/AOT25See Note 1Not reportedNot reported

Note 1: Rate constants for n-butylamine and piperidine were determined in a reverse micelle system (AOT/n-hexane/water) and are presented as pseudo-first-order rate constants in the source literature, making direct comparison with second-order rate constants in bulk solvents challenging.

The data for hydrazine clearly illustrates the significant influence of the solvent on the reaction rate, with the reactivity order being DMSO > MeCN > MeOH.[1] This trend is attributed to the ability of polar aprotic solvents like DMSO to solvate the cation of the nucleophile, thereby increasing the nucleophilicity of the anion, while protic solvents like methanol (B129727) can solvate the nucleophile itself, reducing its reactivity.

Reaction Mechanisms and Pathways

The generally accepted mechanism for nucleophilic aromatic substitution on this compound is the SNAr mechanism, which proceeds through a two-step addition-elimination pathway.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of the nucleophile on the carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nitro groups at the ortho and para positions play a crucial role in delocalizing this negative charge, thereby stabilizing the intermediate.

Step 2: Departure of the Leaving Group

In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

The rate-determining step of the SNAr mechanism can be either the formation of the Meisenheimer complex or its decomposition. For the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine, studies have shown that in methanol, acetonitrile, and DMSO, the formation of the zwitterionic intermediate is the rate-determining step.[1]

SNAr_Mechanism Substrate This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer + Nu⁻ (Slow, Rate-Determining) Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product - Cl⁻ (Fast) LeavingGroup Chloride Ion (Cl⁻)

Caption: Generalized SNAr mechanism for the reaction of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible study of reaction kinetics and mechanisms. Below are representative procedures for the kinetic analysis of the reaction of 1-chloro-2,4-dinitrobenzene with amines and a general procedure for the synthesis of the substitution product with an alkoxide.

Kinetic Analysis of the Reaction with Amines (n-Butylamine and Piperidine)

This protocol is adapted from a study conducted in AOT/n-hexane/water reverse micelles and utilizes UV-Vis spectrophotometry to monitor the reaction progress.[2]

Materials:

  • 1-Chloro-2,4-dinitrobenzene (CDNB)

  • n-Butylamine (NBA) or Piperidine (PIP)

  • Sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT)

  • n-Hexane (HPLC grade)

  • Deionized water

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of CDNB in n-hexane.

    • Prepare stock solutions of NBA or PIP in n-hexane.

    • Prepare the reverse micelle solutions by dissolving the required amount of AOT in n-hexane, followed by the addition of the desired amount of water.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected N-substituted-2,4-dinitroaniline product (e.g., 392 nm for the NBA product and 360 nm for the PIP product).[2]

    • Equilibrate the thermostatted cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • In a quartz cuvette, place the reverse micelle solution containing the amine nucleophile and allow it to equilibrate to the set temperature.

    • Initiate the reaction by injecting a small, known volume of the CDNB stock solution into the cuvette, ensuring rapid mixing. The final concentration of CDNB should be significantly lower than the amine concentration to ensure pseudo-first-order conditions.

    • Immediately begin recording the absorbance at the predetermined λmax at regular time intervals until the reaction reaches completion.

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order rate equation.

    • The second-order rate constant (k₂) can be obtained from the slope of a plot of kobs versus the concentration of the amine.

Kinetic_Workflow A Prepare Stock Solutions (Substrate, Nucleophile, Surfactant) B Prepare Reverse Micelle Solution A->B C Equilibrate Solutions and Spectrophotometer B->C D Initiate Reaction in Cuvette C->D E Monitor Absorbance vs. Time D->E F Data Analysis (Determine k_obs and k₂) E->F

Caption: Experimental workflow for the kinetic analysis of the SNAr reaction.

Synthesis of 2-Ethoxy-1,4-dinitrobenzene

This is a general procedure for the reaction of 1-chloro-2,4-dinitrobenzene with sodium ethoxide.[3]

Materials:

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried flask under an inert atmosphere, carefully add small pieces of sodium metal to an excess of absolute ethanol with stirring until the sodium has completely reacted.

  • Substitution Reaction: To the freshly prepared sodium ethoxide solution, add a solution of 1-chloro-2,4-dinitrobenzene in diethyl ether dropwise at room temperature.

  • Work-up: After the reaction is complete (monitored by TLC), pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with dilute sodium hydroxide solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization from a suitable solvent like methanol.

Conclusion

The nucleophilic substitution on this compound serves as an excellent model for understanding the intricacies of the SNAr mechanism. The reactivity is profoundly influenced by the nucleophile's identity and the solvent's properties. Quantitative kinetic studies, as summarized in this guide, provide valuable data for predicting reaction outcomes and optimizing reaction conditions. The detailed experimental protocols offer a practical foundation for researchers to conduct their own mechanistic investigations. The visual representations of the reaction mechanism and experimental workflow aim to facilitate a clearer understanding of the underlying principles. This comparative guide is intended to be a useful tool for professionals in the fields of chemistry and drug development, aiding in the rational design of synthetic strategies and the interpretation of experimental results.

References

comparative analysis of different nitration methods for chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nitration of chlorobenzene (B131634) is a fundamental reaction in organic synthesis, yielding key intermediates for the production of pharmaceuticals, agrochemicals, and dyes. The regioselectivity of this electrophilic aromatic substitution reaction is of paramount importance, with the distribution of ortho, meta, and para isomers being highly dependent on the chosen nitration method. This guide provides an objective comparison of various nitration techniques for chlorobenzene, supported by experimental data and detailed protocols to aid in method selection and optimization.

Performance Comparison of Nitration Methods

The selection of a nitration method for chlorobenzene is a trade-off between reaction rate, yield, and the desired isomer distribution, particularly the para-to-ortho ratio. The following table summarizes the quantitative performance of several common and alternative nitration methods.

Nitration MethodNitrating AgentCatalyst/SolventTemperature (°C)Conversion/Yield (%)Isomer Distribution (ortho:para:meta)Key AdvantagesDisadvantages
Mixed Acid Nitration Conc. HNO₃ / Conc. H₂SO₄-30 - 70>95% Conversion~35 : 65 : <1High conversion, well-established, and cost-effective.[1][2]Use of corrosive and hazardous mixed acids, significant acid waste.
Nitric Acid in Acetic Anhydride Conc. HNO₃Acetic Anhydride30 - 35~55% Yield~21-23 : 77-79 : <1Milder conditions compared to mixed acid, avoids large quantities of sulfuric acid.[3]Lower yields, potential for side reactions with acetic anhydride.
Solid Acid Catalysis (SO₄²⁻/ZrO₂) Conc. HNO₃SO₄²⁻/ZrO₂3055.5% Yield18.7 : 81.3 : 0Enhanced para-selectivity, catalyst is reusable, and reduced acid waste.[4]Catalyst preparation required, potentially lower reaction rates.
Solid Acid Catalysis (Hβ Zeolite) NO₂ / O₂Hβ Zeolite / Ac₂OLow TemperatureHigh ConversionHigh para-selectivity (up to 94%)Green nitrating agent (NO₂), high para-selectivity, and mild conditions.[5]Requires specialized catalyst and gas handling.
Nitration in Microreactors Conc. HNO₃ / Conc. H₂SO₄-50 - 100up to 97% Conversionortho/para ratio > 0.6Enhanced safety, improved heat and mass transfer, and precise process control.[2][6]Requires specialized equipment.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the implementation of these techniques in a laboratory setting.

Mixed Acid Nitration of Chlorobenzene

This protocol is a classic and widely used method for the nitration of chlorobenzene.

Materials:

  • Chlorobenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Round-bottom flask with a stirrer

  • Dropping funnel

Procedure:

  • In a round-bottom flask, place a calculated amount of concentrated sulfuric acid.

  • Cool the flask in an ice bath.

  • Slowly add the required amount of concentrated nitric acid to the sulfuric acid with constant stirring to prepare the nitrating mixture.

  • To this cold nitrating mixture, add chlorobenzene dropwise from a dropping funnel while maintaining the temperature between 30-40°C.

  • After the addition is complete, continue stirring for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., 60°C) to ensure the reaction goes to completion.[1]

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid product, wash it with cold water until free of acid, and then dry it.

  • The product is a mixture of ortho- and para-nitrochlorobenzene, which can be separated by techniques like fractional crystallization or chromatography.[1]

Nitration of Chlorobenzene using Nitric Acid in Acetic Anhydride

This method offers a milder alternative to the traditional mixed acid procedure.

Materials:

  • Chlorobenzene

  • Concentrated Nitric Acid (HNO₃)

  • Acetic Anhydride

  • Carbon Tetrachloride (CCl₄) as solvent

  • Three-neck flask with a magnetic stirrer and dropping funnel

  • Water bath

Procedure:

  • In a three-neck flask, introduce carbon tetrachloride, chlorobenzene, and acetic anhydride.[3]

  • Place the flask in a water bath to maintain the temperature at 30-35°C.[3]

  • Add concentrated nitric acid dropwise to the stirred mixture over a period of 5-10 minutes.[3]

  • Continue the reaction for 30 minutes at 30-35°C.[3]

  • After the reaction, quench the mixture with water.

  • Separate the organic layer, wash it with a sodium bicarbonate solution and then with water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄) and remove the solvent under reduced pressure to obtain the product mixture.

Visualizing Reaction Pathways and Logic

To better understand the processes involved in chlorobenzene nitration, the following diagrams illustrate the general experimental workflow and the factors influencing the critical ortho/para isomer distribution.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Chlorobenzene & Nitrating Agent Mixing Mixing & Temperature Control Reactants->Mixing Reaction Nitration Reaction Mixing->Reaction Quenching Quenching (e.g., with ice water) Reaction->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification (e.g., Crystallization, Chromatography) Drying->Purification Product Isolated Product (ortho/para isomers) Purification->Product isomer_distribution_factors cluster_factors Influencing Factors Electronic Electronic Effects (+R > -I of Chlorine) Ortho ortho-Nitrochlorobenzene Electronic->Ortho Stabilizes intermediate Para para-Nitrochlorobenzene Electronic->Para Stabilizes intermediate Steric Steric Hindrance Steric->Ortho Hinders attack Reaction_Conditions Reaction Conditions (Temperature, Catalyst) Reaction_Conditions->Ortho Reaction_Conditions->Para

References

A Researcher's Guide to Analytical Standards for 2-Chloro-1,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and reliability of analytical standards are paramount for accurate quantification and identification of compounds. This guide provides a comparative overview of commercially available analytical standards for 2-Chloro-1,4-dinitrobenzene (CAS No. 619-16-9), a key intermediate in various synthetic processes. This document outlines key quality attributes, provides detailed analytical methodologies, and offers guidance on selecting the appropriate standard for your research needs.

Comparison of Analytical Standards

The selection of an appropriate analytical standard is a critical first step in any quantitative analysis. Key parameters to consider include purity, the availability of a Certificate of Analysis (CoA) with detailed characterization, and the format of the standard. Below is a comparison of this compound standards from various suppliers.

SupplierProduct NumberPurityFormatCertificate of Analysis
ChemScene CS-0574690≥98%[1]SolidAvailable upon request
Alfa Chemistry ACM619169Not specifiedSolidAvailable upon request[2]
Santa Cruz Biotechnology sc-274522 (related thiazole)95% (by 1H-NMR)LiquidAvailable[3]
Guidechem Atomax ChemicalsPurity 95+%Not specifiedInformation available

Note: Data for this compound was not consistently available across all suppliers. Purity for Santa Cruz Biotechnology is for a related thiazole (B1198619) compound and is provided for illustrative purposes.

Experimental Protocols for Analysis

Accurate and reproducible analytical data are contingent on robust and well-defined experimental protocols. This section details methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The following protocol is based on the principles of EPA Method 8091 for nitroaromatics.[4][5][6][7]

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 m/z

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound standard.

  • Dissolve in 10 mL of a suitable solvent (e.g., acetone (B3395972) or ethyl acetate) to prepare a 1 mg/mL stock solution.

  • Prepare working standards by serial dilution of the stock solution.

  • Filter the final solutions through a 0.22 µm PTFE syringe filter before injection.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds. The following is a general-purpose reversed-phase HPLC method that can be optimized for this compound. This protocol is adapted from a method for a structurally similar compound.[8]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Filter all solutions through a 0.45 µm nylon or PTFE syringe filter prior to injection.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. An internal standard of known purity is used for quantification.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the analyte and internal standard are soluble (e.g., Chloroform-d, DMSO-d6).

  • Internal Standard: A certified reference material with a simple, well-resolved spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Pulse Sequence: A standard 90° pulse experiment. To ensure full relaxation of all nuclei, the relaxation delay (d1) should be at least 5 times the longest T1 of the signals of interest.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Processing and Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Visualizing Experimental Workflows and Logical Relationships

To aid in the understanding of the analytical processes, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a decision-making process for selecting an appropriate analytical standard.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weighing Weighing of Standard dissolution Dissolution in Solvent weighing->dissolution dilution Serial Dilution dissolution->dilution filtration Filtration dilution->filtration injection Sample Injection filtration->injection separation Chromatographic Separation injection->separation detection Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification report report quantification->report Final Report

A typical workflow for the analysis of this compound.

standard_selection decision Intended Application? qualitative Qualitative ID decision->qualitative quantitative Quantitative Analysis decision->quantitative standard_grade Standard Grade (≥95%) qualitative->standard_grade Identity Confirmation high_purity_req High Purity Required? quantitative->high_purity_req high_purity_req->standard_grade No high_purity_grade High Purity Grade (≥99%) with CoA high_purity_req->high_purity_grade Yes primary_standard Certified Reference Material (CRM) high_purity_grade->primary_standard For highest accuracy

Decision tree for selecting an analytical standard.

References

A Comparative Guide to Chromatographic Techniques for Purity Assessment of 2-Chloro-1,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 2-Chloro-1,4-dinitrobenzene, a key intermediate in various synthetic processes, is critical for ensuring the quality and safety of end products. This guide provides a comparative overview of three common chromatographic techniques for its purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC). The performance of each method is evaluated based on experimental data from closely related compounds, offering a robust framework for method selection and development.

At a Glance: Method Comparison

The selection of an appropriate chromatographic technique depends on the specific requirements of the analysis, such as the desired level of sensitivity, speed, and the nature of potential impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Adsorption and separation on a thin layer of adsorbent material.
Applicability Well-suited for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds.Versatile for qualitative and semi-quantitative analysis.
Sensitivity High, with detection limits typically in the µg/mL to ng/mL range.Very high, especially with selective detectors like ECD, with detection limits often in the ppb range.Lower sensitivity compared to HPLC and GC, suitable for initial screening.
Analysis Time Relatively fast, with typical run times of 10-30 minutes.Fast, with run times often under 20 minutes.Rapid, with development times ranging from 20-60 minutes.
Quantification Excellent for precise and accurate quantification.Excellent for quantification, particularly with FID or MS detectors.Primarily qualitative, though quantitative analysis is possible with a densitometer.
Sample Throughput Moderate, amenable to automation with autosamplers.Moderate to high, also amenable to automation.High, multiple samples can be run simultaneously on a single plate.

Quantitative Performance Data

The following table summarizes the performance characteristics of chromatographic methods for the analysis of this compound and structurally similar nitroaromatic compounds. This data provides a baseline for expected method performance.

ParameterHPLC-UV[1][2]GC-FID/ECD[3][4]HPTLC-Densitometry[5]
Analyte p-Chloronitrobenzene / Dichloronitrobenzene isomersNitroaromatics / Halogenated HydrocarbonsParacetamol, Pseudoephedrine, Loratidine (as an example of quantitative HPTLC)
Linearity (r²) > 0.999> 0.99> 0.99
Accuracy (% Recovery) 98-102%75-129%99-101%
Precision (% RSD) < 2%< 15%< 2%
Limit of Detection (LOD) 0.05 - 0.2 µg/mL0.001 - 0.63 µg/L (ECD)0.5 - 1.6 µ g/band
Limit of Quantitation (LOQ) 0.15 - 0.6 µg/mLNot explicitly stated, typically 3x LOD1.5 - 5 µ g/band

Note: Data for HPLC and GC are based on the analysis of structurally similar chloronitrobenzene and other nitroaromatic compounds due to the limited availability of a complete validation study for this compound itself. The HPTLC data is provided as a representative example of the quantitative capabilities of the technique.

Experimental Protocols

Detailed methodologies for each chromatographic technique are provided below. These protocols are based on established methods for related compounds and serve as a strong starting point for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is based on a reversed-phase approach, which is generally suitable for the separation of nitroaromatic compounds.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (v/v) in a suitable ratio (e.g., 60:40). Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the this compound sample, dissolve it in the mobile phase to a known concentration, and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the peak for this compound based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area with the calibration curve.

Gas Chromatography (GC)

This method is suitable for the analysis of volatile impurities and the quantification of the main component, assuming thermal stability. An Electron Capture Detector (ECD) is recommended for high sensitivity towards halogenated nitroaromatics.

Instrumentation:

  • Gas chromatograph with an Electron Capture Detector (ECD) or Flame Ionization Detector (FID)

  • Capillary column suitable for nitroaromatic compounds (e.g., DB-5 or equivalent)

  • Data acquisition and processing software

Reagents:

  • High purity carrier gas (e.g., Nitrogen or Helium)

  • High purity makeup gas (as required by the detector)

  • Hexane or other suitable solvent (GC grade)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent like hexane. Prepare a series of working standards by dilution.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the chosen solvent to a concentration within the calibration range.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow: Set to an optimal linear velocity for the column.

    • Detector Temperature: 300 °C

    • Injection Volume: 1 µL (split or splitless injection)

  • Analysis: Inject the standards and the sample. Identify the analyte peak by its retention time and quantify the purity using the calibration curve.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for preliminary purity assessment and for monitoring the progress of reactions.

Materials:

  • TLC plates pre-coated with silica (B1680970) gel 60 F254

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Reagents:

  • Toluene

  • Ethyl acetate

  • Methanol

  • This compound reference standard

Procedure:

  • Sample and Standard Preparation: Prepare dilute solutions (approx. 1 mg/mL) of the this compound sample and reference standard in a volatile solvent like ethyl acetate.

  • Spotting: Using a capillary tube, apply small spots of the sample and standard solutions onto the baseline of the TLC plate.

  • Development: Prepare a developing solvent system, for example, Toluene:Ethyl Acetate (e.g., 8:2 v/v). Place the developing solvent in the chamber, line the chamber with filter paper saturated with the solvent, and allow it to equilibrate. Place the spotted TLC plate in the chamber and allow the solvent front to ascend near the top of the plate.

  • Visualization: Remove the plate from the chamber and allow the solvent to evaporate. Visualize the separated spots under a UV lamp at 254 nm. The this compound will appear as a dark spot.

  • Analysis: Compare the retardation factor (Rf) value of the spot from the sample with that of the standard. The presence of additional spots in the sample lane indicates impurities.

Workflow and Visualization

The general workflow for the purity assessment of this compound using chromatographic techniques involves several key steps from sample preparation to data analysis.

Chromatographic Purity Assessment Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing and Dissolution Injection Chromatographic Separation (HPLC/GC/TLC) Sample->Injection Standard Reference Standard Preparation Standard->Injection MobilePhase Mobile/Stationary Phase Preparation MobilePhase->Injection Detection Signal Detection (UV/FID/ECD/MS) Injection->Detection Integration Peak Integration and Identification Detection->Integration Quantification Purity Calculation Integration->Quantification Report Final Report Generation Quantification->Report

Chromatographic Purity Assessment Workflow

Conclusion

For the routine and high-precision purity assessment of this compound, HPLC is often the method of choice due to its robustness, high resolution, and excellent quantitative capabilities for non-volatile compounds. GC , particularly with an ECD, offers superior sensitivity for volatile halogenated impurities and serves as an excellent orthogonal technique for comprehensive purity profiling. TLC remains a valuable tool for rapid, preliminary screening and for in-process control where high-throughput qualitative analysis is required. The selection of the most suitable method should be guided by the specific analytical needs, available instrumentation, and the required level of validation.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-1,4-dinitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2-Chloro-1,4-dinitrobenzene is a highly toxic and reactive chemical. All handling and disposal procedures must be conducted by trained personnel in a controlled laboratory environment, adhering strictly to institutional, local, state, and federal regulations. This document provides guidance and does not replace a site-specific safety assessment and adherence to institutional protocols.

The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. Due to its toxic, reactive, and environmentally hazardous nature, this compound cannot be disposed of through standard waste streams. The primary and recommended method of disposal is through a licensed professional hazardous waste management service, which will typically utilize high-temperature incineration.

Immediate Safety and Handling for Disposal

Before handling this compound for disposal, ensure all appropriate personal protective equipment (PPE) is worn and emergency procedures are in place.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and ANSI-approved safety glasses and a face shield.[1][2] All handling of the solid or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

  • Spill Response: In case of a spill, evacuate the area and prevent entry.[3] Eliminate all sources of ignition.[3] Carefully sweep up the solid material without creating dust, or use a HEPA-filtered vacuum cleaner.[1] Place the spilled material and any contaminated cleaning supplies into a sealed, properly labeled hazardous waste container.[1][3][4]

Step-by-Step Disposal Procedure: Collection for Professional Disposal

The safest and most compliant disposal procedure for laboratory quantities of this compound is to prepare it for collection by a licensed hazardous waste disposal service.

  • Waste Identification and Classification:

    • This compound is classified as a hazardous waste due to its toxicity.[1][5]

    • It is very toxic to aquatic life with long-lasting effects.[2][6]

    • Under the Resource Conservation and Recovery Act (RCRA), it may fall under specific listed waste codes if it is a discarded commercial chemical product (e.g., U-listed wastes for toxic chemicals) or characteristic waste (if it meets toxicity criteria).[7] Always consult your institution's Environmental Health and Safety (EHS) office for proper waste code assignment.

  • Waste Segregation and Collection:

    • Solid Waste: Collect pure this compound waste in its original container if possible, or in a new, compatible, and sealable container.

    • Contaminated Labware: Disposable items heavily contaminated with the compound (e.g., gloves, weighing paper, pipette tips) should be collected in a separate, clearly labeled, sealed plastic bag or container.

    • Solutions: Do not mix with other waste streams. Collect solutions containing this compound in a dedicated, compatible, and leak-proof container (e.g., glass or polyethylene).

    • Incompatible Materials: Keep waste segregated from strong bases, strong oxidizing agents, and reducing agents.[2]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the full chemical name: "this compound."

    • List all constituents and their approximate concentrations if it is a mixed waste.

    • Indicate the primary hazards (e.g., "Toxic," "Environmental Hazard").

    • Include the accumulation start date and the name of the principal investigator or laboratory contact.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be secure, well-ventilated, and away from heat or ignition sources.[8]

    • Ensure secondary containment is used to prevent spills.

  • Arranging for Pickup:

    • Contact your institution's EHS department to schedule a hazardous waste pickup. Follow their specific procedures for request and collection.

Recommended Disposal Method: High-Temperature Incineration

The standard professional disposal method for chlorinated and nitrated aromatic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[1][9] This process ensures the complete destruction of the hazardous compound.

  • Mechanism: The compound is dissolved or mixed with a combustible solvent and injected into a specialized incinerator.[9]

  • Conditions: The high temperatures and controlled conditions break down the molecule into simpler, less harmful components like carbon dioxide, water, nitrogen oxides, and hydrogen chloride. The scrubbers are essential for neutralizing the acidic gases (HCl and NOx) produced during combustion.

ParameterValue/SpecificationSource(s)
Recommended Disposal Method High-Temperature Incineration with afterburner and scrubber[1][9]
Typical Incineration Temperature 850°C to 1300°C
Minimum Temperature (for >1% Halogenated Organics) 1100°C[6]
Combustion Zone Wall Temperature Approx. 800°C to 1500°C[8]
EPA Hazardous Waste Yes, must be disposed of according to EPA regulations.

Potential Laboratory-Scale Treatment Methods (For Informational Purposes Only)

WARNING: The following chemical degradation methods are described in chemical literature but are not presented here as validated disposal protocols. Attempting to treat this waste in the lab without a specific, validated, and safety-reviewed protocol is not recommended . The reaction products may also be hazardous and require proper disposal.

  • Alkaline Hydrolysis: Chloronitrobenzenes with electron-withdrawing nitro groups are susceptible to nucleophilic aromatic substitution. Treatment with a strong base like sodium hydroxide (B78521) (NaOH) at elevated temperatures can hydrolyze the chlorine atom to form the corresponding nitrophenol.[10] However, this reaction can be vigorous and the resulting 2,4-dinitrophenol (B41442) is also a toxic and regulated hazardous substance.

  • Chemical Reduction: The nitro groups on the aromatic ring can be reduced to amino groups. A common laboratory reducing agent is sodium borohydride (B1222165) (NaBH₄), often in the presence of a metal catalyst. This would convert this compound to chloro-diaminobenzene derivatives. While potentially less hazardous than the nitro-compound, aromatic amines are also toxic and require proper disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G Disposal Workflow for this compound start Generate This compound Waste assess Assess Waste: - Solid, Liquid, or Debris? - Pure or Mixture? start->assess spill Spill Occurs start->spill segregate Segregate Waste: - Keep away from incompatibles - Use dedicated, sealed container assess->segregate assess->spill label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards (Toxic) - Date segregate->label_waste segregate->spill store Store Safely: - Satellite Accumulation Area - Secondary Containment label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal: High-Temperature Incineration contact_ehs->disposal spill_proc Follow Spill Protocol: 1. Evacuate & Secure Area 2. Wear full PPE 3. Collect without dust 4. Place in waste container spill->spill_proc spill_proc->label_waste

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.